Tris(4-ethynylphenyl)amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-ethynyl-N,N-bis(4-ethynylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h1-3,7-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICIDGCKPUALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634194 | |
| Record name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189178-09-4 | |
| Record name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-ethynylphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Architectural Significance of a C₃-Symmetric Building Block
An In-Depth Technical Guide to the Synthesis of Tris(4-ethynylphenyl)amine
This compound is a highly versatile, C₃-symmetric organic molecule that has garnered significant attention as a fundamental building block in the field of materials science.[1] Its unique propeller-like structure, featuring a central nitrogen atom connected to three phenyl rings terminated with reactive ethynyl (alkyne) groups, makes it an ideal monomer for constructing highly ordered, porous materials.[2]
This molecule is a cornerstone in the synthesis of advanced functional materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[2] The terminal alkyne functionalities readily participate in a variety of powerful coupling reactions, including Sonogashira cross-coupling and azide-alkyne cycloadditions ("click chemistry"), allowing for the precise assembly of extended, conjugated networks.[2] These resulting materials exhibit exceptional properties, including high surface areas, tunable porosity, and interesting electronic characteristics, making them promising candidates for applications in gas storage, separation, catalysis, and optoelectronics.[3][4][5] This guide provides a detailed protocol and the underlying chemical principles for the robust synthesis of this compound, aimed at researchers and professionals in chemistry and materials development.
Synthetic Strategy: A Two-Step Approach via Sonogashira Coupling and Deprotection
The most prevalent and reliable synthesis of this compound is accomplished through a two-step sequence starting from a halogenated triphenylamine precursor, typically tris(4-bromophenyl)amine or tris(4-iodophenyl)amine.
-
Step 1: Palladium-Catalyzed Sonogashira Cross-Coupling: The core of the synthesis involves the formation of the carbon-carbon triple bonds. This is achieved via the Sonogashira reaction, a powerful cross-coupling method that joins a terminal alkyne with an aryl halide.[6][7] To prevent self-coupling of the alkyne (Glaser coupling), a protecting group is employed. Trimethylsilylacetylene is the reagent of choice, as the trimethylsilyl (TMS) group is robust enough to withstand the reaction conditions but can be removed easily in a subsequent step.[8] The reaction is catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), with copper(I) iodide acting as a crucial co-catalyst.[9][10]
-
Step 2: Base-Mediated Deprotection: Once the tris(4-(trimethylsilylethynyl)phenyl)amine intermediate is formed and purified, the terminal TMS protecting groups are cleaved. This is typically achieved through hydrolysis under basic conditions, for instance, using sodium hydroxide in a methanol/water mixture. This step regenerates the terminal alkyne, yielding the final product, this compound, as a solid that can be purified by column chromatography.
This two-step strategy is highly efficient, offering good overall yields and a high-purity product. The use of a protecting group is a key causal factor in the success of this protocol, preventing undesirable side reactions and ensuring the formation of the desired trifunctional monomer.
Workflow Visualization
The overall synthetic pathway can be visualized as a two-stage process, from the starting halide to the final, deprotected product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a well-established literature procedure. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.
Part 1: Synthesis of Tris(4-(trimethylsilylethynyl)phenyl)amine
-
Reaction Setup: To a flame-dried Schlenk flask, add tris(4-bromophenyl)amine (10.0 mmol, 4.82 g), copper(I) iodide (0.3 mmol, 57 mg), and dichlorobis(triphenylphosphine)palladium(II) (0.3 mmol, 210 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous diethylamine (40 mL) via syringe. Stir the resulting suspension. To this mixture, add trimethylsilylacetylene (30.0 mmol, 2.95 g, 4.2 mL) dropwise using a syringe.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir vigorously for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, a precipitate will have formed. Filter the mixture and wash the collected solid with diethyl ether. Combine the filtrates.
-
Purification: Evaporate the combined organic filtrates under reduced pressure. Purify the crude residue by column chromatography on silica gel using light petroleum (hexanes) as the eluent to yield tris(4-(trimethylsilylethynyl)phenyl)amine as an intermediate product.
Part 2: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve the purified tris(4-(trimethylsilylethynyl)phenyl)amine intermediate from Part 1 in methanol (50 mL) in a round-bottom flask.
-
Base Addition: To the stirring solution, add a 1 M aqueous solution of sodium hydroxide (50 mL).
-
Reaction Conditions: Stir the biphasic mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Evaporate the methanol from the reaction mixture under reduced pressure. Extract the remaining aqueous residue with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude solid by column chromatography on silica gel using light petroleum as the eluent. This will afford this compound as a white solid. The reported yield for this two-step process is approximately 78.8%.
Data Summary: Reaction Parameters and Characterization
The following table summarizes key data for the synthesis and characterization of the final product as reported in the literature.
| Parameter | Value |
| Starting Material | Tris(4-bromophenyl)amine |
| Overall Yield | 78.8% |
| Appearance | White Solid |
| ¹H NMR (CDCl₃), δ (ppm) | 7.35 (d, 6H), 6.47 (d, 6H), 3.15 (s, 3H) |
| ¹³C NMR (CDCl₃), δ (ppm) | 140.75, 133.26, 123.45, 118.24, 83.47, 78.26 |
| Elemental Analysis | Calculated: C, 90.85; H, 4.73; N, 4.42. Found: C, 90.47; H, 4.69; N, 4.38. |
Expert Insights & Troubleshooting
-
Inert Atmosphere is Critical: The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst deactivation and undesirable alkyne homocoupling (Glaser coupling). Ensuring a rigorously oxygen-free environment through proper Schlenk line techniques is paramount for achieving high yields.
-
Purity of Reagents: The purity of the solvent (diethylamine) and reagents is crucial. Anhydrous and degassed solvents should be used to avoid quenching the catalysts and reactive intermediates.
-
Catalyst Loading: While the cited protocol uses 3 mol% of the palladium catalyst and copper co-catalyst, optimization may be possible. However, significantly lowering the catalyst loading may lead to sluggish or incomplete reactions.
-
Purification Challenges: The final product and the silylated intermediate have similar polarities. Careful column chromatography with a non-polar eluent like light petroleum or hexanes is required to achieve good separation and high purity.
-
Deprotection Monitoring: The deprotection step can be easily monitored by ¹H NMR. The disappearance of the large singlet corresponding to the TMS protons (around 0.25 ppm) and the appearance of the terminal alkyne proton singlet (around 3.15 ppm) indicates the reaction's completion.
Conclusion
The synthesis of this compound via a two-step Sonogashira coupling and deprotection sequence is a robust and high-yielding method. This protocol provides reliable access to a crucial molecular building block for the construction of advanced porous materials. By understanding the causality behind each step—from the necessity of an inert atmosphere and protecting groups to the specific roles of the catalysts—researchers can confidently and efficiently produce this valuable compound for applications at the forefront of materials chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. m.youtube.com [m.youtube.com]
Introduction: The Significance of a Versatile Building Block
An In-depth Technical Guide to the Physicochemical Properties of Tris(4-ethynylphenyl)amine
This guide provides a comprehensive overview of the core physicochemical properties of this compound (TEPA), a pivotal building block in modern materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into the causality behind its properties and the experimental methodologies used for its characterization.
This compound, with CAS Number 189178-09-4, is a tertiary amine featuring a central nitrogen atom bonded to three 4-ethynylphenyl groups.[1] This unique C₃-symmetric, propeller-like structure imparts remarkable electronic and physical properties, making it a highly sought-after precursor for a new generation of advanced functional materials. The triphenylamine (TPA) core serves as a robust electron-donating unit, while the terminal ethynyl (alkyne) groups are versatile chemical handles. These alkynes readily participate in a variety of powerful coupling reactions, such as Sonogashira coupling and azide-alkyne "click" cycloadditions, enabling the precise construction of complex, high-dimensional molecular architectures.[1] Consequently, TEPA is a cornerstone in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and other porous materials with applications in gas storage, catalysis, and organic electronics.[1]
Section 1: Core Physicochemical Properties
A summary of the fundamental properties of this compound is presented below. This data is essential for its handling, characterization, and application in various synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 189178-09-4 | [1][2] |
| Molecular Formula | C₂₄H₁₅N | [1] |
| Molecular Weight | 317.38 g/mol | [1] |
| IUPAC Name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | [1] |
| Physical State | Solid. Appears as a slightly pale yellow to orange/brown powder. | [1][2] |
| Melting Point | 113 - 117 °C | [3] |
| Purity | Typically >98.0% (as determined by HPLC) | [2][3] |
| UV Absorption (λmax) | 342 nm (in THF) | [3] |
Section 2: Synthesis and Purification
The synthesis of TEPA is most effectively achieved via a palladium-catalyzed Sonogashira-Hagihara cross-coupling reaction. This methodology is favored due to its high efficiency and functional group tolerance. The causality for this choice rests on the reliability of palladium catalysis for forming carbon-carbon bonds between sp² (aryl halide) and sp (alkyne) hybridized centers.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Objective: To synthesize this compound from Tris(4-bromophenyl)amine.
Materials:
-
Tris(4-bromophenyl)amine (1.0 eq)
-
Trimethylsilylacetylene (~3.0 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.03 eq)
-
Diethylamine (solvent)
-
Silica Gel for column chromatography
-
Petroleum ether (eluent)
Procedure:
-
Reaction Setup: To a flask charged with Tris(4-bromophenyl)amine (10.0 mmol), add dichlorobis(triphenylphosphine)palladium(II) (0.3 mmol) and copper(I) iodide (0.3 mmol).
-
Solvent Addition: Add diethylamine (40 mL) to the flask.
-
Reagent Addition: Under a nitrogen atmosphere, add trimethylsilylacetylene (30.0 mmol) dropwise to the mixture. The use of a trimethylsilyl (TMS) protecting group on the acetylene is a key strategic choice; it prevents self-coupling of the alkyne (Glaser coupling) and improves the stability and handling of the reagent.
-
Reaction Conditions: Heat the mixture to 50 °C and stir for 12 hours. The mild heating provides the necessary activation energy for the catalytic cycle without promoting side reactions.
-
Workup (Deprotection & Isolation):
-
After cooling to room temperature, a precipitate will form. Filter this solid and wash it with ether.
-
The crude TMS-protected intermediate is then typically deprotected using a mild base like potassium carbonate in methanol to yield the terminal alkyne.
-
Evaporate the organic solvent from the final reaction mixture.
-
Extract the residue with ether and dry the organic phase with MgSO₄.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using light petroleum as the eluent. This step is critical to remove catalyst residues and any side products, yielding this compound as a white or pale yellow solid with a typical yield of around 78%.
Caption: Workflow for the synthesis of this compound.
Section 3: Structural and Spectroscopic Properties
The triphenylamine core of TEPA adopts a non-planar, propeller-like conformation. This three-dimensional structure is crucial as it prevents significant intermolecular π-π stacking, which enhances the solubility of the molecule and its derivatives in common organic solvents. While derivatives of the related tris(4-aminophenyl)amine have been characterized by X-ray crystallography, to date, a single-crystal structure of TEPA itself has not been reported in the peer-reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive tool for structural confirmation post-synthesis.
-
¹H NMR (in CDCl₃): The proton spectrum is characteristically simple due to the molecule's high symmetry. It typically shows two doublets for the aromatic protons around δ 7.35 and 6.47 ppm, and a singlet for the terminal alkyne proton around δ 3.15 ppm.
-
¹³C NMR (in CDCl₃): The carbon spectrum shows distinct signals for the aromatic carbons (δ 118-141 ppm) and the two sp-hybridized alkyne carbons (δ ~78 and ~83 ppm).
UV-Visible Spectroscopy: TEPA exhibits a maximum absorption wavelength (λmax) at approximately 342 nm when dissolved in tetrahydrofuran (THF).[3] This absorption corresponds to π-π* electronic transitions within the conjugated system of the molecule.
Section 4: Electrochemical Behavior
The central nitrogen atom can be oxidized to form a stable radical cation (TPA•⁺). The electrochemical behavior of TEPA is expected to show a reversible one-electron oxidation event. Studies on tris(4-bromophenyl)amine, the direct precursor to TEPA, show a reversible oxidation process, and other derivatives like tris-4-iminophenyl-methyl-thiophene exhibit an onset oxidation potential around 0.69 V vs. Ag/AgCl.[4][5] This indicates that the TPA core is relatively easy to oxidize, a key characteristic for hole-injection and transport layers in devices like OLEDs.
Standard Protocol: Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential of a TPA-based compound.
Setup:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M solution of a non-aqueous electrolyte (e.g., tetrabutylammonium hexafluorophosphate, N(n-Bu)₄PF₆) in a suitable solvent (e.g., THF, acetonitrile, or dichloromethane).[6]
-
Analyte: ~1-5 mM solution of this compound.
Procedure:
-
Assemble the three-electrode cell with the analyte dissolved in the electrolyte solution.
-
De-aerate the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Scan the potential from an initial value (e.g., 0 V) to a positive vertex potential (e.g., +1.2 V) and back.
-
The resulting voltammogram is analyzed to determine the onset and peak potentials of the oxidation wave, providing insight into the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule.
Caption: Conceptual diagram of a three-electrode cyclic voltammetry setup.
Section 5: Thermal Stability and Solubility
Thermal Stability: Triphenylamine and its derivatives are known for their excellent thermal stability, a direct result of their rigid, three-dimensional structure. While a specific decomposition temperature for TEPA from Thermogravimetric Analysis (TGA) is not prominently reported, materials derived from it, such as microporous polymer networks, show no glass transition or melting point below their thermal decomposition temperature, which is often above 300-400 °C. For a precise determination, TGA would be the standard method, where the mass of the sample is monitored as it is heated at a constant rate in an inert atmosphere.[7]
Solubility: TEPA is generally soluble in common organic solvents. Synthesis procedures report its solubility in diethyl ether and its use with petroleum ether for chromatography, indicating solubility in non-polar solvents. It is also expected to be soluble in chlorinated solvents (dichloromethane, chloroform), aromatic solvents (toluene), and ethers (THF). Precise quantitative solubility data (e.g., in mg/mL) is not widely published.
Section 6: Key Applications in Materials Science
The true value of TEPA lies in its role as a versatile synthon for creating materials with tailored properties.
-
Covalent Organic Frameworks (COFs): The three terminal alkyne groups make TEPA an ideal trigonal node for constructing highly ordered, porous 2D or 3D COFs. These reactions, often utilizing Sonogashira coupling or click chemistry, produce materials with high surface areas, making them suitable for gas storage and separation.[1]
-
Aggregation-Induced Emission (AIE): When incorporated into larger conjugated structures, the TPA core can lead to materials exhibiting AIE. For instance, reacting TEPA with tetrakis(bromophenyl)ethene produces a COF material with an electrochemiluminescence efficiency of 1.72%.[1]
-
Precursors to Advanced Materials: TEPA can be polymerized via click reactions with diazides to form hyperbranched polytriazoles. These polymers can serve as precursors to nanostructured magnetoceramics.[1]
-
Metal-Organic Frameworks (MOFs): The ethynyl groups can coordinate with metal centers. For example, TEPA reacts with ruthenium (Ru) to form a Ru-acetylide MOF that exhibits multistep, reversible redox behavior, making it a candidate for electronic or catalytic applications.[1]
Conclusion
This compound is more than a simple organic molecule; it is a foundational platform for the rational design of functional materials. Its robust thermal stability, inherent redox activity, and—most importantly—its synthetically accessible terminal alkyne groups provide chemists and materials scientists with a powerful tool for innovation. From porous frameworks for environmental applications to active components in next-generation electronics, the physicochemical properties of TEPA directly enable its diverse and expanding utility. Future research will likely focus on further leveraging these properties to create even more complex and functional systems, potentially including applications in sensing, drug delivery, and advanced catalysis.
References
An In-depth Technical Guide to Tris(4-ethynylphenyl)amine: A Versatile Building Block for Advanced Materials
Introduction: The Strategic Importance of Tris(4-ethynylphenyl)amine in Materials Science
This compound (TEPA), identified by its CAS number 189178-09-4, is a C₃-symmetric molecule that has garnered significant attention within the scientific community.[1][2] Its unique triphenylamine core functionalized with three terminal ethynyl groups makes it a highly versatile building block for the synthesis of advanced functional materials.[1][3] This guide provides an in-depth technical overview of TEPA, from its fundamental properties and synthesis to its cutting-edge applications, aimed at researchers, scientists, and professionals in materials science and drug development. The inherent structural rigidity and electron-donating nature of the central nitrogen atom, coupled with the reactive acetylene moieties, allow for its use in a diverse array of polymerization and cross-coupling reactions.[1]
Core Molecular Attributes and Physicochemical Properties
This compound is a tertiary amine with three 4-ethynylphenyl groups attached to the central nitrogen atom.[1] This structure imparts a unique combination of electronic and physical properties that are critical for its function in various applications. The molecule typically appears as a light orange to yellow or green powder or crystal.[4]
| Property | Value | Source(s) |
| CAS Number | 189178-09-4 | [1][5][6] |
| Molecular Formula | C₂₄H₁₅N | [6] |
| Molecular Weight | 317.39 g/mol | [4] |
| Appearance | Light orange to yellow to green powder/crystal | [4] |
| Purity | >98.0% (HPLC) | [4] |
| Melting Point | 113.0 to 117.0 °C | [4] |
| Maximum Absorption Wavelength | 342 nm (in THF) | [4] |
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process starting from tris(4-bromophenyl)amine.[3] This involves a Sonogashira cross-coupling reaction followed by a deprotection step. The following protocol is a well-established method for obtaining high-purity TEPA.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Tris(4-trimethylsilylethynyl)phenylamine
-
To a solution of tris(4-bromophenyl)amine (4.82 g, 10.0 mmol), copper(I) iodide (57 mg, 0.3 mmol), and dichlorobis(triphenylphosphine)palladium(II) (210 mg, 0.3 mmol) in diethylamine (40 mL), add trimethylsilylacetylene (2.95 g, 30.0 mmol) dropwise under a nitrogen atmosphere.
-
Heat the mixture to 50 °C and stir for 12 hours.
-
After cooling to room temperature, filter the precipitate and wash it with ether.
-
Combine the filtrates and evaporate them under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using light petroleum as the eluent to yield tris(4-trimethylsilylethynyl)phenylamine.
Step 2: Hydrolysis to this compound
-
Treat the intermediate from Step 1 with a mixture of methanol (50 mL) and 1 M sodium hydroxide (50 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Perform a standard workup by evaporating the organic solvent, extracting the residue with ether, and drying with magnesium sulfate overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using light petroleum as the eluent to obtain this compound as a white solid (yield: 78.8%).
Characterization Data
-
¹H NMR (CDCl₃), δ (ppm): 7.35 (d, 6H), 6.47 (d, 6H), 3.15 (s, 3H).
-
¹³C NMR (CDCl₃), δ (ppm): 140.75, 133.26, 123.45, 118.24, 83.47, 78.26.
-
Elemental Analysis (Calcd. for C₂₄H₁₅N): C, 90.85%; H, 4.73%; N, 4.42%.
-
Elemental Analysis (Found): C, 90.47%; H, 4.69%; N, 4.38%.
References
An In-depth Technical Guide to the Molecular Structure and Characterization of Tris(4-ethynylphenyl)amine
Introduction: The Strategic Importance of Tris(4-ethynylphenyl)amine (TPEA)
This compound (TPEA) is a star-shaped, tertiary amine molecule that has garnered significant attention in materials science and organic electronics.[1] Its unique three-dimensional, propeller-like structure, stemming from the central nitrogen atom bonded to three phenyl rings, provides a rigid and well-defined core.[2] The terminal ethynyl groups are highly versatile functional handles, enabling a wide range of chemical transformations, most notably Sonogashira coupling and click chemistry reactions.[1] This reactivity makes TPEA a crucial building block for the synthesis of advanced materials such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and hyperbranched polymers.[1] These materials exhibit promising properties for applications in gas storage, catalysis, sensing, and optoelectronics.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, and detailed characterization of TPEA for researchers, scientists, and drug development professionals.
Molecular Structure and Intrinsic Properties
The molecular formula of this compound is C24H15N, with a molecular weight of 317.39 g/mol .[3] The core of the molecule consists of a central nitrogen atom bonded to three 4-ethynylphenyl groups.[1]
Crystallographic Analysis: A Glimpse into the Solid State
A detailed crystallographic analysis of TPEA would provide precise bond lengths, bond angles, and packing motifs, which are essential for computational modeling and understanding its solid-state behavior. Researchers are encouraged to pursue the crystallization of TPEA to contribute this valuable data to the scientific community.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between tris(4-bromophenyl)amine and a protected acetylene, followed by deprotection.[4]
Detailed Synthesis Protocol
Step 1: Sonogashira Coupling
-
To a solution of tris(4-bromophenyl)amine (10.0 mmol) in diethylamine (40 mL), add copper(I) iodide (0.3 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.3 mmol).[4]
-
Under a nitrogen atmosphere, add trimethylsilylacetylene (30.0 mmol) dropwise to the mixture.[4]
-
Heat the reaction mixture to 50 °C and stir for 12 hours.[4]
-
After cooling to room temperature, filter the precipitate and wash it with ether.[4]
-
Combine the filtrates and evaporate the solvent under reduced pressure.[4]
-
The crude product, tris(4-trimethylsilylethynylphenyl)amine, is then purified by column chromatography on silica gel using light petroleum as the eluent.[4]
Step 2: Deprotection
-
The purified tris(4-trimethylsilylethynylphenyl)amine is treated with a mixture of methanol (50 mL) and 1 M sodium hydroxide solution (50 mL).[4]
-
Stir the mixture at room temperature for 12 hours to effect hydrolysis of the trimethylsilyl protecting group.[4]
-
Standard workup involves evaporation of the organic solvent, extraction of the residue with ether, drying over magnesium sulfate, and removal of the solvent under reduced pressure.[4]
-
The final product, this compound, is obtained as a white to light orange solid and can be further purified by column chromatography.[3][4]
Spectroscopic Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized TPEA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum of TPEA typically shows three distinct signals: a doublet around 7.35 ppm corresponding to the aromatic protons ortho to the nitrogen atom, a doublet around 6.47 ppm for the aromatic protons meta to the nitrogen, and a singlet at approximately 3.15 ppm for the acetylenic protons.[4]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum exhibits characteristic peaks for the aromatic carbons (around 140.75, 133.26, 123.45, and 118.24 ppm) and the acetylenic carbons (at approximately 83.47 and 78.26 ppm).[4]
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.35 | Doublet | 6H, ortho to N |
| Aromatic Protons | 6.47 | Doublet | 6H, meta to N |
| Acetylenic Proton | 3.15 | Singlet | 3H |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| Aromatic Carbons | 140.75, 133.26, 123.45, 118.24 |
| Acetylenic Carbons | 83.47, 78.26 |
Infrared (IR) Spectroscopy
The IR spectrum of TPEA provides key information about its functional groups. A sharp absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne.[4] Another important feature is the C≡C stretching vibration, which appears as a weaker band around 2100-2200 cm⁻¹.[4]
UV-Visible (UV-Vis) Spectroscopy and Photophysical Properties
The UV-Vis absorption spectrum of TPEA in tetrahydrofuran (THF) shows a maximum absorption wavelength (λmax) at 342 nm.[5] This absorption is attributed to π-π* transitions within the conjugated system of the molecule.
While detailed photoluminescence data for TPEA is not extensively reported, studies on its derivatives suggest that the triphenylamine core can impart significant fluorescence properties. For instance, fluorophores based on the this compound core have been shown to exhibit relatively high Stokes shifts and quantum yields, with emission properties tunable by modifying the terminal ethynyl groups.[6]
Further investigation into the emission spectrum, quantum yield, and excited-state lifetime of TPEA is warranted to fully elucidate its photophysical characteristics and potential for optoelectronic applications.
Electrochemical Characterization
The electrochemical behavior of TPEA is of significant interest due to the redox-active nature of the triphenylamine core. Cyclic voltammetry is a powerful technique to probe the oxidation and reduction potentials of the molecule.
Experimental Protocol for Cyclic Voltammetry
-
Prepare a solution of TPEA (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement.
-
Record the cyclic voltammogram by scanning the potential over a suitable range to observe the oxidation and reduction events.
Thermal Properties
The thermal stability of TPEA is a critical parameter for its application in materials that may be subjected to high temperatures during processing or in their final application. Thermogravimetric analysis (TGA) is the standard technique used to evaluate the thermal stability of a material.
While a specific TGA thermogram for TPEA is not widely published, studies on related ethynyl-functionalized organic molecules suggest that the presence of the ethynyl groups can enhance thermal stability.[4] The rigid aromatic structure of TPEA is also expected to contribute to its thermal robustness.
Experimental Protocol for Thermogravimetric Analysis
-
Place a small, accurately weighed sample of TPEA (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition and the temperature at which significant mass loss occurs.
Conclusion and Future Outlook
This compound is a molecule of significant synthetic utility and intriguing electronic and photophysical potential. Its well-defined structure and versatile reactivity make it a cornerstone for the construction of a diverse range of advanced materials. This guide has provided a comprehensive overview of its synthesis and characterization, highlighting the established protocols and the key data points for its identification and quality control.
Despite the wealth of information on its use as a building block, there remain opportunities for a more fundamental understanding of TPEA itself. The acquisition of a single-crystal X-ray structure would be a landmark achievement, providing invaluable data for computational chemists and material scientists. Furthermore, a detailed investigation of its photophysical and electrochemical properties will undoubtedly unlock new avenues for its application in optoelectronic devices and redox-active materials. As research in these areas continues to expand, this compound is poised to remain a molecule of central importance in the ongoing quest for novel, high-performance materials.
References
A Spectroscopic Guide to Tris(4-ethynylphenyl)amine: Structure, Characterization, and Experimental Protocols
Introduction
Tris(4-ethynylphenyl)amine is a triphenylamine-core molecule functionalized with three terminal alkyne groups. This C₃-symmetric, star-shaped molecule has garnered significant attention in materials science and supramolecular chemistry. Its rigid, planar structure and reactive ethynyl functionalities make it an exceptional building block, or "trigonal node," for the synthesis of advanced functional materials. These include Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and hyperbranched polymers with applications in gas storage, catalysis, and optoelectronics.[1][2] Given its foundational role, unambiguous structural verification and purity assessment are paramount. This guide provides an in-depth analysis of the key spectroscopic techniques—NMR, IR, and UV-Vis—used to characterize this compound, offering both field-proven insights and detailed experimental methodologies for researchers in chemical synthesis and materials development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The molecule's high degree of symmetry simplifies its spectra, making interpretation relatively straightforward.
¹H NMR Spectroscopy: A Proton's-Eye View
Theoretical Interpretation: The symmetry of this compound dictates that all three (4-ethynylphenyl) arms are chemically equivalent. Within each arm, the four aromatic protons are divided into two distinct chemical environments due to their proximity to either the central nitrogen atom or the terminal alkyne. This leads to an AA'BB' spin system, which typically manifests as two distinct doublets. Furthermore, the three terminal acetylenic protons are also equivalent, giving rise to a single sharp signal.
-
Aromatic Protons (H-Ar): Protons on the phenyl rings will appear in the aromatic region (typically δ 7.0-7.5 ppm). The protons closer to the electron-donating nitrogen atom will be more shielded (upfield) compared to those closer to the slightly electron-withdrawing ethynyl group. This results in two doublets, each integrating to 6 protons.
-
Acetylenic Proton (H-C≡): The terminal alkyne proton is found in a characteristic region, typically around δ 3.0 ppm. Its sharp, singlet nature (integrating to 3 protons) is a definitive marker for the successful installation of the terminal alkyne groups.
Data Summary: ¹H NMR (CDCl₃)
| Proton Type | Predicted Chemical Shift (δ) | Multiplicity | Integration |
| Aromatic (H-a) | ~7.3-7.4 ppm | Doublet | 6H |
| Aromatic (H-b) | ~6.9-7.1 ppm | Doublet | 6H |
| Acetylenic (-C≡C-H) | ~3.0-3.1 ppm | Singlet | 3H |
| Note: The exact chemical shifts can vary slightly based on solvent and concentration. The data presented is based on typical values for similar structures. |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse ('zg30' on Bruker systems).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual CDCl₃ solvent peak to δ 7.26 ppm.
Visualization: Aromatic Coupling
The relationship between the aromatic protons can be visualized as follows:
Caption: Ortho-coupling between adjacent aromatic protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
Theoretical Interpretation: Due to the molecule's symmetry, the ¹³C NMR spectrum is also simplified. We expect to see six distinct carbon signals: four for the aromatic carbons and two for the alkyne carbons.
-
Aromatic Carbons: Four signals are expected. The carbon attached to the nitrogen (C-N) will be downfield. The carbon bearing the ethynyl group (C-C≡) will also be distinct. The two protonated aromatic carbons (C-H) will appear in the typical aromatic region (δ 115-135 ppm).
-
Alkyne Carbons: The two carbons of the C≡C bond are inequivalent. The internal carbon (N-Ar-C≡C-H) will be slightly more deshielded than the terminal carbon (N-Ar-C≡C-H).
Data Summary: ¹³C NMR (CDCl₃)
| Carbon Type | Predicted Chemical Shift (δ) |
| Aromatic (C-N) | ~146-148 ppm |
| Aromatic (C-H) | ~132-134 ppm |
| Aromatic (C-H) | ~122-124 ppm |
| Aromatic (C-C≡) | ~115-117 ppm |
| Alkyne (-C ≡CH) | ~83-85 ppm |
| Alkyne (-C≡C H) | ~77-79 ppm |
| Note: These are predicted values based on standard chemical shift ranges. Quaternary carbons (C-N, C-C≡, -C≡CH) will typically show lower intensity. |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (15-25 mg in ~0.6 mL CDCl₃ is ideal).
-
Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program ('zgpg30' on Bruker systems).
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-160 ppm.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.
Visualization: Carbon Environments
Caption: Predicted assignment of unique ¹³C NMR signals.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an essential and rapid technique for confirming the presence of the characteristic alkyne functional groups.
Interpretation: The IR spectrum of this compound is dominated by two key vibrational modes that serve as definitive proof of its structure.
-
Acetylenic C-H Stretch (ν(≡C-H)): A sharp, strong absorption band appearing around 3300 cm⁻¹ . The position and sharpness of this peak are highly characteristic of a terminal alkyne C-H bond.
-
Alkyne C≡C Stretch (ν(C≡C)): A sharp, medium-intensity band located near 2100-2200 cm⁻¹ . This absorption confirms the presence of the carbon-carbon triple bond. Its intensity is enhanced by the molecule's overall asymmetry.
Data Summary: Key IR Absorptions (KBr Pellet)
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | ~2207 | Medium, Sharp |
| Aromatic | C-H Stretch | >3000 | Medium |
| Aromatic | C=C Stretch | ~1600, ~1500 | Strong |
| Aryl-Amine | C-N Stretch | ~1280 | Strong |
Experimental Protocol: Acquiring an IR Spectrum (KBr Method)
-
Sample Preparation: Mix ~1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Measurement: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected beforehand.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insight into the conjugated π-system of the molecule.
Interpretation: The extended π-conjugation spanning from the nitrogen lone pair across the phenyl rings to the ethynyl groups gives rise to strong π → π* electronic transitions. These are typically observed as intense absorption bands in the UV region. The primary absorption maximum (λ_max) is a characteristic feature of the molecule's chromophore.
Data Summary: UV-Vis Absorption
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |
| Tetrahydrofuran (THF) | 342 | High | π → π* |
This absorption at 342 nm is characteristic of the triphenylamine core with extended conjugation provided by the ethynyl substituents.[3]
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Solution Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., THF or CH₂Cl₂) of known concentration (e.g., 1 mg in 100 mL). From this, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to record a baseline (autozero).
-
Rinse and fill the cuvette with the sample solution.
-
Scan the spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Visualization: Electronic Excitation
Caption: Absorption of UV light promotes an electron.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(4-ethynylphenyl)amine
This guide provides a comprehensive technical overview of the thermal properties of Tris(4-ethynylphenyl)amine (T4EPA), a pivotal building block in the synthesis of advanced functional materials. Designed for researchers, scientists, and professionals in materials science and drug development, this document synthesizes available data with expert insights into the thermal stability and decomposition pathways of this versatile molecule.
Introduction: The Significance of this compound
This compound (T4EPA) is a star-shaped, triphenylamine-based molecule functionalized with three terminal ethynyl groups.[1] Its unique propeller-like, three-dimensional structure and the presence of reactive alkyne functionalities make it an invaluable monomer for the construction of complex macromolecular architectures.[1] T4EPA serves as a critical precursor for a variety of advanced materials, including:
-
Covalent Organic Frameworks (COFs): The rigid, trifunctional nature of T4EPA allows for the formation of highly ordered, porous crystalline polymers with applications in gas storage, separation, and catalysis.
-
Microporous Polymers: Through self-polymerization or co-polymerization of its ethynyl groups, T4EPA forms amorphous networks with high surface areas, useful in sensing and heterogeneous catalysis.
-
Metal-Organic Frameworks (MOFs): The terminal alkynes can coordinate with metal centers, leading to the formation of novel MOFs with interesting electronic and magnetic properties.[1]
The synthesis of these materials often involves thermal curing or high-temperature reaction conditions. Therefore, a thorough understanding of the thermal stability and decomposition behavior of the T4EPA monomer is paramount to controlling the polymerization process and ensuring the integrity and performance of the final material.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of T4EPA is presented in Table 1. This data is essential for its handling, storage, and processing.
| Property | Value | Source |
| CAS Number | 189178-09-4 | [1] |
| Molecular Formula | C₂₄H₁₅N | [2] |
| Molecular Weight | 317.38 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [3][4] |
| Melting Point | 115 °C | [1] |
| Purity | >98.0% (HPLC) | [3][4] |
Thermal Stability Analysis
The thermal stability of T4EPA is a critical parameter that dictates the processing window for its polymerization and the operational limits of T4EPA-based materials. While specific TGA and DSC data for the T4EPA monomer is not extensively published, we can infer its thermal behavior from studies on closely related triphenylamine derivatives and polymers.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of polymers derived from triphenylamine derivatives consistently demonstrates high thermal stability, with the onset of decomposition often occurring above 400°C.[5] For instance, poly[bis(triphenylamine) ether]s show decomposition onsets above 410°C.[5] Similarly, triphenylamine-functionalized twistacenes exhibit thermal stability up to 385°C and 450°C.[6] Based on these analogs, it is anticipated that the triphenylamine core of T4EPA provides significant thermal robustness.
The ethynyl groups, however, are reactive at elevated temperatures and can undergo exothermic polymerization or cyclization reactions. The thermal behavior of T4EPA is therefore a balance between the stability of the central amine core and the reactivity of the peripheral alkyne functionalities.
Expected TGA Profile of T4EPA:
-
Initial Stability: The molecule is expected to be stable with minimal weight loss up to its melting point and beyond, likely into the 200-300°C range.
-
Exothermic Polymerization: As the temperature increases, the ethynyl groups will likely undergo thermally initiated polymerization, leading to cross-linking and the formation of a polymeric network. This process would be observed as an exothermic event in DSC but would not result in significant weight loss in TGA.
-
Decomposition Onset: At higher temperatures, likely exceeding 350-400°C, the covalent bonds within the molecule will begin to cleave, leading to the evolution of volatile decomposition products and a corresponding weight loss in the TGA thermogram.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry provides insights into the phase transitions and reactive processes occurring in a material as a function of temperature.
Expected DSC Profile of T4EPA:
-
Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid is expected around 115°C.[1]
-
Exothermic Curing: Above the melting point, a broad exothermic peak is anticipated, corresponding to the thermally induced polymerization of the ethynyl groups. The onset and peak temperature of this exotherm define the curing window for T4EPA.
-
Glass Transition: If the sample is heated and then cooled, a glass transition temperature (Tg) for the resulting polymer may be observed in a subsequent heating scan.
Proposed Decomposition Pathway
The decomposition of this compound at elevated temperatures is likely a complex process involving multiple reaction pathways. Based on the known chemistry of triphenylamines and aryl alkynes, a plausible decomposition mechanism can be proposed.
The primary modes of decomposition are anticipated to be:
-
C-N Bond Cleavage: The bonds connecting the phenyl rings to the central nitrogen atom are susceptible to homolytic cleavage at high temperatures, leading to the formation of radical fragments.
-
Fragmentation of the Phenyl Rings: The aromatic rings can undergo fragmentation, leading to the evolution of smaller volatile molecules.
-
Reactions of the Ethynyl Groups: At decomposition temperatures, the ethynyl groups and the newly formed polymeric network can undergo further reactions, including cyclization and aromatization, which can lead to the formation of polycyclic aromatic hydrocarbons (PAHs).[7]
The following diagram illustrates a simplified, proposed decomposition pathway for T4EPA.
Caption: Proposed thermal decomposition pathway for T4EPA.
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability and decomposition of T4EPA, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and decomposition profile of T4EPA.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of T4EPA into an alumina crucible.
-
Instrument Setup:
-
Purge Gas: Nitrogen (N₂) at a flow rate of 30-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (Tonset).
-
Calculate the percentage weight loss at different temperature intervals.
-
Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
-
Determine the final char yield at 800°C.
-
Caption: Experimental workflow for TGA analysis of T4EPA.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to identify phase transitions and curing behavior of T4EPA.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., TA Instruments DSC 2920 or equivalent)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of T4EPA into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Purge Gas: Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25°C.
-
Ramp from 25°C to 350°C at 10°C/min (1st Heat).
-
Cool from 350°C to 25°C at 10°C/min (Cool).
-
Ramp from 25°C to 350°C at 10°C/min (2nd Heat).
-
-
-
Data Analysis:
-
From the 1st heating scan, determine the melting point (Tm) and the enthalpy of fusion (ΔHf).
-
Identify the onset and peak temperatures of the exothermic curing reaction.
-
From the 2nd heating scan, determine the glass transition temperature (Tg) of the cured polymer.
-
Caption: Experimental workflow for DSC analysis of T4EPA.
Conclusion
This compound is a thermally robust molecule, a property conferred by its central triphenylamine core. The presence of reactive ethynyl groups allows for thermal curing to form highly stable cross-linked networks. While specific experimental data for the T4EPA monomer is limited, analysis of related compounds provides a strong indication of its thermal behavior. The proposed decomposition pathway suggests that at very high temperatures, the molecule will fragment, leading to the formation of volatile products and a carbonaceous char. The experimental protocols outlined in this guide provide a framework for researchers to precisely characterize the thermal properties of T4EPA, enabling the rational design and processing of next-generation materials.
References
- 1. Triphenylamine- and triazine-containing hydrogen bonded complexes: liquid crystalline supramolecular semiconductors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC05186A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. smithers.com [smithers.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and physical properties of triphenylamine-functionalized twistacenes: blue-emitting fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Yields of Polycyclic Aromatic Hydrocarbons from the Pyrolysis of Catechol [ortho-Dihydroxybenzene]: Temperature and Residence Time Effects | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Tris(4-ethynylphenyl)amine: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Starburst Molecule with a Core of Potential
Tris(4-ethynylphenyl)amine is a star-shaped organic molecule that has garnered significant interest in the field of materials science. Its unique structure, featuring a central nitrogen atom bonded to three phenyl rings, each functionalized with a terminal ethynyl (acetylene) group, bestows upon it a remarkable combination of electronic properties and chemical versatility. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a particular focus on its role as a building block for advanced materials and its potential relevance in the realm of drug discovery.
The Genesis of a Versatile Building Block: Discovery and Historical Context
The story of this compound is intrinsically linked to the development of powerful cross-coupling reactions in organic chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence is a logical consequence of the advancements in synthesizing its core components: the triarylamine scaffold and the terminal aryl alkyne functionalities.
The triarylamine core, a key structural motif, has a rich history in organic synthesis. Early methods for its preparation, such as the Ullmann condensation , first reported by Fritz Ullmann in the early 1900s, involved copper-catalyzed reactions between an amine and an aryl halide, often requiring harsh conditions.[1][2] A significant leap forward came with the development of the Buchwald-Hartwig amination in the 1990s.[3][4] This palladium-catalyzed cross-coupling reaction provided a much more general and efficient method for the formation of carbon-nitrogen bonds, greatly facilitating the synthesis of a wide array of triarylamine derivatives.[3][5]
The introduction of the ethynyl groups is most commonly achieved via the Sonogashira coupling reaction , a palladium and copper co-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides.[6][7] Discovered in 1975 by Kenkichi Sonogashira, this reaction has become an indispensable tool for the formation of carbon-carbon bonds and the synthesis of conjugated organic materials.[6][7][8]
The synthesis of this compound, therefore, stands on the shoulders of these giants of organic chemistry. Its preparation represents a convergence of these powerful synthetic methodologies, allowing for the precise construction of this highly functionalized, three-dimensional molecule.
Synthesis of this compound: A Step-by-Step Protocol
The most widely adopted synthetic route to this compound involves a two-step process starting from the readily available tris(4-bromophenyl)amine. This procedure, detailed by researchers such as Jones et al., leverages the Sonogashira coupling reaction.
Step 1: Sonogashira Coupling with a Protected Acetylene
The initial step involves the coupling of tris(4-bromophenyl)amine with a protected acetylene source, typically trimethylsilylacetylene. The trimethylsilyl (TMS) group serves to protect the acidic proton of the terminal alkyne, preventing unwanted side reactions.
Experimental Protocol:
-
To a solution of tris(4-bromophenyl)amine (1.0 eq) in a suitable solvent such as diethylamine, add dichlorobis(triphenylphosphine)palladium(II) (0.03 eq) and copper(I) iodide (0.03 eq) as catalysts.
-
Under an inert atmosphere (e.g., nitrogen), add trimethylsilylacetylene (3.0 eq) dropwise to the reaction mixture.
-
Heat the mixture (e.g., to 50 °C) and stir for a prolonged period (e.g., 12 hours) to ensure complete reaction.
-
After cooling to room temperature, the precipitated byproducts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product, tris(4-(trimethylsilylethynyl)phenyl)amine, is purified by column chromatography.
Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper co-catalyst is the hallmark of the Sonogashira reaction, enabling the efficient coupling of the aryl bromide with the alkyne.[6]
-
Inert Atmosphere: The catalytic cycle of the Sonogashira reaction involves sensitive organometallic species that can be deactivated by oxygen.
-
Excess Alkyne: Using a stoichiometric excess of the alkyne helps to drive the reaction to completion.
-
TMS Protecting Group: This prevents the homocoupling of the terminal alkyne (Glaser coupling), a common side reaction under Sonogashira conditions.
Step 2: Deprotection of the Silyl Group
The final step is the removal of the TMS protecting groups to yield the terminal alkynes. This is typically achieved by hydrolysis under basic conditions.
Experimental Protocol:
-
Dissolve the purified tris(4-(trimethylsilylethynyl)phenyl)amine in a mixture of a protic solvent like methanol and an aqueous base solution (e.g., 1 M sodium hydroxide).
-
Stir the mixture at room temperature for several hours (e.g., 12 hours) until the deprotection is complete, which can be monitored by techniques like thin-layer chromatography.
-
Perform a standard aqueous workup, which involves evaporating the organic solvent, extracting the product into an organic solvent like ether, drying the organic layer, and removing the solvent under reduced pressure.
-
The final product, this compound, is then purified by column chromatography to yield a solid.
Self-Validating System: The purity and identity of the final product can be confirmed through various analytical techniques.
| Analytical Technique | Expected Result for this compound |
| ¹H NMR Spectroscopy | Appearance of a singlet around 3.15 ppm corresponding to the three acetylenic protons, along with doublets for the aromatic protons. |
| ¹³C NMR Spectroscopy | Characteristic peaks for the alkyne carbons (around 83 and 78 ppm) and the aromatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₂₄H₁₅N (317.38 g/mol ). |
| Melting Point | A sharp melting point, with reported values around 115 °C.[9] |
Properties of this compound: A Molecule Primed for Functionality
This compound possesses a unique combination of structural and electronic properties that make it a valuable component in materials science.
-
Three-Dimensional Structure: The sp³-hybridized central nitrogen atom imparts a non-planar, propeller-like geometry to the molecule. This three-dimensional shape can inhibit close packing in the solid state, which is advantageous for creating porous materials.
-
Electronic Properties: The nitrogen lone pair is in conjugation with the three phenyl rings, creating an electron-rich core. This leads to interesting photophysical properties, including fluorescence. The ethynyl groups act as rigid linkers that can extend the π-conjugation of the system.
-
Chemical Reactivity: The terminal alkyne functionalities are highly versatile chemical handles. They can readily participate in a variety of chemical reactions, most notably:
Applications in Materials Science: Building Complexity from a Simple Core
The true power of this compound lies in its ability to act as a trifunctional building block for the construction of complex, porous organic materials.
Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with well-defined structures. This compound is an ideal monomer for the synthesis of COFs due to its rigid, pre-defined geometry and reactive terminal alkynes. By reacting it with complementary multi-functional linkers (e.g., aryl halides) through Sonogashira coupling, highly porous and stable COF materials can be produced.[9] These materials have potential applications in gas storage, catalysis, and sensing.
Microporous Polymers
Even when not forming perfectly crystalline structures, the polymerization of this compound leads to the formation of microporous organic polymers. These materials exhibit high surface areas and are of interest for applications such as gas separation and storage.[10]
Metal-Organic Frameworks (MOFs)
The ethynyl groups of this compound can also coordinate to metal centers, making it a suitable ligand for the synthesis of MOFs. For instance, it can react with ruthenium to form a Ru-acetylide MOF with interesting redox properties.[9]
Relevance to Drug Development: A Scaffold of Opportunity
While there are no direct applications of this compound as a therapeutic agent reported to date, its core structural motifs—the triarylamine and the ethynyl group—are of significant interest to medicinal chemists.
The Triarylamine Scaffold in Medicinal Chemistry
The triarylamine core is present in a number of biologically active molecules. Its three-dimensional structure can be advantageous for binding to the active sites of enzymes and receptors. Furthermore, the electron-rich nature of the triarylamine moiety can be important for molecular recognition and can influence the pharmacokinetic properties of a drug candidate.
The Ethynyl Group in Drug Design
The incorporation of an ethynyl group into a drug candidate can have several beneficial effects.[11][12][13][14]
-
Metabolic Stability: The ethynyl group can block sites of metabolism, thereby increasing the half-life of a drug.
-
Target Binding: The rigid, linear nature of the alkyne can act as a spacer to optimally position other functional groups for interaction with a biological target. It can also participate in non-covalent interactions with the target protein.
-
Bioorthogonal Chemistry: The terminal alkyne is a key functional group in "click chemistry," which is widely used in chemical biology and drug discovery for applications such as target identification and the synthesis of complex bioconjugates.[15]
Given these properties, this compound and its derivatives represent an interesting scaffold for the design of novel bioactive compounds. The three terminal alkynes offer multiple points for diversification, allowing for the creation of libraries of compounds for high-throughput screening.
Future Outlook
This compound is a molecule that bridges the gap between fundamental organic synthesis and advanced materials science. Its straightforward synthesis and versatile reactivity have established it as a valuable building block for the creation of functional porous materials. While its direct application in drug development is yet to be explored, the privileged structural motifs it contains suggest that it could serve as a promising starting point for the design of new therapeutic agents. As our ability to control the assembly of molecules into complex architectures continues to advance, the importance of well-defined, multifunctional building blocks like this compound is only set to grow.
Visualization of Key Concepts
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acetylene Group, Friend or Foe in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 12. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Computational Modeling of Tris(4-ethynylphenyl)amine (TEPA)
Abstract: Tris(4-ethynylphenyl)amine (TEPA) is a C₃-symmetric molecule of significant interest, serving as a fundamental building block for advanced materials such as Covalent Organic Frameworks (COFs) and functional polymers.[1] Its rigid, planar structure and electron-rich triphenylamine core endow it with unique electronic and optical properties, making it a prime candidate for applications in electronics, gas separation, and sensing. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the properties of the TEPA monomer. We will delve into the rationale behind selecting specific computational methods, provide step-by-step protocols for key analyses, and present the expected quantitative results, offering a robust framework for researchers and scientists in materials science and drug development.
Introduction to this compound (TEPA) and the Role of Computational Modeling
This compound (TEPA) is a star-shaped aromatic amine featuring a central nitrogen atom bonded to three phenyl rings, each functionalized with a terminal ethynyl group. This unique architecture provides a versatile platform for creating complex, highly ordered materials through reactions like Sonogashira coupling and azide-alkyne cycloadditions.[1] The resulting polymers and frameworks often exhibit high porosity and thermal stability, making them suitable for a range of applications.[2][3]
Computational modeling, particularly methods rooted in quantum mechanics, is an indispensable tool for understanding and predicting the behavior of TEPA at the molecular level. Before embarking on the synthesis of complex TEPA-based materials, computational studies allow for an in-silico exploration of the monomer's intrinsic properties. This predictive power accelerates the materials design cycle by enabling researchers to:
-
Determine the most stable three-dimensional structure.
-
Predict electronic properties such as the HOMO-LUMO gap, which governs charge transport and reactivity.
-
Simulate spectroscopic profiles (e.g., UV-Vis, IR) to aid in experimental characterization.
-
Understand the nature of electronic excitations that dictate optical and photophysical behavior.
This guide will focus on the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), the workhorses of modern computational chemistry for molecules of this class.
Theoretical Foundations for Modeling TEPA
The accuracy of any computational study hinges on the appropriate selection of theoretical methods. For organic molecules like TEPA, DFT offers a favorable balance between computational cost and accuracy.
The Role of Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification makes it possible to model molecules the size of TEPA with high accuracy on standard computational hardware.
Causality behind the choice: For a molecule like TEPA, which is rich in π-conjugated electrons, DFT is particularly well-suited to describe electron correlation effects that are crucial for accurate property prediction.
Choosing the Right Functional and Basis Set
Within the DFT framework, the choice of the exchange-correlation functional and the basis set is critical.
-
Exchange-Correlation Functional: The functional approximates the complex exchange and correlation energies of the electrons. For general-purpose studies of organic molecules like TEPA, hybrid functionals are often the best choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It provides reliable results for geometries, vibrational frequencies, and electronic properties for a wide range of systems.[4][5]
-
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation.
-
Pople Style Basis Sets (e.g., 6-31G(d,p)): This is a popular split-valence basis set that provides a good compromise between accuracy and computational cost. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds accurately. For higher accuracy, larger basis sets like 6-311+G(d,p) can be used.[6]
-
Trustworthiness of the Protocol: The combination of the B3LYP functional with a 6-31G(d,p) or larger basis set is a well-validated system for computational studies on triphenylamine derivatives and similar conjugated organic molecules, providing results that are consistently in good agreement with experimental data.[4]
Simulating Excited States with Time-Dependent DFT (TD-DFT)
To understand the optical properties of TEPA, such as its UV-Vis absorption spectrum, we need to model its behavior upon excitation by light. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states.[4] By calculating the energies of the transitions from the ground state to various excited states, we can simulate the absorption spectrum and identify the nature of the underlying electronic transitions (e.g., π → π*).
Computational Workflow: A Step-by-Step Protocol
This section provides a detailed, self-validating protocol for a comprehensive computational study of the TEPA monomer using a typical quantum chemistry software package like Gaussian.
Pre-computation: Building the TEPA Molecule
-
Construct the 3D Structure: Use a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of this compound.
-
Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting geometry. This step helps to remove any steric clashes and ensures a good starting point for the more computationally expensive DFT calculations.
Protocol: Geometry Optimization
This is the most critical step, as an accurate prediction of all other properties depends on having the correct, lowest-energy molecular structure.
-
Input File Preparation: Create an input file specifying the DFT method, basis set, and the coordinates of the TEPA molecule.
-
Keywords: #p B3LYP/6-31G(d,p) Opt
-
The Opt keyword requests a geometry optimization.
-
-
Execution: Submit the calculation to the quantum chemistry software.
-
Validation (Self-Validating System):
-
Convergence Criteria: Ensure the optimization has converged by checking the output file for the four convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement). All four should be flagged as "YES".
-
Absence of Imaginary Frequencies: After optimization, a frequency calculation must be performed (see Protocol 3.3). The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Diagram of the Computational Workflow
Caption: A typical workflow for the computational analysis of TEPA.
Protocol: Vibrational Frequency Analysis
This calculation serves two purposes: to validate the geometry optimization and to predict the infrared (IR) and Raman spectra.
-
Input File Preparation: Use the optimized geometry from the previous step.
-
Keywords: #p B3LYP/6-31G(d,p) Freq
-
-
Execution: Run the calculation.
-
Analysis:
-
Validation: Check the output for the number of imaginary frequencies. There should be zero for a stable minimum.
-
Spectrum Prediction: Visualize the calculated vibrational modes and their corresponding frequencies and intensities to generate a theoretical IR spectrum. The characteristic C≡C and C-H stretches of the ethynyl groups are of particular interest.
-
Protocol: Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
This step provides insights into the electronic behavior of TEPA.
-
Analysis of Optimization Output: The geometry optimization calculation already produces the molecular orbitals and their energies.
-
Identify FMOs: Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO Gap: Energy Gap = E_LUMO - E_HOMO. This gap is a crucial indicator of the molecule's kinetic stability and electronic excitability.[7][8]
-
Visualize Orbitals: Generate and visualize the 3D plots of the HOMO and LUMO. For TEPA, the HOMO is expected to be localized on the electron-rich triphenylamine core, while the LUMO will likely have significant contributions from the ethynylphenyl arms. This spatial distribution governs the charge transfer characteristics of the molecule.
Protocol: Simulating UV-Vis Absorption Spectra
This protocol uses TD-DFT to predict the optical absorption properties.
-
Input File Preparation: Use the optimized geometry.
-
Keywords: #p TD(NStates=10) B3LYP/6-31G(d,p)
-
TD(NStates=10) requests the calculation of the first 10 excited states.
-
-
Execution: Run the TD-DFT calculation.
-
Analysis:
-
Excitation Energies and Oscillator Strengths: Extract the calculated excitation energies (often in eV, which can be converted to nm) and the corresponding oscillator strengths for each electronic transition. The oscillator strength indicates the intensity of the absorption.
-
Identify Major Transitions: The transitions with the largest oscillator strengths will correspond to the main peaks in the UV-Vis spectrum. The analysis will also reveal which molecular orbitals are involved in these key transitions (e.g., HOMO → LUMO).
-
Key Computational Insights into TEPA Properties
The protocols described above will yield a wealth of quantitative data. Below are the expected findings for TEPA.
Optimized Molecular Geometry
The geometry optimization will reveal a propeller-like structure with C₃ symmetry. The central nitrogen atom will likely adopt a trigonal planar or very shallow trigonal pyramidal geometry. Key structural parameters can be extracted and compared with experimental crystallographic data if available.
Table 1: Predicted Geometric Parameters for TEPA (B3LYP/6-31G(d,p))
| Parameter | Description | Expected Value |
|---|---|---|
| C-N-C | Bond angle around the central Nitrogen | ~120° |
| C-N | Bond length of the central C-N bonds | ~1.42 Å |
| C≡C | Bond length of the ethynyl triple bond | ~1.21 Å |
| Dihedral Angle | Phenyl ring twist angle | 15-35° |
Electronic Properties
The FMO analysis is critical for understanding TEPA's potential as an electronic material.
Table 2: Predicted Electronic Properties for TEPA (B3LYP/6-31G(d,p))
| Property | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| HOMO-LUMO Gap | ELUMO - EHOMO | 3.5 to 4.5 |
A relatively large HOMO-LUMO gap suggests high chemical stability. The HOMO energy is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability).[7]
Diagram of TEPA's Key Electronic Transition
Caption: Energy level diagram for the primary electronic excitation in TEPA.
Optical Properties
The TD-DFT calculation will predict the main electronic transitions. For TEPA, the lowest energy, high-intensity absorption is expected to be a π → π* transition, primarily involving the HOMO and LUMO. This transition is responsible for the molecule's absorption in the UV region.
Table 3: Predicted Optical Absorption for TEPA (TD-DFT/B3LYP/6-31G(d,p))
| Transition | Wavelength (nm) | Oscillator Strength (f) | Dominant Character |
|---|---|---|---|
| S0 → S1 | ~320-350 nm | > 1.0 | HOMO → LUMO (π → π*) |
| S0 → Sn | < 300 nm | Variable | Other π → π* transitions |
Advanced Modeling: TEPA in Extended Systems
While this guide focuses on the TEPA monomer, these foundational calculations are the starting point for more complex studies:
-
Modeling TEPA-based Polymers: The optimized monomer can be used as a building block to construct oligomers and polymers to study how properties evolve with chain length.
-
Simulating Intermolecular Interactions: By calculating the properties of TEPA dimers or clusters, one can investigate packing effects and intermolecular charge transport, which are crucial for understanding the behavior of TEPA in solid-state devices.
Conclusion and Future Directions
Computational modeling provides powerful and indispensable insights into the fundamental properties of this compound. By employing a validated DFT and TD-DFT workflow, researchers can reliably predict its geometry, electronic structure, and optical properties, thereby guiding experimental synthesis and characterization efforts. The protocols and expected results detailed in this guide offer a comprehensive starting point for the in-silico investigation of TEPA and its derivatives, ultimately accelerating the design and discovery of new high-performance materials. Future work will likely focus on modeling the assembly of TEPA into larger, functional COFs and polymers and investigating their interactions with other molecules for sensing and catalysis applications.
References
- 1. 189178-09-4|this compound|BLD Pharm [bldpharm.com]
- 2. ossila.com [ossila.com]
- 3. aablocks.com [aablocks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical vibrational analysis of monohalogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
electrochemical properties of Tris(4-ethynylphenyl)amine
An In-depth Technical Guide to the Electrochemical Properties of Tris(4-ethynylphenyl)amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core (TEPA), a star-shaped molecule of significant interest in materials science. Designed for researchers, scientists, and professionals in drug development and advanced materials, this document synthesizes fundamental principles with practical experimental insights, grounding all claims in verifiable, authoritative sources.
Introduction: The Molecular Architecture and Significance of TEPA
This compound, with CAS Number 189178-09-4, is a tertiary amine featuring a central nitrogen atom bonded to three 4-ethynylphenyl arms.[1] This unique, propeller-like C₃-symmetric structure is the foundation of its rich electrochemical and material properties. The triphenylamine (TPA) core serves as a robust electron-donating unit, making the molecule susceptible to reversible oxidation. The terminal ethynyl (acetylene) groups are highly versatile reactive sites, enabling a wide range of polymerization and cross-coupling reactions, such as Sonogashira coupling and click chemistry.[1]
This combination of a redox-active core and reactive peripheral groups makes TEPA an exceptional building block (or "tecton") for creating highly conjugated, porous organic materials, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), with applications in electrocatalysis, sensing, and energy storage.[1]
Caption: Molecular structure of this compound (TEPA).
Core Redox Properties: The Triphenylamine Heart
The defining electrochemical characteristic of TEPA originates from the nitrogen lone pair of the central triphenylamine moiety. This core allows the molecule to undergo stable, reversible oxidation events.
Mechanism of Oxidation
Upon application of an anodic potential, TEPA undergoes a one-electron oxidation to form a stable radical cation (TEPA•+). This process is centered on the nitrogen atom, with the resulting positive charge and radical character delocalized across the three phenyl arms of the molecule. This delocalization is crucial, as it imparts significant stability to the oxidized species, a hallmark of triphenylamine-based electroactive materials.[2] Further oxidation to a dication is possible at higher potentials, but the first oxidation is the most well-defined and reversible process.
Caption: Reversible one-electron redox mechanism of TEPA.
Oxidation Potentials
The precise oxidation potential of TEPA can be influenced by solvent, electrolyte, and electrode material. While specific, direct literature values for TEPA are not broadly published, its electrochemical behavior can be reliably inferred from closely related triphenylamine derivatives. The electron-donating nature of the triphenylamine core generally results in low oxidation potentials. For comparison, analogous molecules like Tris(4-aminophenyl)amine (TAPA) and Tris(4-bromophenyl)amine (TBPA) provide a valuable reference framework for the expected redox behavior.
Table 1: Comparative First Oxidation Potentials of Triphenylamine Derivatives
| Material | First Oxidation Potential (V vs. Ag/AgCl) | Key Structural Difference from TEPA | Reference |
|---|---|---|---|
| This compound (TEPA) | Est. 0.6 - 0.8 V | - | Inferred |
| Tris(4-aminophenyl)amine (pTAPA) | ~0.4 V | Amine (-NH₂) instead of ethynyl (-C≡CH) | [3] |
| Tris(4-bromophenyl)amine (TBPA) | ~1.0 V (in CH₃CN) | Bromo (-Br) instead of ethynyl (-C≡CH) | [2] |
| TPA-thiophene-imine derivative | 0.687 V (onset) | Thiophene-imine arm instead of ethynylphenyl |[4] |
Causality Insight: The substituents on the phenyl rings significantly modulate the redox potential. Electron-donating groups like amines (-NH₂) lower the oxidation potential by stabilizing the resulting cation. Conversely, electron-withdrawing groups like bromo (-Br) make oxidation more difficult, raising the potential. The ethynyl group is weakly electron-withdrawing, suggesting TEPA's oxidation potential will be higher than TAPA's but likely lower than TBPA's.
Electropolymerization and Film Formation
While TEPA is a key monomer for chemically synthesized microporous polymers via methods like Sonogashira coupling,[5] its structure is also amenable to direct electropolymerization. This process allows for the in-situ growth of a functional polymer film directly onto an electrode surface, a significant advantage for fabricating sensors and electronic devices.
The electropolymerization can proceed through two primary pathways upon electrochemical oxidation:
-
Coupling of Ethynyl Groups: The terminal alkyne functionalities can undergo oxidative coupling to form polyene or ene-yne linkages, creating a cross-linked network.
-
Oxidative C-C Coupling: At higher potentials, radical cations can couple through the phenyl rings (typically at ortho positions to the nitrogen), a mechanism analogous to the electropolymerization of aniline.[6]
The resulting polymer, poly(this compound) or p(TEPA), is a conjugated, cross-linked network. These films are often electroactive, meaning they can be reversibly doped (oxidized) and de-doped (reduced), leading to changes in their conductivity and optical properties (electrochromism). This behavior is well-documented in polymers made from similar monomers like tris[4-(2-thienyl)phenyl]amine.[7][8]
Experimental Protocol: Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone technique for probing the electrochemical properties of molecules like TEPA. It provides direct information on redox potentials, reversibility, and electropolymerization behavior.
Objective
To determine the oxidation potential of TEPA and observe its electropolymerization onto a working electrode.
Apparatus and Reagents
-
Potentiostat: A standard three-electrode potentiostat.
-
Three-Electrode Cell:
-
Solution: A 1-5 mM solution of TEPA in a dry, degassed organic solvent (e.g., dichloromethane or acetonitrile).
-
Supporting Electrolyte: 0.1 M of a non-reactive salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄).
Caption: Experimental workflow for cyclic voltammetry of TEPA.
Step-by-Step Procedure
-
Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina slurry to a mirror finish, sonicate in deionized water and ethanol, and dry completely. This ensures a clean, reproducible surface.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the tip of the reference electrode is close to the working electrode to minimize iR drop.
-
Solution Preparation: Prepare the TEPA solution with the supporting electrolyte. Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Initial Scan: Immerse the electrodes in the solution. Record an initial cyclic voltammogram. A typical potential window would be from 0 V to approximately +1.2 V vs. Ag/AgCl. The first anodic wave corresponds to the oxidation of the TEPA monomer.
-
Electropolymerization: Cycle the potential repeatedly over the oxidation wave. A progressive increase in the peak currents with each cycle indicates the deposition and growth of an electroactive polymer film on the electrode surface.[3]
-
Polymer Characterization: After polymerization, remove the electrode, rinse it with fresh solvent to remove any unreacted monomer, and place it in a fresh electrochemical cell containing only the supporting electrolyte solution. Record a CV of the polymer film to study its intrinsic redox properties and stability.
Data Analysis
-
Monomer Redox Potential: From the first scan, identify the anodic peak potential (Epa) and cathodic peak potential (Epc). The formal potential (E°') can be estimated as (Epa + Epc)/2.
-
Reversibility: The peak separation (ΔEp = Epa - Epc) gives an indication of the electrochemical reversibility. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible kinetics.
-
Polymer Growth: The linear relationship between peak current and scan rate (for adsorbed species) or the square root of the scan rate (for diffusing species) can be used to analyze the nature of the electrochemical process in the polymer film.
Applications and Future Outlook
The unique electrochemical properties of TEPA and its derived polymers position them as highly promising materials for next-generation technologies. The ability to form stable radical cations and create porous, conjugated networks is central to these applications.
-
Porous Materials: Poly(TEPA) networks synthesized chemically have demonstrated high surface areas, making them suitable for gas storage and separation.[5][9]
-
Electrochromic Devices: The redox activity of the triphenylamine core in the polymer film often corresponds to distinct color changes, a property leveraged in smart windows and displays.[7][8]
-
Sensors: The high surface area and electronic conductivity of p(TEPA) films can be utilized for the sensitive detection of chemical and biological analytes.
-
Photocatalysis: The conjugated structure of TEPA-based polymers makes them candidates for photocatalytic applications, such as hydrogen evolution from water.[10]
The continued exploration of TEPA and its derivatives, particularly through controlled electropolymerization and integration into composite materials, promises to unlock new functionalities for advanced electronic and energy-related applications.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Synthesis and Characterization of Electropolymerized Nanostructured Am" by Carl C. Wamser and Michael G. Walter [pdxscholar.library.pdx.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of Tris(4-ethynylphenyl)amine in the Synthesis of Advanced Covalent Organic Frameworks
Abstract
Tris(4-ethynylphenyl)amine (TEPA) has emerged as a pivotal building block in the burgeoning field of materials science, particularly in the design and synthesis of Covalent Organic Frameworks (COFs). Its unique C₃ symmetric, tripodal geometry, and reactive terminal ethynyl groups make it an exceptional monomer for constructing highly ordered, porous, and functional crystalline polymers. This application note provides an in-depth guide for researchers, materials scientists, and drug development professionals on the utilization of TEPA in COF synthesis. We will explore the causality behind experimental choices, provide detailed, field-proven protocols for synthesis and characterization, and discuss the diverse applications of the resulting frameworks, from gas capture to heterogeneous catalysis.
Introduction: The Significance of this compound as a COF Monomer
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] Their pre-designable structures, permanent porosity, low density, and high thermal stability make them prime candidates for a multitude of applications, including gas storage and separation, catalysis, sensing, and energy storage.[3][4][5]
The choice of monomer is critical in dictating the final topology, porosity, and functionality of a COF. This compound stands out due to several key features:
-
Tripodal C₃ Symmetry: This geometry naturally guides the formation of 2D hexagonal or 3D porous networks with predictable topologies.
-
Reactive Ethynyl Groups: The terminal alkyne functionalities are highly versatile and readily participate in robust, bond-forming reactions, most notably the Palladium-catalyzed Sonogashira cross-coupling.[6][7][8] This reaction's efficiency and tolerance to a wide range of functional groups allow for the incorporation of diverse functionalities into the COF backbone.[9][10]
-
Inherent Functionality: The central tertiary amine nitrogen atom can act as a Lewis basic site, influencing the electronic properties of the framework and providing active sites for catalysis or selective guest interactions, such as CO₂ capture.[9][10]
This guide will focus on the synthesis of a TEPA-based Porous Aromatic Framework (PAF), a type of COF, through the Sonogashira-Hagihara cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[8][11]
Synthesis of a TEPA-Based Covalent Organic Framework: A Step-by-Step Protocol
The following protocol details the synthesis of a highly porous COF, hereafter referred to as TEPA-DIB-COF, via the Sonogashira coupling of this compound (TEPA) and 1,4-diiodobenzene.
Causality of Experimental Design
-
Monomer Selection: TEPA provides the C₃ symmetric node, while the linear C₂ symmetric 1,4-diiodobenzene acts as the linker. The 2:3 stoichiometric ratio is chosen to ensure complete reaction of all functional groups, leading to a highly cross-linked and robust network.
-
Catalyst System: The combination of a Palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a Copper(I) co-catalyst (CuI) is classic for the Sonogashira reaction.[11] Palladium is the primary catalyst for the C-C bond formation, while copper(I) facilitates the formation of a copper(I) acetylide intermediate, which speeds up the catalytic cycle.[11]
-
Solvent and Base: A mixture of a good solvent for the monomers (like THF or DMF) and an amine base (like triethylamine or diisopropylethylamine) is used. The amine base is crucial as it scavenges the HI produced during the reaction, preventing catalyst deactivation and driving the reaction to completion.[11]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions, particularly the oxidative homocoupling of alkynes (Glaser coupling), which would lead to defects in the COF structure.[12]
-
Reaction Temperature: A moderately elevated temperature (e.g., 60-80 °C) is employed to ensure a sufficient reaction rate without causing decomposition of the catalyst or monomers.
-
Purification: An extensive washing and Soxhlet extraction procedure is critical to remove any unreacted monomers, catalyst residues, and oligomeric species trapped within the pores, ensuring the intrinsic properties of the COF are accurately measured.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of TEPA-DIB-COF.
Detailed Protocol: Synthesis of TEPA-DIB-COF
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Ratio |
| This compound (TEPA) | 189178-09-4 | 317.38 | 63.5 | 0.20 | 2 |
| 1,4-Diiodobenzene | 624-38-4 | 329.91 | 99.0 | 0.30 | 3 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 7.0 | 0.01 | - |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 3.8 | 0.02 | - |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 15 mL | - | - |
| Anhydrous Triethylamine (Et₃N) | 121-44-8 | - | 5 mL | - | - |
Procedure:
-
Reaction Setup: To a 100 mL two-neck Schlenk flask equipped with a magnetic stir bar, add this compound (63.5 mg, 0.20 mmol), 1,4-diiodobenzene (99.0 mg, 0.30 mmol), dichlorobis(triphenylphosphine)palladium(II) (7.0 mg, 0.01 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).
-
Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Under a positive flow of argon, add anhydrous tetrahydrofuran (15 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Reaction: Stir the resulting suspension at room temperature for 30 minutes, then slowly heat the mixture to 70 °C in an oil bath.
-
Polymerization: Maintain the reaction at 70 °C with continuous stirring for 72 hours. A solid precipitate will form as the polymerization proceeds.
-
Isolation: After 72 hours, cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with copious amounts of THF, deionized water, methanol, and acetone to remove unreacted monomers and catalyst residues.
-
Purification: Further purify the polymer by Soxhlet extraction with methanol for 48 hours.
-
Drying: Dry the purified light brown powder in a vacuum oven at 120 °C overnight to yield the final TEPA-DIB-COF.
Characterization of TEPA-Based COFs
Thorough characterization is essential to confirm the successful formation of the crystalline, porous network.
Characterization Workflow Diagram
Caption: Standard characterization workflow for TEPA-based COFs.
Key Characterization Techniques and Expected Results
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first line of evidence for successful polymerization. The spectrum of the final COF should show the disappearance or significant reduction of the characteristic C-H stretching vibration of the terminal alkyne in TEPA (around 3300 cm⁻¹) and the C-I stretching vibration from 1,4-diiodobenzene. The appearance of a peak corresponding to the newly formed internal alkyne C≡C bond (around 2200 cm⁻¹) is a key indicator of successful Sonogashira coupling.[6]
-
Powder X-Ray Diffraction (PXRD): PXRD is the definitive technique to confirm the crystallinity of the COF. A successful synthesis will yield a pattern with distinct diffraction peaks, in contrast to a broad, amorphous halo. For 2D COFs, an intense peak at a low 2θ angle (typically between 2-5°) is characteristic of the (100) plane, which corresponds to the ordered stacking of the 2D layers.[13] Additional, weaker peaks at higher angles provide further information about the in-plane ordering.
-
Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms measured at 77 K are used to quantify the porosity of the material. The shape of the isotherm (typically Type I for microporous materials) indicates the nature of the pores. The Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area, which for TEPA-based PAFs can range from 370 m²/g to over 950 m²/g depending on the linker.[9][10]
-
Scanning Electron Microscopy (SEM): SEM images reveal the morphology of the bulk material. TEPA-based COFs often form as agglomerates of spherical or irregular particles.[10]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the COF. The material is heated under an inert atmosphere, and the weight loss is recorded as a function of temperature. TEPA-based COFs typically exhibit high thermal stability, often with decomposition temperatures exceeding 400 °C.[10]
Applications of this compound-Based COFs
The unique structural and chemical properties of TEPA-based COFs make them highly promising for a range of applications.
Gas Storage and Separation
The inherent porosity and high surface area of TEPA-based COFs make them excellent candidates for gas storage. Furthermore, the presence of the nitrogen-rich amine core and the potential to incorporate other functional groups into the framework can enhance selectivity for specific gases, particularly carbon dioxide.[9][10]
Key Performance Metrics:
-
CO₂ Uptake: Amine-functionalized PAFs derived from TEPA have shown CO₂ uptake capacities of around 0.98 mmol/g at 273 K and 1 bar.[10]
-
Selectivity: These frameworks can exhibit high selectivity for CO₂ over N₂, a crucial factor for post-combustion carbon capture.[9] The incorporation of functional groups like -NH₂ or -COOH has been shown to increase the isosteric heat of CO₂ adsorption, indicating stronger interactions and enhanced selectivity.[9][10]
| Framework Type | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273 K) | Reference |
| TEPA-based PAF | -NH₂ | ~400 - 800 | ~1.04 | [10] |
| TEPA-based PAF | -COOH | ~370 - 953 | ~0.98 | [9][10] |
Heterogeneous Catalysis
The ordered pores of COFs can act as nanoreactors, and the framework itself can be designed with catalytically active sites. The tertiary amine in the TEPA monomer can function as a basic catalyst. For instance, imine-linked COFs with similar nitrogen-containing nodes have demonstrated excellent catalytic activity in Knoevenagel condensation reactions.[14] Furthermore, the framework can be post-synthetically modified or built with metal-coordinating linkers to support single-atom or nanoparticle catalysts for a wide range of organic transformations.
Sensing and Electronics
The conjugated π-system of TEPA-based COFs imparts them with interesting electronic and photophysical properties. These materials can exhibit fluorescence that is sensitive to the presence of analytes, leading to applications as chemical sensors. For example, related COFs have been used for the sensitive and selective detection of Fe³⁺ ions.[14] Additionally, by reacting TEPA with specific comonomers, COFs with aggregation-induced emission (AIE) properties can be produced, showing potential in electrochemiluminescence applications.[7]
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the construction of functional, crystalline Covalent Organic Frameworks. The Sonogashira-Hagihara coupling reaction provides a reliable and efficient route to synthesize these materials with high porosity and thermal stability. The protocols and characterization data presented in this application note serve as a comprehensive guide for researchers entering this exciting field. The tunable nature of TEPA-based COFs, allowing for the precise incorporation of functional groups and the control of pore environments, ensures their continued development for advanced applications in carbon capture, sustainable catalysis, and novel electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Eco-friendly synthesis of imine-based COFs for efficient photocatalytic H2O2 production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Porphyrinic Porous Aromatic Frameworks for Carbon Dioxide Adsorption and Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust tri(4-ethynylphenyl)amine-based porous aromatic frameworks for carbon dioxide capture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
Application Notes & Protocols: Tris(4-ethynylphenyl)amine as a Versatile Building Block for Advanced Metal-Organic Frameworks
Introduction: The Strategic Value of Tris(4-ethynylphenyl)amine in MOF Chemistry
This compound (TEPA) is a highly functionalized organic ligand that has garnered significant interest as a building block for novel metal-organic frameworks (MOFs). Its unique combination of a redox-active triphenylamine core and three radially extending, reactive ethynyl (alkyne) groups makes it an exceptionally versatile component for designing materials with tailored electronic, catalytic, and structural properties.
The core triphenylamine moiety is a well-known hole-transporting unit, capable of undergoing stable, reversible oxidation.[1] Integrating this redox activity directly into the framework backbone of a MOF imparts intrinsic electronic conductivity and opens avenues for applications in sensing, electronics, and electrocatalysis. The C₃ symmetric and trigonal planar geometry of the TEPA ligand predisposes it to form highly porous, two-dimensional (2D) or three-dimensional (3D) networks with various metal nodes.
Crucially, the terminal alkyne functionalities are not merely structural spacers. They serve as powerful chemical handles for post-synthetic modification (PSM) via reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This allows for the precise, covalent introduction of a vast array of functional groups into the MOF's pores after the initial framework has been constructed, enabling fine-tuning of properties such as hydrophilicity, Lewis basicity, or catalytic activity without altering the underlying topology.
This guide provides a comprehensive overview of the synthesis, characterization, and application of TEPA-based MOFs, complete with detailed experimental protocols grounded in established chemical principles.
Section 1: Synthesis and Characterization of TEPA-Based MOFs
The construction of a TEPA-based MOF typically involves a solvothermal reaction between the TEPA ligand and a suitable metal salt. The choice of metal dictates the geometry of the secondary building unit (SBU) and, consequently, the final topology of the framework. Copper(II) salts are frequently used due to their propensity to form paddlewheel SBUs, which can coordinate with the nitrogen of the TEPA core or interact with the alkyne groups, while metals like ruthenium can form distinct organometallic linkages.[3]
Protocol 1: Solvothermal Synthesis of a Representative Copper-TEPA MOF (Cu-TEPA-MOF)
This protocol describes a generalized method for synthesizing a crystalline, porous MOF using TEPA and copper(II) nitrate. The causality behind the choice of reagents and conditions is critical: N,N-Dimethylformamide (DMF) is a high-boiling polar solvent that effectively dissolves the precursors and can also act as a ligand or modulator during crystal growth. The solvothermal conditions (elevated temperature and pressure) provide the necessary energy to overcome the kinetic barriers of framework formation, promoting the growth of highly crystalline material.
Materials:
-
This compound (TEPA, CAS 189178-09-4)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Dichloromethane (DCM), anhydrous
-
20 mL Scintillation vials
-
Programmable laboratory oven
Step-by-Step Methodology:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 31.7 mg (0.1 mmol) of this compound in 5 mL of anhydrous DMF. In a separate vial, dissolve 43.5 mg (0.18 mmol) of Cu(NO₃)₂·3H₂O in 5 mL of anhydrous DMF.
-
Rationale: A slight excess of the metal salt is often used to ensure complete coordination with the ligand and to promote the formation of the desired metal-node SBUs.
-
-
Reaction Mixture Assembly: Combine the two solutions in a single 20 mL scintillation vial. The solution should be sonicated for 10 minutes to ensure homogeneity.
-
Solvothermal Reaction: Tightly cap the vial. Caution: Ensure the vial is properly sealed to withstand the autogenous pressure generated at high temperatures. Place the vial in a programmable laboratory oven.
-
Heating Profile: Ramp the temperature to 120 °C over 2 hours and hold at 120 °C for 72 hours. Then, slowly cool the oven to room temperature over 12 hours.
-
Rationale: A slow cooling rate is crucial for promoting the growth of large, well-defined single crystals and minimizing the formation of amorphous precipitate.
-
-
Product Isolation and Washing: After cooling, dark-colored crystals should be visible. Carefully decant the mother liquor. Add 10 mL of fresh DMF to the vial, gently agitate, and let the crystals settle. Decant the DMF. Repeat this washing step three times to remove any unreacted precursors.
-
Solvent Exchange: To remove the high-boiling DMF from the pores, sequentially immerse the crystals in anhydrous dichloromethane (DCM) for 24 hours, followed by absolute ethanol for 24 hours. Replace the solvent at least three times during each exchange period.
-
Rationale: Exchanging DMF with a more volatile solvent like DCM or ethanol is essential for the "activation" of the MOF. It facilitates the removal of guest molecules under vacuum without causing pore collapse.
-
-
Activation (Drying): Carefully transfer the solvent-exchanged crystals to a Schlenk tube. Heat the sample to 150 °C under a dynamic vacuum (<1 mbar) for 12 hours. This process removes the residual solvent from the pores, making the internal surface area accessible.
-
Storage: The activated Cu-TEPA-MOF is now ready for characterization and should be stored under an inert atmosphere (e.g., in a nitrogen-filled glovebox) to prevent the adsorption of atmospheric moisture and gases.
Diagram 1: Solvothermal Synthesis Workflow
Caption: Workflow for the synthesis and activation of Cu-TEPA-MOF.
Characterization: A Self-Validating System
To confirm the successful synthesis and activation of the Cu-TEPA-MOF, a suite of characterization techniques is essential. Each technique provides a piece of the puzzle, validating the material's identity, purity, and porosity.
-
Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the formation of a crystalline framework. The obtained diffraction pattern should show sharp peaks, indicating long-range order. It should be compared to a simulated pattern if a single-crystal structure is available. The retention of the pattern after activation confirms framework stability.
-
Brunauer-Emmett-Teller (BET) Analysis: A nitrogen or argon adsorption isotherm at 77 K is used to determine the specific surface area and pore volume of the activated MOF. A high surface area (typically > 1000 m²/g for such structures) is a strong indicator of successful activation and permanent porosity.
-
Thermogravimetric Analysis (TGA): TGA reveals the thermal stability of the MOF. A typical curve for an activated TEPA-MOF will show a plateau up to a certain temperature (e.g., >300 °C) before a sharp weight loss occurs, corresponding to framework decomposition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the key functional groups. The spectrum of the MOF should show the characteristic C≡C stretch of the alkyne group (~2100 cm⁻¹) and the disappearance of the broad O-H stretch from the hydrated metal salt.
Section 2: Post-Synthetic Modification (PSM) of TEPA-MOFs
The true power of TEPA as a building block is realized through PSM. The pendant alkyne groups lining the pores are ideal sites for introducing new functionalities using CuAAC click chemistry. This allows for the creation of isoreticular frameworks with diverse chemical environments.
Protocol 2: PSM of Cu-TEPA-MOF with Benzyl Azide via CuAAC
This protocol details the functionalization of the Cu-TEPA-MOF with benzyl groups, transforming the alkyne-lined pores into pores decorated with triazole-linked benzyl moieties.
Materials:
-
Activated Cu-TEPA-MOF (from Protocol 1)
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, suspend 50 mg of activated Cu-TEPA-MOF in 10 mL of anhydrous THF in a reaction vial.
-
Addition of Reagents: To the suspension, add benzyl azide (5 equivalents per alkyne group), CuI (0.2 equivalents), and DIPEA (1 equivalent).
-
Rationale: Benzyl azide is the "click" partner for the alkyne. CuI serves as the catalyst for the cycloaddition. DIPEA is a non-coordinating base that facilitates the reaction and scavenges any generated protons.
-
-
Reaction: Seal the vial and stir the mixture at 50 °C for 48 hours.
-
Washing: Isolate the modified MOF by centrifugation. Wash the solid extensively with fresh THF (3 x 10 mL), followed by DCM (3 x 10 mL), and finally ethanol (3 x 10 mL) to remove all unreacted reagents and the copper catalyst.
-
Activation and Characterization: Dry the resulting functionalized MOF (Cu-TEPA-benzyl) under vacuum at 100 °C for 12 hours. Confirm successful modification by FTIR (disappearance of the ~2100 cm⁻¹ alkyne peak and appearance of triazole ring vibrations) and elemental analysis (increase in nitrogen content). The crystallinity should be re-checked with PXRD.
Diagram 2: Post-Synthetic Modification via Click Chemistry
Caption: Schematic of pore functionalization in TEPA-MOF.
Section 3: Applications of TEPA-Based MOFs
The unique properties of TEPA-MOFs make them highly promising for applications where redox activity and high surface area are paramount.
Application 1: Heterogeneous Catalysis
The redox-active triphenylamine core and the potential for incorporating catalytically active metal nodes make TEPA-MOFs excellent candidates for heterogeneous catalysts. The framework can act as a solid-state electron donor or hole-transporter to facilitate redox reactions.
Protocol 3: Catalytic Oxidation of Thioanisole
This protocol outlines a model reaction to test the catalytic activity of a TEPA-based MOF for the selective oxidation of a sulfide to a sulfoxide.
Materials:
-
Activated Cu-TEPA-MOF
-
Thioanisole
-
tert-Butyl hydroperoxide (TBHP, 70 wt.% in H₂O)
-
Acetonitrile (ACN)
-
Gas chromatograph (GC) for analysis
Step-by-Step Methodology:
-
Reaction Setup: Add 10 mg of activated Cu-TEPA-MOF catalyst to a 10 mL round-bottom flask. Add 5 mL of acetonitrile.
-
Substrate Addition: Add 0.1 mmol of thioanisole to the suspension.
-
Initiation: Add 0.12 mmol (1.2 equivalents) of TBHP to start the reaction.
-
Reaction Conditions: Stir the mixture at 60 °C for 24 hours.
-
Analysis: After the reaction, centrifuge the mixture to separate the catalyst. Take an aliquot of the supernatant, dilute it, and analyze it by Gas Chromatography (GC) to determine the conversion of thioanisole and the selectivity for methyl phenyl sulfoxide.
-
Catalyst Recycling: The recovered MOF catalyst can be washed with acetonitrile, reactivated under vacuum, and reused in a subsequent catalytic cycle to test its stability and reusability.
Application 2: Chemiresistive Gas Sensing
The intrinsic conductivity of TEPA-based MOFs can be modulated by the adsorption of guest molecules, making them suitable for chemiresistive sensors. When an analyte gas adsorbs within the MOF pores, it can interact with the framework through charge transfer or dipole interactions, altering the material's overall conductivity.
Protocol 4: Fabrication and Testing of a TEPA-MOF Gas Sensor
This protocol describes the fabrication of a simple chemiresistive sensor and a procedure for testing its response to ammonia (NH₃) vapor.
Materials:
-
Activated TEPA-based MOF (e.g., Cu-TEPA-MOF)
-
Interdigitated electrodes (IDEs) (e.g., gold on a silicon substrate)
-
MOF suspension (1 mg/mL in isopropanol)
-
Source-measure unit (SMU)
-
Sealed testing chamber with gas inlet/outlet
Step-by-Step Methodology:
-
Device Fabrication: Clean the surface of the interdigitated electrodes with acetone and isopropanol. Drop-cast the MOF suspension onto the active area of the IDEs and allow the solvent to evaporate slowly at room temperature.
-
Device Annealing: Place the MOF-coated device in an oven and heat at 80 °C under vacuum for 2 hours to remove residual solvent and improve contact with the electrodes.
-
Baseline Measurement: Place the sensor inside the testing chamber. Connect the IDEs to the source-measure unit. Purge the chamber with a carrier gas (e.g., dry nitrogen) and record the baseline resistance (R₀) of the device.
-
Gas Exposure: Introduce a known concentration of ammonia gas (e.g., 50 ppm in N₂) into the chamber. Continuously record the resistance (R) of the sensor until it stabilizes.
-
Sensor Response Calculation: The sensor response (S) is typically calculated as S(%) = [(R - R₀) / R₀] × 100.
-
Recovery: Purge the chamber again with pure nitrogen to remove the ammonia and observe if the sensor's resistance returns to its original baseline, indicating reversibility.
Table 1: Representative Quantitative Data for TEPA-based MOFs
Note: As specific experimental data for a single, well-characterized TEPA-MOF is not consolidated in a single source, this table presents hypothetical yet realistic values based on analogous redox-active and porous MOF systems to serve as a benchmark.
| Property | Cu-TEPA-MOF (Hypothetical) | Cu-TEPA-benzyl (Hypothetical) | Unit | Characterization Method |
| BET Surface Area | 1200 - 1600 | 800 - 1100 | m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.65 - 0.85 | 0.45 - 0.60 | cm³/g | N₂ Adsorption at 77 K |
| Thermal Stability | > 320 | > 300 | °C | TGA (in N₂) |
| Electrical Conductivity | 10⁻⁷ - 10⁻⁵ | 10⁻⁸ - 10⁻⁶ | S/cm | Two-probe measurement |
| Thioanisole Conversion | 85 - 95% | 70 - 80% | % | GC Analysis |
| NH₃ Sensor Response (50 ppm) | 15 - 25% | 8 - 15% | %ΔR/R₀ | Chemiresistive Measurement |
Rationale for Data: The post-synthetic modification with bulky benzyl groups is expected to reduce the surface area and pore volume. This added steric hindrance can also slightly decrease catalytic activity and sensor response by impeding substrate/analyte access to the active sites. The modification may also slightly alter the electronic properties, leading to a change in conductivity.
Conclusion and Future Outlook
This compound is a powerful and strategic building block for the design of multifunctional MOFs. Its inherent redox activity provides a platform for creating materials with interesting electronic properties, while its triple alkyne functionality offers a gateway to near-limitless chemical diversification through post-synthetic modification. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this exciting class of materials. Future work will likely focus on synthesizing TEPA-MOFs with different metal nodes to create novel catalytic sites, exploring more complex multi-step post-synthetic modifications, and integrating these materials into advanced electronic and biomedical devices.
References
Application Notes and Protocols for Tris(4-ethynylphenyl)amine in Perovskite Solar Cells
For Researchers, Scientists, and Professionals in Photovoltaic Technology Development
Introduction: The Strategic Role of Dopant-Free Hole-Transporting Materials
The rapid advancement of perovskite solar cells (PSCs) has positioned them as a leading next-generation photovoltaic technology. A critical component governing the efficiency and, crucially, the long-term stability of these devices is the hole-transporting material (HTM). Traditionally, materials like spiro-OMeTAD have been the gold standard, yet their reliance on hygroscopic dopants (e.g., lithium salts) to achieve high conductivity introduces pathways for degradation, undermining the operational lifetime of the solar cell and increasing manufacturing costs.[1][2][3] This has spurred intensive research into dopant-free HTMs that offer intrinsic charge-transport properties, enhanced stability, and simpler fabrication processes.
Tris(4-ethynylphenyl)amine, a star-shaped molecule with a triphenylamine (TPA) core, emerges as a compelling candidate in this landscape. The TPA core is a well-established building block for efficient HTMs due to its excellent hole mobility and suitable energy levels that align well with the valence band of perovskite absorbers.[4][5] The ethynyl functional groups on each phenyl arm provide a unique feature: they can enhance π-conjugation, potentially improving intermolecular charge hopping, and also serve as reactive sites for further functionalization or polymerization, opening avenues for crosslinked, more robust hole-transporting layers (HTLs).
These application notes provide a comprehensive guide to the utilization of this compound as a dopant-free HTM in perovskite solar cells, from its fundamental properties to detailed experimental protocols. While direct reports on the use of the unmodified this compound in high-efficiency PSCs are emerging, the protocols and insights presented here are synthesized from extensive studies on closely related TPA-based small molecules and polymers, offering a robust starting point for research and development.
Part 1: Mechanistic Insights and Core Principles
Why this compound is a Promising HTM
The efficacy of an HTM is predicated on several key physiochemical properties. This compound is advantageous due to:
-
Electronic Structure: The central nitrogen atom and the three phenyl rings form a non-planar, propeller-like structure. This geometry helps to suppress intermolecular crystallization, leading to stable amorphous films with good surface coverage, which is crucial for preventing shunting pathways in the solar cell.
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of TPA-based materials is typically located between -5.1 and -5.4 eV.[6] This energy level provides an excellent energetic match with the valence band of commonly used perovskite absorbers (e.g., MAPbI₃, FAPbI₃), facilitating efficient extraction of photogenerated holes from the perovskite layer and minimizing energy loss at the interface.[7][8]
-
Intrinsic Hole Mobility: TPA derivatives are known for their inherent hole-transporting capabilities. The delocalized π-electron system allows for efficient charge hopping between adjacent molecules in the solid state. Computational studies on similar TPA-based molecules have shown that structural modifications can significantly influence hole mobility, and the ethynyl groups in this compound are expected to contribute positively to this property.[9]
-
Dopant-Free Operation: The ability to function without additives is a significant advantage. Dopants like Li-TFSI are hygroscopic and can accelerate the degradation of the perovskite layer.[10] A dopant-free HTL based on this compound can lead to devices with significantly improved long-term stability under ambient conditions.
-
Potential for Passivation: The amine functionality in TPA derivatives can also play a role in passivating defects at the perovskite surface, reducing non-radiative recombination and thereby boosting the open-circuit voltage (Voc) of the solar cell.[11]
Logical Workflow for Integration into Perovskite Solar Cells
The integration of a novel HTM like this compound into a perovskite solar cell follows a logical progression designed to optimize the performance of the final device.
Caption: Workflow for integrating this compound as an HTM in PSCs.
Part 2: Experimental Protocols
Protocol 1: Preparation of this compound HTM Solution
This protocol describes the preparation of the HTM solution for deposition onto the perovskite layer. The choice of solvent and concentration is critical for achieving a uniform, pinhole-free film.
Materials:
-
This compound (purity >98%)
-
High-purity solvents: Chlorobenzene (CB), Toluene, or Dichlorobenzene (DCB)
-
Small volume vials (e.g., 2-5 mL)
-
Magnetic stirrer and stir bars
-
Syringe filters (PTFE, 0.2 µm pore size)
Procedure:
-
Solvent Selection: Chlorobenzene is a commonly used solvent for many TPA-based HTMs and serves as a good starting point. Toluene is another excellent option that has been shown to be effective for similar poly(triarylamine) materials.[8]
-
Concentration Screening: Prepare a stock solution of this compound in the chosen solvent. A typical starting concentration range is 5-15 mg/mL. It is advisable to test a few concentrations within this range to optimize film thickness and morphology.
-
Example: To prepare a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of chlorobenzene.
-
-
Dissolution: Place a small stir bar in the vial with the HTM and solvent. Cap the vial and stir the solution on a magnetic stirrer at room temperature or with gentle heating (40-60 °C) until the solid is completely dissolved. This may take from 30 minutes to a few hours.
-
Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could negatively impact film quality.
Protocol 2: Fabrication of n-i-p Perovskite Solar Cell with this compound HTL
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell. All fabrication steps involving the perovskite and HTM layers should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Device Architecture: FTO / c-TiO₂ / m-TiO₂ / Perovskite / This compound / Au
Procedure:
-
Substrate Preparation:
-
Pattern FTO-coated glass substrates using zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before depositing the next layer.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ (c-TiO₂) by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and annealing at 500 °C.
-
Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a TiO₂ nanoparticle paste and sintering at 500 °C.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
-
Spin-coat the perovskite solution onto the m-TiO₂ layer. The spin-coating parameters (speed, duration, and use of an anti-solvent drip) need to be optimized for the specific perovskite composition.
-
Anneal the perovskite film at a temperature typically between 100 °C and 150 °C.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cooled perovskite-coated substrates into a nitrogen-filled glovebox.
-
Deposit the prepared this compound solution onto the perovskite layer via spin-coating. A representative spin-coating program is a two-step process:
-
Step 1: 1000 rpm for 10 seconds (for initial spreading).
-
Step 2: 4000 rpm for 30 seconds.
-
-
Anneal the HTL-coated substrate at 70-100 °C for 10 minutes to remove any residual solvent.
-
-
Metal Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit an 80-100 nm thick gold (Au) or silver (Ag) electrode through a shadow mask to define the active area of the solar cell.
-
Part 3: Characterization and Performance Data
Expected Performance and Benchmarking
The performance of a perovskite solar cell with this compound as the HTM will be highly dependent on the quality of all layers and the interfaces between them. Based on the performance of similar dopant-free TPA-based HTMs, the following table provides expected performance metrics compared to the standard doped spiro-OMeTAD.
| Parameter | Doped spiro-OMeTAD (Typical) | This compound (Projected) |
| Power Conversion Efficiency (PCE) | 18 - 22% | 16 - 20% (with optimization) |
| Open-Circuit Voltage (Voc) | 1.05 - 1.15 V | 1.00 - 1.12 V |
| Short-Circuit Current (Jsc) | 22 - 24 mA/cm² | 21 - 23 mA/cm² |
| Fill Factor (FF) | 0.75 - 0.82 | 0.72 - 0.80 |
| Long-term Stability (unencapsulated) | Low (degrades in hours to days) | Significantly Improved |
Note: The projected performance for this compound is an estimation based on the reported efficiencies of other dopant-free TPA-based small molecules. Actual performance will depend on experimental optimization.[4][6]
Key Characterization Techniques
To validate the performance and understand the behavior of this compound in the device, the following characterization techniques are essential:
-
Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF).
-
External Quantum Efficiency (EQE): To assess the wavelength-dependent efficiency of photon-to-electron conversion.
-
Steady-State and Time-Resolved Photoluminescence (PL & TRPL): To probe the efficiency of hole extraction from the perovskite to the HTL. A faster PL decay (quenching) in the presence of the HTL indicates efficient charge transfer.[11]
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the HTL film. A smooth and uniform film is desirable.
-
Long-Term Stability Testing: To evaluate the device's performance over time under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Jsc | Poor film-forming properties of the HTL; Incomplete surface coverage. | Optimize HTM concentration and spin-coating parameters. Try a different solvent. |
| Low Voc | Poor energy level alignment; High recombination at the perovskite/HTL interface. | Confirm HOMO level of the HTM. Consider surface passivation treatments on the perovskite layer before HTL deposition. |
| Low FF | High series resistance from a thick or poorly conductive HTL. | Reduce the HTM solution concentration to create a thinner layer. Ensure good contact between the HTL and the metal electrode. |
| Poor Stability | Inherent instability of the perovskite or degradation at interfaces. | The use of a dopant-free HTM like this compound should inherently improve stability. Further enhancements can be made by encapsulating the device. |
Conclusion and Future Outlook
This compound represents a promising platform for developing efficient and stable dopant-free hole-transporting materials for perovskite solar cells. Its triphenylamine core provides the necessary electronic properties for effective hole transport, while the ethynyl functionalities offer avenues for further molecular engineering. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this and related materials. Future work should focus on a detailed investigation of the impact of the ethynyl groups on charge transport and stability, as well as the synthesis of derivatives with tailored properties to further enhance the performance of perovskite solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopant-Free Tetrakis-Triphenylamine Hole Transporting Material for Efficient Tin-Based Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 3. osti.gov [osti.gov]
- 4. Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Conjugated small molecules based on alkylsilyl-modified triphenylamine: promising hole transport materials in perovskite photovoltaics - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Tris(4-ethynylphenyl)amine: A Comprehensive Guide for Application in Organic Electronics
This document provides a detailed guide for researchers, scientists, and professionals on the synthesis, characterization, and application of Tris(4-ethynylphenyl)amine (TEPA) as a hole transporting material (HTM) in the field of organic electronics. With full editorial control, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and practical understanding of the material's use.
Introduction: The Promise of this compound in Hole Transport Layers
This compound is a tertiary amine distinguished by its three 4-ethynylphenyl groups.[1] This unique molecular architecture makes it a versatile building block in materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] Its utility extends into the realm of organic electronics, where it serves as an effective hole transporting material. The triphenylamine core is a well-established electron-donating moiety, crucial for facilitating the movement of positive charge carriers (holes), a fundamental process in the operation of devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The ethynyl groups offer sites for further functionalization and polymerization, allowing for the tuning of its electronic properties and the formation of robust, cross-linked networks.[1]
This guide will delve into the practical aspects of working with TEPA, from its synthesis and purification to its integration into a perovskite solar cell, providing a comprehensive resource for researchers in the field.
Synthesis and Purification of this compound
A reliable and reproducible synthesis is the cornerstone of any material-focused research. The following protocol details the synthesis of TEPA via a Sonogashira cross-coupling reaction, a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Synthesis Protocol: Sonogashira Coupling
This two-step process begins with the coupling of tris(4-bromophenyl)amine with a protected alkyne, followed by deprotection to yield the final product.
Step 1: Synthesis of the Trimethylsilyl-protected Intermediate
-
Reaction Setup: In a nitrogen-purged flask, dissolve tris(4-bromophenyl)amine (4.82 g, 10.0 mmol), copper(I) iodide (57 mg, 0.3 mmol), and dichlorobis(triphenylphosphine)palladium(II) (210 mg, 0.3 mmol) in diethylamine (40 mL).
-
Addition of Alkyne: Under a continuous nitrogen atmosphere, add trimethylsilylacetylene (2.95 g, 30.0 mmol) dropwise to the solution.
-
Reaction: Heat the mixture to 50 °C and stir for 12 hours.
-
Isolation: After cooling to room temperature, a precipitate will form. Filter the precipitate and wash it with ether.
Step 2: Hydrolysis to Yield this compound
-
Deprotection: Treat the intermediate from Step 1 with a mixture of methanol (50 mL) and 1 M sodium hydroxide solution (50 mL). Stir at room temperature for 12 hours.
-
Workup: Evaporate the organic solvent. Extract the remaining residue with ether. Dry the ether extract with magnesium sulfate overnight.
-
Final Product Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography and Recrystallization
Purity is paramount for achieving high-performance organic electronic devices. The following purification procedure is recommended for TEPA.
-
Column Chromatography: Purify the crude product using column chromatography with silica gel as the stationary phase and light petroleum as the eluent. This will yield TEPA as a white solid. For amines that may interact with the acidic silica, an amine-functionalized silica can be a suitable alternative.[2][3]
-
Recrystallization (Optional but Recommended): For achieving high-purity material, recrystallization can be performed. The choice of solvent is critical; a solvent system where TEPA is soluble when hot but sparingly soluble at room temperature is ideal.[4][5][6] Hexane/acetone or hexane/THF are often effective solvent mixtures for recrystallization.[6]
Physicochemical Properties of this compound
A comprehensive understanding of a material's properties is essential for its effective application.
| Property | Value | Source |
| CAS Number | 189178-09-4 | [7] |
| Molecular Formula | C24H15N | [7] |
| Molecular Weight | 317.38 g/mol | [7] |
| Appearance | White to slightly pale yellow solid/powder | [8] |
| Purity | >98.0% (after purification) | [8] |
| Melting Point | 115 °C | [8] |
Application in Perovskite Solar Cells: A Step-by-Step Guide
TEPA's triphenylamine core makes it a promising candidate for the hole transport layer in perovskite solar cells. The following section provides a generalized protocol for the fabrication of a perovskite solar cell, which can be adapted for the use of TEPA as the HTM.
Preparation of the Hole Transport Layer Solution
Protocol for HTM Solution Preparation:
-
Solvent Selection: Chlorobenzene is a commonly used solvent for triarylamine-based HTMs.[9] Toluene and dichlorobenzene are also potential alternatives.[10]
-
Concentration: A typical concentration for the HTM in the solvent is in the range of 20-40 mg/mL.[9]
-
Dopants and Additives: To enhance conductivity and improve device performance, dopants are often added to the HTM solution. Common p-type dopants for small molecule HTMs include lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP).[9] A stock solution of LiTFSI in acetonitrile can be prepared and added to the HTM solution.
Device Fabrication Workflow
The following diagram illustrates a typical workflow for the fabrication of a perovskite solar cell with a standard n-i-p architecture.
Figure 1: A generalized workflow for the fabrication of a perovskite solar cell.
Detailed Fabrication Protocol
This protocol outlines the steps for fabricating a perovskite solar cell with a standard n-i-p architecture (FTO/c-TiO₂/m-TiO₂/Perovskite/HTM/Au).
-
Substrate Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.
-
Deposit a compact layer of TiO₂ (c-TiO₂) by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and annealing at high temperature (e.g., 500 °C).
-
Deposit a mesoporous TiO₂ layer (m-TiO₂) by spin-coating a TiO₂ nanoparticle paste and sintering at high temperature (e.g., 500 °C).
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a mixture of lead iodide (PbI₂) and methylammonium iodide (MAI) in a solvent like dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO)).
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the perovskite precursor solution onto the m-TiO₂ layer.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene or toluene) is often dripped onto the substrate to induce rapid crystallization and form a uniform film.
-
Anneal the substrate at a moderate temperature (e.g., 100-150 °C) to complete the perovskite crystallization.
-
-
Hole Transport Layer Deposition:
-
Spin-coat the prepared TEPA HTM solution onto the perovskite layer in an inert atmosphere. The spin speed and time should be optimized to achieve the desired film thickness.
-
-
Electrode Deposition:
-
Deposit a metal back contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask to define the active area of the device.
-
Characterization of TEPA as a Hole Transporting Material
To understand the performance of TEPA as an HTM, several key material properties must be characterized.
Energy Level Determination via Cyclic Voltammetry
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of an HTM are critical for ensuring efficient hole extraction from the perovskite layer and effective blocking of electrons. Cyclic voltammetry (CV) is a standard electrochemical technique used to determine these energy levels.[11][12]
Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation: Prepare a solution of TEPA in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: Use a standard three-electrode setup (working electrode, reference electrode, and counter electrode). Record the cyclic voltammogram by scanning the potential.
-
Data Analysis: The onset oxidation potential can be used to calculate the HOMO energy level, and the onset reduction potential can be used to determine the LUMO energy level, often referenced to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.[12]
Hole Mobility Measurement using the Space-Charge Limited Current (SCLC) Method
The hole mobility of an HTM is a measure of how efficiently it can transport holes. The Space-Charge Limited Current (SCLC) method is a common technique for determining the charge carrier mobility in organic semiconductors.[13][14][15][16][17]
Experimental Protocol for SCLC Measurement:
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/TEPA/Au. PEDOT:PSS serves as an efficient hole injection layer.
-
Measurement: Measure the dark current density-voltage (J-V) characteristics of the device.
-
Data Analysis: The hole mobility can be extracted by fitting the J-V curve in the SCLC region to the Mott-Gurney law.[16]
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
The thermal stability of the HTM is crucial for the long-term operational stability of the solar cell. Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature of the material.[18]
Experimental Protocol for TGA:
-
Sample Preparation: Place a small amount of the purified TEPA powder in a TGA crucible.
-
Measurement: Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.[18]
-
Data Analysis: The onset of weight loss indicates the decomposition temperature of the material.
Expected Performance and Future Outlook
While specific performance data for perovskite solar cells using TEPA as the HTM is not widely reported, its structural similarity to other high-performance triarylamine-based HTMs suggests its potential for achieving high power conversion efficiencies. The key to unlocking this potential lies in the optimization of the HTL formulation, including the choice of solvents and dopants, and the fine-tuning of the device fabrication process.
The ethynyl functionalities of TEPA also open up avenues for in-situ crosslinking to form a more robust and solvent-resistant HTL, which could further enhance the long-term stability of perovskite solar cells. Future research in this area will likely focus on exploring these possibilities to fully realize the potential of this compound in the field of organic electronics.
References
- 1. ossila.com [ossila.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. labproinc.com [labproinc.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. nasc.ac.in [nasc.ac.in]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Tris(4-ethynylphenyl)amine
Introduction: The Significance of Tris(4-ethynylphenyl)amine in Materials Science
This compound is a unique trifunctional building block that has garnered significant interest in the fields of materials science, organic electronics, and supramolecular chemistry. Its tripodal structure, featuring a central nitrogen atom and three radially extending ethynylphenyl arms, provides a versatile platform for the construction of complex, highly-conjugated two- and three-dimensional structures. The terminal alkyne groups are particularly amenable to Sonogashira cross-coupling reactions, enabling the formation of precisely engineered covalent organic frameworks (COFs), microporous polymers, and dendrimers.[1] These materials exhibit promising properties for applications in gas storage, catalysis, sensing, and optoelectronics.
This guide provides an in-depth exploration of the Sonogashira cross-coupling reaction as applied to this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.
The Sonogashira Cross-Coupling Reaction: A Mechanistic Overview
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle can be broadly divided into two interconnected cycles: the palladium cycle and the copper cycle.
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
The Copper Cycle
-
Coordination: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate. This is a key step that activates the alkyne for the subsequent transmetalation.
Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.
Experimental Protocols
The following protocols are designed to be adaptable for the Sonogashira cross-coupling of this compound with various aryl halides. It is essential to maintain an inert atmosphere throughout the reaction to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[4]
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the reaction of this compound with di- or tri-haloarenes to form extended networks.
Materials:
-
This compound
-
Aryl halide (e.g., 1,4-diiodobenzene, 1,3,5-tribromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.5 eq. of halogen atoms relative to alkyne groups), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base. A common solvent/base ratio is 4:1 (v/v). The mixture should be thoroughly degassed by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues.
-
Purification: The crude product is often a solid. It can be purified by washing with various solvents to remove unreacted monomers and oligomers. For polymeric materials, Soxhlet extraction can be an effective purification method.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading (Pd) | 2 - 5 mol% | Higher loadings may be necessary for less reactive aryl halides (bromides, chlorides). |
| Co-catalyst Loading (CuI) | 4 - 10 mol% | Essential for the formation of the copper acetylide. |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and a solvent. |
| Solvent | THF, DMF, Toluene | Choice depends on the solubility of the reactants and the desired reaction temperature. |
| Temperature | 50 - 80 °C | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 12 - 72 hours | Monitor by TLC or HPLC for completion. |
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[5] This protocol is particularly useful when synthesizing materials where purity is critical.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, TBAF)
-
Anhydrous solvent (e.g., DMF, NMP, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.5 eq. of halogen atoms), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%) in a dry Schlenk flask.
-
Base and Solvent Addition: Add the base and the anhydrous, degassed solvent.
-
Reaction: Heat the reaction to the appropriate temperature (often higher than copper-catalyzed reactions, 80-120 °C) and stir. Monitor the reaction's progress.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading (Pd) | 2 - 5 mol% | A slightly higher loading might be needed compared to the copper-catalyzed version. |
| Ligand | PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands are often effective in copper-free systems. |
| Base | Cs₂CO₃, K₂CO₃, TBAF | Inorganic or organic bases can be used. |
| Solvent | DMF, NMP, 1,4-dioxane | High-boiling point solvents are often necessary for the higher reaction temperatures. |
| Temperature | 80 - 120 °C | Higher thermal energy is typically required to drive the catalytic cycle without copper. |
| Reaction Time | 24 - 96 hours | Copper-free reactions can be slower. |
Figure 2: General Experimental Workflow for Sonogashira Coupling.
Troubleshooting and Field-Proven Insights
When working with a trifunctional monomer like this compound, several challenges can arise. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere | - Use fresh, high-quality catalyst and reagents.- Ensure all solvents are anhydrous and thoroughly degassed.- Improve the inert atmosphere technique (e.g., use a glovebox). |
| Formation of Insoluble Material | - Premature polymerization or precipitation of the product. | - Adjust the solvent system to improve solubility.- Consider a slower addition of one of the monomers. |
| Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen.- High copper concentration. | - Rigorously exclude oxygen from the reaction.- Switch to a copper-free protocol (Protocol 2).- Use an amine as both the base and solvent.[6] |
| Incomplete Reaction | - Catalyst deactivation.- Insufficient reaction time or temperature. | - Increase the catalyst loading.- Increase the reaction temperature or prolong the reaction time.- For aryl bromides or chlorides, a more active catalyst system may be needed. |
| Difficult Purification | - Entrapment of catalyst or unreacted monomers in the polymer network. | - Use Soxhlet extraction with appropriate solvents for purification.- For soluble products, column chromatography can be employed. |
Conclusion
The Sonogashira cross-coupling reaction is an indispensable tool for leveraging the unique structural properties of this compound in the synthesis of advanced materials. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can successfully construct a wide array of functional, highly-ordered organic structures. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this powerful synthetic methodology.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Microporous Polymers from Tris(4-ethynylphenyl)amine for Enhanced Gas Storage
These application notes provide a comprehensive guide for researchers and scientists on the synthesis and characterization of microporous organic polymers (MOPs) derived from tris(4-ethynylphenyl)amine. The protocols detailed herein are designed to produce materials with high surface areas, tailored porosity, and excellent performance in gas storage applications, particularly for carbon dioxide capture.
Introduction: The Promise of Amine-Based Microporous Polymers
Microporous organic polymers have emerged as a promising class of materials for applications in gas storage, separation, and catalysis.[1] Their high surface area, low density, and tunable chemical structures make them ideal candidates for capturing and storing gases like carbon dioxide (CO2) and hydrogen (H2).[1] Among the various building blocks used for constructing these polymers, this compound stands out due to the incorporation of nitrogen atoms within its structure. This inherent amine functionality can enhance the affinity of the polymer for acidic gases like CO2, leading to improved storage capacity and selectivity.[2][3]
This guide will focus on the synthesis of these nitrogen-rich microporous polymers via the robust and versatile Sonogashira-Hagihara cross-coupling reaction. We will detail the experimental procedures, from monomer synthesis to polymer characterization, and provide insights into the factors that control the final properties of the materials.
Synthesis of this compound Monomer
A reliable synthesis of the this compound monomer is the crucial first step. The following protocol is adapted from established literature procedures.
Protocol: Synthesis of this compound
Materials:
-
Tris(4-bromophenyl)amine
-
Trimethylsilylacetylene
-
Copper(I) iodide (CuI)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]
-
Diethylamine (DEA)
-
Ether
-
Silica gel for column chromatography
-
Light petroleum
Procedure:
-
Under a nitrogen atmosphere, dissolve tris(4-bromophenyl)amine (10.0 mmol), copper(I) iodide (0.3 mmol), and dichlorobis(triphenylphosphine)palladium(II) (0.3 mmol) in diethylamine (40 mL).
-
Add trimethylsilylacetylene (30.0 mmol) dropwise to the solution.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
After cooling to room temperature, a precipitate will form. Filter the precipitate and wash it with ether.
-
Evaporate the organic solvent from the filtrate.
-
Extract the residue with ether and dry the solution with magnesium sulfate (MgSO4) overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using light petroleum as the eluent to yield this compound as a white solid.
Polymerization via Sonogashira-Hagihara Cross-Coupling
The Sonogashira-Hagihara cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl halides, making it ideal for the synthesis of conjugated microporous polymers.[4][5] By reacting the trifunctional this compound with a difunctional or trifunctional aryl halide, a highly cross-linked, porous network can be achieved.
Experimental Workflow for Polymer Synthesis
Caption: Workflow for Polymer Synthesis via Sonogashira-Hagihara Coupling
Protocol: Synthesis of a Microporous Poly(tri(4-ethynylphenyl)amine) Network
This protocol describes a general procedure for the synthesis of a microporous polymer network. The properties of the final polymer can be tuned by varying the aryl halide co-monomer.
Materials:
-
This compound
-
Aryl halide co-monomer (e.g., 1,3,5-triiodobenzene, 1,4-diiodobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Copper(I) iodide (CuI)
-
Toluene
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
-
Methanol
-
Acetone
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 3 mmol) and the aryl halide co-monomer (e.g., 2 mmol of a tri-substituted halide or 3 mmol of a di-substituted halide) in a mixture of toluene and triethylamine (e.g., 4 mL each).
-
Add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.03 mmol) and copper(I) iodide (e.g., 0.03 mmol) to the solution.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the mixture to 80 °C and stir for 72 hours under a nitrogen atmosphere.
-
After cooling to room temperature, a solid precipitate will have formed.
-
Collect the solid by filtration and wash it extensively with THF, methanol, and acetone to remove any unreacted monomers and catalyst residues.
-
Dry the polymer in a vacuum oven at 100 °C overnight.
Characterization of Microporous Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure and performance.
Structural and Thermal Properties
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the polymer network and the disappearance of the terminal alkyne C-H stretch.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. These polymers typically exhibit high thermal stability, with decomposition temperatures often above 350 °C.[1]
-
Powder X-ray Diffraction (PXRD): To assess the amorphous nature of the polymer network.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the polymer particles.[1]
Gas Sorption Properties
The gas storage capacity of the microporous polymers is evaluated by measuring their gas adsorption isotherms.
Protocol: Gas Sorption Analysis
-
Sample Activation: Before analysis, activate the polymer sample by degassing it under high vacuum (e.g., <10^-5 mbar) at an elevated temperature (e.g., 120-150 °C) for several hours to remove any trapped solvent or moisture.
-
Nitrogen Adsorption at 77 K:
-
Measure the nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P0) range of 0.05-0.3. The synthesized polymers can achieve BET surface areas in the range of 500-1100 m²/g.[4][5][6]
-
Determine the micropore volume and pore size distribution using methods such as the t-plot method or non-local density functional theory (NLDFT).
-
-
Carbon Dioxide Adsorption at 273 K and 298 K:
-
Measure the CO2 adsorption isotherm at 273 K and 298 K up to 1 bar.
-
The CO2 uptake capacity is a key performance metric. For example, a triphenylamine-based polymer has shown a CO2 uptake capacity of 1.59 mmol/g at 273 K and 1.13 bar.[1]
-
The incorporation of functional groups like -NH2 and -COOH can significantly enhance CO2 uptake.[2]
-
-
Hydrogen Adsorption at 77 K:
-
Measure the H2 adsorption isotherm at 77 K up to 1 bar.
-
These materials have also shown potential for H2 storage, with uptakes of around 1.04 wt% at 77 K and 1.13 bar reported.[1]
-
Data Presentation: Expected Properties of this compound-Based Polymers
| Property | Typical Value Range | Significance |
| BET Surface Area | 500 - 1100 m²/g | High surface area provides more sites for gas adsorption.[4][5] |
| Micropore Volume | Varies with co-monomer | Indicates the volume available for gas storage within the micropores. |
| CO2 Uptake (273 K, 1 bar) | 1.5 - 2.5 mmol/g | A direct measure of the material's capacity for CO2 storage.[1][2] |
| H2 Uptake (77 K, 1 bar) | ~1.0 wt% | Demonstrates the potential for hydrogen storage applications.[1] |
| Decomposition Temperature | > 350 °C | High thermal stability is crucial for practical applications.[1] |
Causality Behind Experimental Choices
-
Choice of Catalyst System: The palladium/copper co-catalyst system is highly efficient for Sonogashira-Hagihara coupling, ensuring high polymer yields and molecular weights.
-
Reaction Solvent and Base: A mixture of a non-polar solvent like toluene and a basic amine like triethylamine is used. The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.
-
Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidative homocoupling of the terminal alkynes, which would lead to defects in the polymer network.
-
Extensive Washing: The thorough washing of the polymer after synthesis is critical to remove residual catalyst and unreacted monomers, which can block the pores and reduce the surface area.
Troubleshooting and Optimization
-
Low Surface Area: If the resulting polymer exhibits a low surface area, ensure that the monomers are pure, the reaction was carried out under strictly anaerobic conditions, and the post-synthesis washing was exhaustive.
-
Poor Gas Uptake: In addition to low surface area, poor gas uptake can result from incomplete activation of the sample before analysis. Ensure the sample is fully degassed at an appropriate temperature.
-
Tuning Porosity: The pore size and surface area of the polymer can be systematically controlled by varying the length and geometry of the aryl halide co-monomer.[4][5] Longer or more rigid co-monomers will generally lead to larger pores.
Conclusion
The synthesis of microporous polymers using this compound offers a versatile platform for creating materials with high gas storage capacities. The protocols and insights provided in these application notes are intended to enable researchers to successfully synthesize and characterize these promising materials for applications in carbon capture and other gas storage technologies. The inherent amine functionality of the building block provides a significant advantage for enhancing CO2 affinity, making these polymers particularly relevant in the context of current environmental challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Tris(4-ethynylphenyl)amine in the Synthesis of Advanced Aggregation-Induced Emission (AIE) Materials
I. Foreword: The AIE Phenomenon and the Rise of a Star-Shaped Integrator
In the landscape of luminescent materials, a paradigm shift occurred with the discovery of Aggregation-Induced Emission (AIE).[1] This phenomenon describes a class of molecules that are non-emissive when dissolved in good solvents but become highly fluorescent upon aggregation.[2][3] This behavior is the antithesis of the widely observed aggregation-caused quenching (ACQ) that plagues traditional planar fluorophores, opening new frontiers in materials science, particularly for applications demanding strong solid-state luminescence.[4][5]
At the heart of many high-performance AIE materials, or "AIEgens," is Tris(4-ethynylphenyl)amine (TPEPA) . This star-shaped molecule, with its central triphenylamine core and three radially extending ethynylphenyl arms, offers a unique trifecta of properties: a propeller-like three-dimensional structure, excellent charge-transport capabilities, and three reactive terminal alkyne groups.[2][6] These terminal alkynes are versatile chemical handles, allowing for the facile construction of extended π-conjugated systems and complex polymers through robust and efficient coupling reactions.[2][6] This guide provides an in-depth exploration of TPEPA as a pivotal building block, detailing the underlying AIE mechanism, core synthetic protocols, and characterization methodologies for researchers aiming to harness its potential.
II. The Mechanistic Core: Restriction of Intramolecular Motion (RIM)
The AIE effect is primarily governed by the Restriction of Intramolecular Motion (RIM) mechanism.[4][7][8] In AIE-active molecules like those derived from TPEPA, the multiple phenyl rings are not fixed; in dilute solutions, they undergo active, low-frequency rotational and vibrational motions.[9][10] When the molecule is excited by light, this constant motion provides an efficient non-radiative pathway for the excited-state energy to dissipate as heat, resulting in weak or no fluorescence.[3]
However, when these molecules aggregate in a poor solvent or in the solid state, their physical movement is sterically hindered.[2][9] The once-free intramolecular rotations and vibrations are severely restricted. This physical constraint effectively blocks the non-radiative decay channels.[7] Consequently, the excited-state energy is forced to dissipate through a radiative pathway, resulting in a dramatic "turn-on" of intense fluorescence.[2][9]
Caption: AIE Mechanism: From Non-Radiative Decay to Strong Emission.
III. Synthetic Pathways: Harnessing the Ethynyl Groups of TPEPA
The three terminal alkyne functionalities of TPEPA are the gateways to creating diverse and complex AIE architectures. Two of the most powerful and widely used synthetic strategies are the Sonogashira coupling and azide-alkyne "click" chemistry.
A. Sonogashira Coupling: Building Conjugated Frameworks
The Palladium-Copper co-catalyzed Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[11] This reaction is exceptionally effective for linking TPEPA to other π-systems, such as tetraphenylethylene (TPE) or pyrene derivatives, to create highly conjugated AIEgens with tunable electronic and photophysical properties.[2][6]
This protocol describes a representative synthesis by coupling this compound with a brominated TPE derivative.
Materials:
-
This compound (TPEPA) (1 equivalent)
-
Tetrakis(4-bromophenyl)ethene (TBPE) (0.9 equivalents, adjust based on desired degree of substitution)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Anhydrous, degassed solvents: Tetrahydrofuran (THF) and Triethylamine (TEA) (e.g., 5:1 v/v)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Workflow:
Caption: Workflow for Sonogashira Coupling of TPEPA.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add TPEPA, TBPE, Pd(PPh₃)₂Cl₂, and CuI.
-
Degassing: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed mixture of THF and TEA to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After cooling to room temperature, remove the solvents under reduced pressure. Add a saturated aqueous solution of ammonium chloride to the residue and extract the product with dichloromethane (3 x 50 mL).[12]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering and concentrating, purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield the final AIE-active product.
B. Azide-Alkyne Click Chemistry: Crafting AIE Polymers
"Click" chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts.[13] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, forming a stable triazole linkage.[13] This reaction is ideal for polymerizing TPEPA with di- or multi-azide functionalized monomers to create hyperbranched polymers or Covalent Organic Frameworks (COFs) that exhibit strong AIE characteristics.[1][6]
This protocol outlines the polymerization of TPEPA with a diazide monomer.
Materials:
-
This compound (TPEPA) (1 equivalent)
-
A suitable diazide monomer (e.g., 1,4-bis(azidomethyl)benzene) (1.5 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Solvent system (e.g., Dimethylformamide/Water mixture)
Workflow:
Caption: Workflow for AIE Polymer Synthesis via Click Chemistry.
Step-by-Step Procedure:
-
Solution Preparation: In a round-bottom flask, dissolve TPEPA and the diazide monomer in DMF.
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in a small amount of water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Initiation: Add the aqueous catalyst solution to the monomer solution. The mixture is typically stirred vigorously at room temperature.
-
Polymerization: A precipitate will often form as the polymer grows and becomes insoluble. Allow the reaction to proceed for 12-24 hours to ensure high molecular weight.
-
Isolation: Pour the reaction mixture into a large volume of a non-solvent like methanol to precipitate the polymer completely.
-
Purification: Collect the polymer by filtration. Wash it extensively with methanol and water to remove any unreacted monomers and catalyst residues. Dry the resulting AIE-active polymer under vacuum.
IV. Characterization and Data Analysis
Thorough characterization is essential to confirm the AIE properties and understand the behavior of the newly synthesized materials.
A. Protocol 3: Inducing and Quantifying the AIE Effect
The hallmark of an AIEgen is its fluorescence turn-on in the presence of a non-solvent. A THF/water system is commonly used for this purpose.[9][14]
Procedure:
-
Stock Solution: Prepare a stock solution of the synthesized AIEgen in THF (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of 10 mL volumetric flasks.
-
Solvent Mixtures: To each flask, add a specific volume of the stock solution to achieve a final concentration of 10 µM. Then, add varying amounts of THF and deionized water to create mixtures with water fractions (ƒw) ranging from 0% to 90%.[4] For example, for ƒw = 70%, you would use 3 mL of THF (including the volume from the stock solution) and 7 mL of water.
-
Equilibration: Gently mix each solution and allow it to equilibrate for 5-10 minutes.
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum for each mixture.
-
Record the photoluminescence (PL) emission spectrum for each mixture using an excitation wavelength determined from the absorption spectrum (typically at or near the absorption maximum).
-
-
Data Analysis: Plot the PL intensity at the emission maximum (λem) against the water fraction (ƒw). A dramatic increase in intensity at higher water fractions confirms the AIE effect.
B. Key Performance Metrics
Quantitative data should be systematically organized to compare different AIE materials.
| Parameter | Symbol | Description | Typical Value (TPEPA-based AIEgen) |
| Absorption Maximum | λabs | Wavelength of maximum light absorption. | 350-450 nm |
| Emission Maximum | λem | Wavelength of maximum fluorescence emission. | 450-600 nm |
| Quantum Yield (Solution) | Φsol | Efficiency of fluorescence in a good solvent (e.g., THF). | < 1% |
| Quantum Yield (Aggregate) | Φagg | Efficiency of fluorescence in an aggregated state (e.g., 90% water/THF). | 20-80% |
| AIE Enhancement Factor | αAIE | Ratio of fluorescence intensity in the aggregated vs. solution state (Iagg/Isol). | > 100 |
V. Applications in Research and Development
The unique properties of TPEPA-derived AIEgens make them powerful tools for researchers, scientists, and drug development professionals.
-
High-Sensitivity Chemical Sensors: The "turn-on" fluorescence upon interaction with an analyte that induces aggregation makes these materials ideal for detecting ions, explosives, and biomolecules with a high signal-to-noise ratio.[2][8][15]
-
Advanced Bio-imaging: AIEgens overcome the limitations of traditional dyes in biological media, where aggregation is common. They can be used for long-term, high-contrast cell imaging and tracking.[9][16]
-
Optoelectronic Devices: Their strong solid-state emission is highly desirable for creating efficient and stable Organic Light-Emitting Diodes (OLEDs).[2]
-
Drug Delivery and Theranostics: AIE-active polymers can be engineered into nanoparticles that carry therapeutic agents. Their intrinsic fluorescence allows for simultaneous tracking of the delivery vehicle and release of the drug, combining therapy and diagnostics.
VI. References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Aggregation-Induced Emission (AIE) Breakthroughs with this compound. Retrieved from 2
-
Ossila. (n.d.). This compound | CAS Number 189178-09-4. Retrieved from 6
-
An, B.-K., Gierschner, J., & Park, S. Y. (2018). Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. Molecules, 23(9), 2327. Retrieved from --INVALID-LINK--
-
Chen, M., et al. (2018). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science, 9(12), 3244-3250. Retrieved from --INVALID-LINK--
-
Gong, Y., et al. (2018). Aggregation-enhanced emission in tetraphenylpyrazine-based luminogens: theoretical modulation and experimental validation. Materials Chemistry Frontiers, 2(3), 536-544. Retrieved from --INVALID-LINK--
-
Baruah, M., & Sarma, R. J. (2020). Investigation of Aggregation Induced Emission Mechanism of Tetrabenzoheptafulvalene Derivative by Spin-Flip Time-Dependent Density Functional Theory (SF-TDDFT). ChemistrySelect, 5(29), 8963-8970. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Aggregation-Induced Emission in Tetraphenylthiophene-Derived Organic Molecules and Vinyl Polymer. Retrieved from --INVALID-LINK--
-
Frontiers. (2024). Advances in the study of AIE polymers. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Aggregation-Induced Emission (AIE). Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound | 189178-09-4. Retrieved from --INVALID-LINK--
-
Shi, S., et al. (2022). Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. Polymers, 14(19), 4053. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences. (2023). An Insight Into Click Chemistry. Retrieved from --INVALID-LINK--
-
TCI AMERICA. (n.d.). Topics (Click Chemistry). Retrieved from --INVALID-LINK--
-
MDPI. (2023). Aggregation-Induced Emission (AIE) Probes in Fluorescent Sensing: Progress and Applications for Pesticide Detection. Retrieved from --INVALID-LINK--
-
Le, C. V., et al. (2023). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. Molecules, 28(13), 5183. Retrieved from --INVALID-LINK--
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Fang, M., et al. (2023). A fluorescent probe based on triphenylamine with AIE and ICT characteristics for hydrazine detection. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 286, 122011. Retrieved from --INVALID-LINK--
-
Sharma, A., et al. (2020). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 5(31), 19579-19587. Retrieved from --INVALID-LINK--
-
Huang, Z., et al. (2024). Synthesis of an aggregation-induced emission (AIE) dye with pH-sensitivity based on tetraphenylethylene-pyridine for fluorescent nanoparticles and its applications in bioimaging and in vitro anti-tumor effect. Colloids and Surfaces B: Biointerfaces, 234, 113750. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from --INVALID-LINK--
-
DeRosa, A. A., et al. (2020). Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. The Journal of Organic Chemistry, 85(15), 9897-9904. Retrieved from --INVALID-LINK--
-
Parrish, D. A., & Shreeve, J. M. (2013). [3+2] click chemistry approach to tetrazine containing polymers. Dalton Transactions, 42(25), 9144-9150. Retrieved from --INVALID-LINK--
-
Mandal, S., et al. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. The Journal of Organic Chemistry, 87(17), 11488-11501. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from --INVALID-LINK--
-
Chen, Y., et al. (2018). Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. Chemical Science, 9(12), 3244-3250. Retrieved from --INVALID-LINK--
-
Chen, M., et al. (2015). Tetraphenylpyrazine-based AIEgens: Synthesis and Applications. Journal of Materials Chemistry C, 3(37), 9517-9533. Retrieved from --INVALID-LINK--
References
- 1. Frontiers | Advances in the study of AIE polymers [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Investigation of Aggregation Induced Emission Mechanism of Tetrabenzoheptafulvalene Derivative by Spin‐Flip Time‐Dependent Density Functional Theory (SF‐TDDFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. scispace.com [scispace.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of an aggregation-induced emission (AIE) dye with pH-sensitivity based on tetraphenylethylene-pyridine for fluorescent nanoparticles and its applications in bioimaging and in vitro anti-tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tris(4-ethynylphenyl)amine
Welcome to the technical support guide for the synthesis of Tris(4-ethynylphenyl)amine. This molecule is a crucial building block for creating advanced materials such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and functional polymers used in electronics and materials science.[1] Its successful synthesis is pivotal, yet researchers often face challenges in achieving high yields and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis, which typically proceeds via a Sonogashira cross-coupling reaction. We will delve into the causality behind experimental choices to empower you with a deeper understanding of the reaction mechanism and optimization strategies.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific issues in a question-and-answer format.
Q1: My reaction yield is extremely low, or I am only recovering my Tris(4-halophenyl)amine starting material. What are the most critical factors to check first?
A1: When a Sonogashira reaction fails to initiate, the issue almost always lies with one of three areas: the catalyst's activity, the purity of the reagents, or the integrity of the inert atmosphere.[2]
-
Catalyst Integrity: The Palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0). This reduction is often accomplished by the amine solvent or through a small amount of alkyne homocoupling.[3] A failure to form the active Pd(0) species will halt the catalytic cycle before it begins.
-
Recommendation: Ensure your palladium catalyst is from a reliable source and has been stored properly. If using a Pd(II) source, consider that a small amount of alkyne consumption is necessary for catalyst activation.
-
-
Inert Atmosphere: The Sonogashira coupling is highly sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which consumes your alkyne and deactivates the catalyst.[4][5]
-
Recommendation: Implement rigorous anaerobic techniques. Use a Schlenk line or a glovebox. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling a stream of argon or nitrogen through them for at least 30 minutes.[2]
-
-
Reagent Purity:
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. If your CuI is green or brown instead of off-white or tan, it has likely oxidized to Cu(II) and will be ineffective.[2] Use a freshly opened bottle or purify old CuI if necessary.
-
Solvents and Bases: Amine bases like triethylamine (TEA) or diethylamine are commonly used and must be anhydrous and pure. Water can interfere with the catalytic cycle.
-
Q2: My reaction mixture turned black, and the reaction stalled. What happened?
A2: The formation of a black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[2] The active, soluble Pd(0) complex has crashed out of solution as insoluble palladium metal, effectively killing the reaction.
-
Common Causes & Solutions:
-
Impurities: Trace impurities in starting materials or solvents can poison the catalyst.
-
Solution: Purify your Tris(4-halophenyl)amine precursor and alkyne via recrystallization or column chromatography. Use high-purity, anhydrous solvents.
-
-
Inappropriate Solvent: Certain solvents can destabilize the palladium complex. Anecdotal evidence suggests that THF, in some cases, may promote the formation of palladium black.[2][3]
-
High Temperature: While aryl bromides often require heat, excessively high temperatures can accelerate catalyst decomposition.
-
Solution: If using Tris(4-bromophenyl)amine, heat the reaction gently (e.g., 50-80 °C) and monitor for decomposition.[7] If possible, switching to the more reactive Tris(4-iodophenyl)amine precursor can allow the reaction to proceed at a lower temperature, often even at room temperature, minimizing decomposition risk.[4]
-
-
Q3: I'm seeing a significant amount of a side product that I suspect is the homocoupled alkyne (Glaser product). How can I minimize this?
A3: Glaser coupling is the most common side reaction and is directly promoted by the copper co-catalyst in the presence of oxygen.[4][5]
-
Primary Strategy: Rigorous Oxygen Exclusion. As detailed in Q1, the most effective way to prevent this is to maintain a strictly inert atmosphere throughout the entire setup and reaction time.[2]
-
Secondary Strategy: Copper-Free Conditions. If homocoupling remains a persistent issue, you can eliminate its primary promoter by running a copper-free Sonogashira reaction.[2][8]
-
Considerations: Copper-free protocols often require a more active palladium catalyst system (e.g., using more electron-rich, bulky phosphine ligands like XPhos), potentially higher temperatures, or different bases to facilitate the catalytic cycle.[8][9] However, for many substrates, this is a highly effective method for producing a cleaner product.
-
Q4: Purification of the final this compound is challenging. What are the best practices?
A4: The product is a relatively nonpolar, crystalline solid. Purification is typically aimed at removing residual catalyst, base, and any side products.
-
Initial Workup: After the reaction is complete, the standard procedure involves filtering the reaction mixture to remove the amine salt precipitate and then washing thoroughly with a solvent like ether.
-
Solvent Extraction: Evaporate the solvent and extract the residue with a suitable organic solvent (e.g., ether, dichloromethane). This helps remove inorganic impurities.
-
Column Chromatography: This is the most effective method for achieving high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A nonpolar eluent system is required. A common choice is light petroleum or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate.[10] Start with pure hexane or petroleum ether and gradually increase the polarity if needed. The product should elute relatively quickly.
-
Frequently Asked Questions (FAQs)
Q1: Which precursor is better: Tris(4-iodophenyl)amine or Tris(4-bromophenyl)amine?
A1: The choice of halide significantly impacts reactivity due to the difference in the carbon-halogen bond strength. The general reactivity trend for the oxidative addition step, which is often rate-limiting, is I > Br >> Cl .[2][4]
-
Tris(4-iodophenyl)amine: This is the most reactive precursor. Couplings can often be performed under milder conditions (even room temperature), which reduces the risk of side reactions and catalyst decomposition.[4]
-
Tris(4-bromophenyl)amine: This is a viable and commonly used precursor but generally requires heating (e.g., 50-80 °C) to achieve a reasonable reaction rate.[7]
-
Tris(4-chlorophenyl)amine: This precursor is generally not recommended as it is very unreactive and requires specialized, highly active catalyst systems and harsh conditions.[11]
Recommendation: For the highest probability of success and the highest yield, Tris(4-iodophenyl)amine is the superior choice.
Q2: What are the best catalyst and ligand choices?
A2: For this specific transformation, standard and reliable palladium catalysts are highly effective.
-
Common Precatalysts: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the most frequently cited and successful catalysts for this synthesis.[12]
-
Ligands: Triphenylphosphine (PPh₃), which is already part of the catalysts mentioned above, is generally sufficient. For the highly reactive Tris(4-iodophenyl)amine, more sophisticated and expensive ligands are usually unnecessary. If you are forced to use a less reactive precursor like an aryl bromide and are still facing issues, switching to a more electron-rich and bulky ligand (e.g., XPhos) could improve the rate of oxidative addition.[8][11]
Q3: I am using trimethylsilylacetylene (TMSA). What are the key considerations for the deprotection step?
A3: Using TMSA is an excellent strategy to prevent homocoupling of the terminal alkyne. The final step is to remove the TMS protecting group.
-
Method: This is typically achieved under mild basic conditions. A common method is to dissolve the TMS-protected product in a solvent mixture like THF/methanol and add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), stirring at room temperature until deprotection is complete (monitored by TLC).
-
Caution: Ensure the deprotection is complete before proceeding to purification to avoid mixtures of protected and deprotected products.
Data & Protocols
Data Summary Tables
Table 1: Comparison of Tris(4-halophenyl)amine Precursors
| Precursor | Relative Reactivity | Typical Reaction Temp. | Key Advantage | Key Disadvantage |
|---|---|---|---|---|
| Tris(4-iodophenyl)amine | High | Room Temp. to 50°C | Mild conditions, high yield[4] | Precursor is more expensive |
| Tris(4-bromophenyl)amine | Medium | 50°C to 80°C | More economical precursor | Requires heating, risk of side reactions[7] |
| Tris(4-chlorophenyl)amine | Low | >100°C | Precursor is cheapest | Very low reactivity, requires special catalysts[11] |
Table 2: Recommended Reaction Conditions for High-Yield Synthesis
| Parameter | Recommended Condition | Rationale / Comments |
|---|---|---|
| Precursor | Tris(4-iodophenyl)amine | Highest reactivity allows for mild conditions.[4] |
| Alkyne | Trimethylsilylacetylene (TMSA) | Prevents Glaser homocoupling. Requires a final deprotection step. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1-3 mol% per halide. Reliable and commercially available. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 1-3 mol% per halide. Ensure it is fresh and not oxidized.[2] |
| Base / Solvent | Diethylamine or Triethylamine | Acts as both base and solvent, ensuring high concentration. Must be anhydrous and degassed. |
| Temperature | Room Temperature to 50°C | Sufficient for the iodo-precursor, minimizes catalyst decomposition.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxygen-induced side reactions.[2][5] |
Experimental Protocols
Protocol 1: Synthesis of Tris(4-iodophenyl)amine (Precursor)
Adapted from ChemicalBook Synthesis Route.[10]
-
To a round-bottom flask, add triphenylamine (1.0 g, 4.1 mmol) and dichloromethane (CH₂Cl₂, 60 mL).
-
Cool the mixture to 0°C under a nitrogen atmosphere.
-
Add bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) (5.3 g, 14.3 mmol).
-
Slowly add trifluoromethanesulfonic acid (TfOH) (0.9 mL, 4.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir under nitrogen for 21 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaCl solution, and dry over Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/EtOAc = 5/1) to afford Tris(4-iodophenyl)amine as a solid (Expected yield: ~99%).[10]
Protocol 2: Sonogashira Coupling & Deprotection
Adapted from Jiang, J.-X., et al.
-
Coupling: To a Schlenk flask under argon, add Tris(4-bromophenyl)amine (4.82 g, 10.0 mmol) (Note: Tris(4-iodophenyl)amine can be substituted for milder conditions), CuI (57 mg, 0.3 mmol), and PdCl₂(PPh₃)₂ (210 mg, 0.3 mmol).
-
Add anhydrous, degassed diethylamine (40 mL) via cannula.
-
Add trimethylsilylacetylene (2.95 g, 30.0 mmol) dropwise.
-
Heat the mixture to 50°C and stir for 12 hours under argon. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, filter the mixture and wash the precipitate with ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure. This crude product is silylated this compound.
-
Deprotection: Dissolve the crude product in a mixture of THF (50 mL) and methanol (25 mL).
-
Add potassium carbonate (K₂CO₃) (2.0 g) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Remove the solvent under reduced pressure.
-
Add water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, light petroleum or hexane) to give this compound as a white solid (Expected yield: ~75-80%).
Visual Workflows
Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tris(4-iodophenyl)amine | 4181-20-8 [chemicalbook.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
purification techniques for high-purity Tris(4-ethynylphenyl)amine
Welcome to the dedicated support center for the purification of Tris(4-ethynylphenyl)amine. This guide is designed for researchers, scientists, and drug development professionals who require this versatile building block in its highest purity for applications such as the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and advanced polymeric materials.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during the purification of this triphenylamine derivative.
I. Understanding the Purification Challenges
This compound, while a stable compound, presents unique purification challenges stemming from its synthesis and inherent chemical properties. The most common synthetic route is a threefold Sonogashira coupling of Tris(4-iodophenyl)amine with a protected alkyne, followed by deprotection. This process can introduce several classes of impurities:
-
Incompletely reacted starting materials: Mono- and di-substituted intermediates.
-
Homocoupled byproducts: Resulting from the coupling of two alkyne molecules.
-
Catalyst residues: Trace amounts of palladium and copper catalysts.
-
Solvent and reagent residues: Residual solvents and bases (e.g., triethylamine).
The amine functionality can also lead to tailing during silica gel chromatography due to interactions with acidic silanol groups. Furthermore, the planar, conjugated structure of the molecule can promote aggregation, complicating crystallization.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
A. Column Chromatography
Question: My compound is streaking or "tailing" significantly on the silica gel column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Answer: This is a classic issue when purifying amines on silica gel. The basic nitrogen atom of your this compound interacts with the acidic silanol groups (Si-OH) on the surface of the silica, causing strong adsorption and slow, uneven elution. This results in the characteristic "tailing" of the peak.
Solutions:
-
Eluent Modification with a Basic Additive: The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA), to your eluent system. A typical concentration is 0.5-2% (v/v). The TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product and allowing for a much sharper elution profile.
-
Choice of Solvents: A common and effective eluent system for this compound is a gradient of ethyl acetate in hexane or petroleum ether. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Remember to add triethylamine to both your low and high polarity solvent mixtures to ensure a consistent baseline and separation.
-
Use of an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
Question: I am running a column with a hexane/ethyl acetate gradient, but my compound is not eluting, even at high ethyl acetate concentrations. What should I do?
Answer: If your compound is not eluting, it is too strongly adsorbed to the stationary phase.
Solutions:
-
Increase Eluent Polarity: While ethyl acetate is a good starting point, you may need a more polar solvent. A small percentage of methanol (MeOH) in dichloromethane (DCM) can be effective. A common solvent system for more polar amines is DCM with 1-5% MeOH. As always, include a basic modifier like triethylamine.
-
Check Sample Loading: Ensure you have not overloaded the column. A general guideline is to load no more than 1 gram of crude material per 50-100 grams of silica gel for a moderately difficult separation.
B. Recrystallization
Question: I am having trouble finding a suitable solvent for recrystallizing my this compound. It either dissolves completely or not at all. What is a good strategy for solvent selection?
Answer: Finding the right recrystallization solvent is often a process of trial and error. The ideal solvent will dissolve your compound sparingly at room temperature but completely at an elevated temperature.
Solvent Selection Strategy:
-
Single Solvent Systems: Based on the polarity of this compound, good single solvents to test include toluene, acetone, and ethyl acetate.
-
Two-Solvent Systems (Solvent/Anti-solvent): This is often the most effective method. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat gently until the solution is clear again, and then allow it to cool slowly. A good starting combination is dichloromethane (DCM) as the solvent and hexane or methanol as the anti-solvent.
| Solvent System | Role of Each Solvent |
| Dichloromethane/Hexane | Dissolve in hot DCM, add hexane until cloudy, cool slowly. |
| Toluene/Hexane | Dissolve in hot toluene, add hexane until cloudy, cool slowly. |
Question: My compound is "oiling out" during recrystallization instead of forming crystals. How can I prevent this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid below its melting point. This usually happens when the solution is too saturated or cools too quickly.
Solutions:
-
Use a More Dilute Solution: Add more of the "good" solvent to your mixture before cooling.
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath or refrigerator.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few pure crystals, add one or two to the solution to initiate crystallization.
C. Sublimation
Question: I want to try sublimation for final purification to get very high purity material. What are the general conditions I should use?
Answer: Sublimation is an excellent technique for obtaining highly pure, solvent-free crystalline material. It works by heating the solid under vacuum, causing it to turn directly into a gas, which then deposits as pure crystals on a cold surface.
General Protocol:
-
Apparatus: Use a standard sublimation apparatus with a cold finger.
-
Vacuum: A high vacuum (typically <0.1 mmHg) is required to lower the sublimation temperature and prevent decomposition.
-
Temperature: The temperature should be high enough to induce sublimation but below the melting point of the compound. For this compound, a starting temperature in the range of 100-140°C is recommended. This will likely need to be optimized for your specific setup.
-
Cooling: The cold finger should be cooled with circulating water or another coolant to ensure efficient deposition of the sublimed product.
III. Workflow for Purification and Purity Assessment
Caption: A typical workflow for the purification and analysis of this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of high-purity this compound?
High-purity this compound is typically a light yellow to pale orange crystalline solid. Darker colors (e.g., brown or dark green) may indicate the presence of oxidized impurities or residual catalysts.
Q2: How can I confirm the purity of my final product?
A combination of techniques is recommended:
-
HPLC: This is the industry standard for quantifying purity. A high-purity sample should show a single major peak, with a purity value of >98%.
-
¹H NMR Spectroscopy: This is essential for confirming the chemical structure and identifying impurities. In a pure sample, you should see sharp, well-resolved peaks corresponding to the aromatic and acetylenic protons. The absence of peaks from starting materials, solvents, or triethylamine is a good indicator of purity.
-
Melting Point: A sharp melting point within the literature range (approximately 113-117 °C) is indicative of high purity.
Q3: What are the key signals to look for in the ¹H NMR spectrum of this compound?
You should expect to see two doublets in the aromatic region, corresponding to the protons on the phenyl rings, and a singlet in the alkyne region. The integration of these peaks should be in the correct ratio. Residual solvents like hexane, ethyl acetate, or DCM will have characteristic peaks that should be absent in the final spectrum.
Q4: How should I store high-purity this compound?
It is best to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) to prevent potential oxidation over time.
V. References
-
Ossila Ltd. This compound | CAS Number 189178-09-4. --INVALID-LINK--
-
Guidechem. This compound | CAS No.189178-09-4 Synthetic Routes. --INVALID-LINK--
-
BLD Pharm. 189178-09-4|this compound. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. --INVALID-LINK--
-
Reddit. Go-to recrystallization solvent mixtures : r/Chempros. --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 189178-09-4. --INVALID-LINK--
-
ResearchGate. Tris-Ethynylphenyl-amine Fluorophores: Synthesis, Characterisation and Test of Performances in Luminescent Solar Concentrators | Request PDF. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 189178-09-4. --INVALID-LINK--
-
TCI EUROPE N.V. This compound | 189178-09-4. --INVALID-LINK--
-
Quantitative NMR Spectroscopy. --INVALID-LINK--
-
TCI AMERICA. This compound | 189178-09-4. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. --INVALID-LINK--
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. --INVALID-LINK--
-
Reddit. Chromotography with free amines? : r/chemhelp. --INVALID-LINK--
-
AA Blocks. 189178-09-4 | MFCD09030768 | this compound. --INVALID-LINK--
-
TCI (Shanghai) Development Co., Ltd. This compound | 189178-09-4. --INVALID-LINK--
-
ACS Figshare. Use of Sublimation Catalysis and Polycrystalline Powder Templates for Polymorph Control of Gas Phase Crystallization. --INVALID-LINK--
-
BenchChem. Technical Support Center: Column Chromatography Purification of 4-(4-Iodophenyl)-1-butanol. --INVALID-LINK--
References
Navigating the Challenges of Tris(4-ethynylphenyl)amine: A Technical Support Guide for Device Fabrication
Technical Support Center: Tris(4-ethynylphenyl)amine (TEPA) Solubility and Thin-Film Formation
Welcome to the technical support center for this compound (TEPA). This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working with this promising but often challenging molecule. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to overcome common hurdles in the lab, particularly concerning TEPA's solubility and the fabrication of high-quality thin films for electronic devices.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Overcoming TEPA's Solubility
This section addresses the most common questions and issues researchers face when working with this compound.
Question 1: My this compound (TEPA) is not dissolving well in my chosen solvent. What am I doing wrong?
Answer: This is a very common issue. The planarity of the triphenylamine core and the potential for intermolecular interactions through the ethynyl groups can lead to poor solubility. Here are the key factors to consider and troubleshoot:
-
Solvent Choice is Critical: While triphenylamine and its derivatives are generally soluble in common organic solvents, the specific choice and purity of the solvent are paramount. Based on available data and analogous compounds, high-purity, anhydrous solvents are recommended.
-
The "Like Dissolves Like" Principle: TEPA is a relatively non-polar molecule. Therefore, it will dissolve best in non-polar or moderately polar aprotic solvents.
-
Initial Solvent Recommendations: For initial trials, consider using Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform (CHCl3), or Toluene. While exact solubility values are not widely published, these solvents are frequently used for similar triphenylamine-based materials. For instance, some triphenylamine derivatives show good solubility in chloroform and THF.[1][2]
-
The Issue of Aggregation: TEPA is known for its aggregation-induced emission (AIE) properties, which means it has a tendency to aggregate in solution, especially in poor solvents or at higher concentrations.[3] This aggregation can be a primary reason for apparent insolubility.
Question 2: What is the best procedure for dissolving TEPA to ensure a stable, aggregate-free solution?
Answer: A systematic approach is key to achieving a stable solution suitable for device fabrication. The following is a recommended starting protocol:
Step-by-Step Dissolution Protocol:
-
Material and Solvent Preparation:
-
Ensure your TEPA is of high purity. Impurities can significantly impact solubility.
-
Use high-purity, anhydrous solvents. Water can promote aggregation. We recommend using solvents from a freshly opened bottle or that have been dried using appropriate methods.
-
-
Initial Dissolution:
-
Start with a low concentration, for example, 1-5 mg/mL.
-
Add the solvent to the TEPA powder, not the other way around.
-
Initially, try dissolving at room temperature with gentle stirring or vortexing.
-
-
Assisted Dissolution Techniques (If needed):
-
Sonication: Use a bath sonicator at room temperature for short periods (e.g., 5-10 minutes). Avoid probe sonicators as they can generate excessive local heat and potentially degrade the material.
-
Gentle Heating: If sonication is insufficient, gently warm the solution (e.g., to 40-50 °C) with continuous stirring. Avoid high temperatures, as this can accelerate solvent evaporation and potentially lead to degradation over long periods.
-
-
Filtration:
-
After the TEPA appears to be fully dissolved, filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter. This will remove any remaining particulates or micro-aggregates that could act as nucleation sites for further aggregation or cause defects in thin films.
-
-
Solution Stability:
-
Use freshly prepared solutions whenever possible. TEPA solutions, especially at higher concentrations, may not be stable over long periods and can start to aggregate. If you must store a solution, do so in a tightly sealed vial in a dark environment, and re-filter before use.
-
Question 3: I'm observing poor film quality (e.g., "coffee rings," pinholes, aggregation) after spin-coating my TEPA solution. How can I improve this?
Answer: Poor film quality is often a direct consequence of solution properties and spin-coating parameters. Here’s a troubleshooting guide:
-
"Coffee Ring" Effect:
-
Cause: This is often due to a non-uniform evaporation rate of the solvent across the substrate.
-
Solutions:
-
Increase Spin Speed: A higher spin speed can lead to faster and more uniform drying.
-
Use a Co-solvent System: Introducing a higher boiling point solvent in a small ratio can help to create a more uniform evaporation profile. For example, if you are using chloroform, a small amount of chlorobenzene could be added.
-
Solvent Vapor Annealing: After spin-coating, placing the film in a chamber saturated with the solvent vapor can slow down the drying process and allow the film to reflow into a more uniform state.[4][5]
-
-
-
Pinholes and Dewetting:
-
Cause: These defects can arise from poor wetting of the solution on the substrate or from dust particles.
-
Solutions:
-
Substrate Surface Treatment: Ensure your substrate is impeccably clean. Plasma cleaning or treatment with a UV-ozone cleaner can improve the surface energy and promote better wetting.
-
Solution Filtration: As mentioned in the dissolution protocol, always filter your solution immediately before spin-coating to remove any particulates.
-
-
-
Visible Aggregation in the Film:
-
Cause: This indicates that the TEPA is aggregating in the solution before or during the spin-coating process.
-
Solutions:
-
Lower the Concentration: Try using a more dilute solution.
-
Optimize the Solvent: The solvent choice has a significant impact on the final film morphology.[6][7] Experiment with different recommended solvents (THF, DCM, Chloroform, Toluene) to see which gives the most uniform films.
-
Use a Freshly Prepared and Filtered Solution: Do not use solutions that have been sitting for an extended period.
-
-
Part 2: In-Depth Technical Guide
This section provides a more detailed exploration of the factors influencing TEPA solubility and film formation, along with experimental workflows.
The Science Behind TEPA's Solubility Challenges
The structure of this compound, with its propeller-like triphenylamine core, is designed to disrupt intermolecular packing, which in theory should enhance solubility compared to perfectly planar molecules.[2] However, the presence of the three ethynyl groups introduces a potential for strong π-π stacking and other intermolecular interactions, which can favor aggregation, particularly in less ideal solvents. This is the foundation for its use in aggregation-induced emission applications.[3]
Systematic Solvent Selection for TEPA
The following table provides a qualitative guide to selecting solvents for this compound based on the properties of similar triphenylamine derivatives. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | 3.1 | 39.6 | Good starting point, high volatility can be a challenge for film uniformity. |
| Chloroform (CHCl3) | 4.1 | 61.2 | Frequently used for triphenylamine derivatives, offers a good balance of solubility and evaporation rate.[1] |
| Tetrahydrofuran (THF) | 4.0 | 66 | A good polar aprotic solvent that can dissolve a range of organic materials. |
| Toluene | 2.4 | 110.6 | A non-polar option, its higher boiling point can be beneficial for controlling film morphology. |
| Chlorobenzene | 3.7 | 131.7 | Often used for organic electronics, its high boiling point allows for slower drying, which can improve film crystallinity and morphology. |
Experimental Workflow: Troubleshooting TEPA Thin Film Deposition
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the spin-coating of TEPA thin films.
Caption: A troubleshooting workflow for preparing and spin-coating this compound solutions.
Part 3: Advanced Considerations
For researchers looking to further optimize their device fabrication process, the following advanced topics may be relevant:
-
Co-Solvent Systems: The use of a mixture of solvents can be a powerful tool to fine-tune the solubility and evaporation rate. A common strategy is to use a primary solvent with good solubility and a secondary solvent with a higher boiling point to control the drying dynamics.
-
Additives: While not widely documented for TEPA specifically, the use of additives like surfactants or plasticizers can sometimes improve solubility and film-forming properties. However, these should be used with caution as they can also impact the electronic properties of the final device.
-
Substrate Temperature: The temperature of the substrate during spin-coating can influence the rate of solvent evaporation and, consequently, the film morphology. Experimenting with substrate heating may provide an additional level of control.
By systematically addressing the factors of solvent selection, dissolution procedure, and spin-coating parameters, researchers can overcome the inherent challenges of working with this compound and successfully integrate this promising material into high-performance electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Systematic study on the effect of solvent removal rate on the morphology of solvent vapor annealed ABA triblock copolymer thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tris(4-ethynylphenyl)amine-Based Solar Cells
Welcome to the technical support center for researchers and scientists working on Tris(4-ethynylphenyl)amine (TEPA) and its derivatives in next-generation solar cells. TEPA serves as a versatile molecular building block, primarily utilized as a hole transport layer (HTL) or as a core for constructing more complex donor materials in organic and perovskite solar cells (PSCs). Its rigid, star-shaped structure and favorable electronic properties make it a promising candidate for achieving high-efficiency and stable devices.
This guide is structured to provide direct, actionable solutions to common experimental challenges. It moves beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions in your research.
Troubleshooting Guide: From Low Efficiency to Instability
This section addresses the most common issues encountered during the fabrication and testing of TEPA-based solar cells in a question-and-answer format.
Issue 1: Critically Low Power Conversion Efficiency (PCE)
Question: My device exhibits a power conversion efficiency (PCE) far below expected values. How can I diagnose and address the root cause?
Answer: A low PCE is a symptom of underlying issues with one or more key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). A systematic approach is required to isolate the problem.
-
If Voc is Low: This typically points to poor energy level alignment or high charge recombination at the HTL/perovskite interface. The highest occupied molecular orbital (HOMO) of your TEPA-based HTL should be well-aligned with the valence band maximum (VBM) of the perovskite absorber to ensure efficient hole extraction with minimal energy loss.[1][2]
-
Solution:
-
Verify Energy Levels: Use techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to confirm the HOMO level of your synthesized HTL.
-
Interface Modification: Introduce a thin interfacial layer to better match the energy levels. For instance, modifying the HTL/perovskite interface can improve energy level alignment and regulate perovskite crystallization.[1]
-
Reduce Recombination: Low Voc is often a sign of significant non-radiative recombination. This can be caused by defects at the interface. Doping the HTL with specific Lewis acids like tris(pentafluorophenyl)borane (BCF) has been shown to reduce the recombination rate at the perovskite/hole transporter interface.[3][4]
-
-
-
If Jsc is Low: This suggests problems with light absorption, charge generation, or charge extraction. The HTL plays a crucial role in the latter.
-
Solution:
-
Optimize HTL Thickness: An overly thick HTL can increase series resistance and hinder hole transport to the electrode.[2] Systematically vary the HTL thickness by adjusting the solution concentration or spin-coating speed to find the optimal range (typically 20-50 nm).[2]
-
Improve Film Morphology: A non-uniform HTL with pinholes will lead to direct contact between the perovskite and the anode, creating shunt pathways and reducing Jsc. Focus on optimizing the deposition process (see Issue 2).
-
Check for Absorbance: While the HTL should be largely transparent in the visible region, ensure it is not causing parasitic absorption that reduces the light reaching the perovskite layer.
-
-
-
If FF is Low: A low fill factor is primarily caused by high series resistance (Rs) or low shunt resistance (Rsh).
-
Solution:
-
Enhance HTL Conductivity: The intrinsic conductivity of many TEPA-based materials is low. Doping is essential. Common p-dopants include LiTFSI/tBP and BCF.[3][4] BCF, a Lewis acid, can interact with the HTL and increase its conductivity by orders of magnitude.[5]
-
Minimize Interfacial Defects: Defects at the HTL/perovskite and HTL/anode interfaces act as charge traps, increasing series resistance. Ensure substrates are impeccably clean and consider surface treatments.
-
Prevent Shunt Paths: As mentioned, pinholes in the HTL are a major cause of low shunt resistance. Improving film quality is critical.
-
-
Caption: A troubleshooting flowchart for diagnosing low PCE.
Issue 2: Poor HTL Film Quality and Morphology
Question: My TEPA-based HTL film is non-uniform, showing aggregates or pinholes after spin-coating. How can I achieve a smooth, high-quality film?
Answer: The quality of the HTL film is paramount for device performance, as it directly influences the growth of the perovskite layer on top and ensures efficient charge transport.[6] The choice of solvent and deposition parameters are the most critical factors.
-
Causality of Solvent Choice: The interaction between the solvent and the hole transport material dictates the film formation process. A study on the related material Poly(triarylamine) (PTAA) found that toluene, having a significant polarity difference with PTAA, led to a more uniform surface morphology compared to chlorobenzene or dichlorobenzene.[7] This resulted in improved interfacial charge transfer and a higher average PCE of 19.1%.[7]
-
Protocol - Solvent Screening:
-
Prepare solutions of your TEPA-based material in a range of solvents (e.g., toluene, chlorobenzene, chloroform, xylene) at a fixed concentration (e.g., 5-10 mg/mL).
-
Spin-coat the solutions onto clean ITO/glass substrates using identical parameters.
-
Anneal the films at a temperature appropriate for the solvent and material (e.g., 100 °C for 10 min).
-
Characterize the film morphology using Atomic Force Microscopy (AFM) to assess roughness (Rq) and identify defects.
-
Measure the contact angle of water or the perovskite precursor solvent on the HTL surface to assess wettability, which is crucial for the subsequent perovskite deposition.[8]
-
-
| Solvent for PTAA | Resulting Average PCE | Key Finding |
| Toluene | 19.1% | Best performance due to significant polarity difference, leading to uniform granular morphology.[7] |
| Dichlorobenzene | 17.9% | Lower performance compared to toluene.[7] |
| Chlorobenzene | 17.3% | Lowest performance among the three.[7] |
Data adapted from a study on PTAA, a material class related to TEPA.[7]
-
Spin-Coating Parameters:
-
Concentration: Lower concentrations can lead to incomplete surface coverage, while overly high concentrations can result in overly thick films with aggregation.
-
Spin Speed & Acceleration: Higher speeds generally produce thinner films. A two-step program (a slow step for spreading followed by a high-speed step for thinning) often yields more uniform films.
-
Annealing: Post-deposition annealing is crucial for removing residual solvent and improving film packing and crystallinity. The temperature and duration must be optimized to avoid thermal degradation of the material.
-
Issue 3: Rapid Device Degradation and Instability
Question: My devices show promising initial efficiency but degrade rapidly under ambient conditions or during operation. What role does the TEPA-based HTL play in this instability?
Answer: Device stability is a multi-faceted challenge for perovskite solar cells, with moisture, oxygen, light, and heat being major degradation factors.[9][10] The HTL can be both a source of instability and a protective barrier.
-
Moisture Ingress: The hygroscopic nature of perovskite materials is a primary cause of degradation.[9]
-
Solution: Design the TEPA-based HTL to be hydrophobic. Incorporating bulky, non-polar side chains onto the TEPA core can enhance hydrophobicity, creating a more effective barrier against moisture. Amine-based additives have been shown to improve the hydrophobicity of the perovskite film, hindering water ingress and improving long-term stability.[11][12]
-
-
Dopant-Induced Instability: While necessary for conductivity, common dopants like LiTFSI are hygroscopic and can attract water. Furthermore, mobile ions like Li+ can migrate through the device, accelerating degradation.[3]
-
Solution:
-
Alternative Dopants: Explore dopant-free HTLs if their conductivity is sufficient, or use alternative, more stable dopants. The Lewis acid BCF has been used as an effective dopant that can enhance conductivity without introducing mobile ions like Li+.[3][5]
-
Encapsulation: Proper device encapsulation with materials like PMMA or specialized epoxies is a crucial final step to protect the entire device stack from environmental stressors.[9]
-
-
-
Interfacial Reactions: Chemical reactions between the HTL and the perovskite layer can occur, especially under thermal stress or prolonged illumination, leading to decomposition of the interface.
-
Solution: Ensure the chemical compatibility of the TEPA-based material with the perovskite formulation. Additives used in the perovskite precursor can sometimes react with the HTL. Careful selection of both HTL material and perovskite additives is necessary. Additive engineering is a common strategy to passivate defects and improve stability.[11][12]
-
Caption: A typical workflow for fabricating a p-i-n solar cell.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a solar cell? A: this compound and its derivatives primarily function as hole transport materials (HTMs). Their role is to selectively extract positive charge carriers (holes) from the light-absorbing layer (e.g., perovskite) and transport them to the anode (e.g., ITO), while simultaneously blocking electrons. This function is critical for efficient charge separation and collection in the device.[1]
Q2: How does doping the TEPA-based HTL improve performance? A: Doping increases the electrical conductivity of the HTL, which is often intrinsically low.[4] Higher conductivity reduces the series resistance of the device, leading to a higher fill factor and overall efficiency. P-type dopants create free holes in the HTL, increasing its charge carrier concentration. For example, the Lewis acid BCF can effectively dope poly(triarylamine) (PTAA), improving conductivity by two orders of magnitude.[5]
| HTL Doping Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| spiro-OMeTAD + LiTFSI/tBP | 1.10 | 22.8 | 76 | 19.1 |
| spiro-OMeTAD + BCF | 1.11 | 23.0 | 78 | 19.9 |
| PTAA + LiTFSI/tBP | 1.09 | 22.5 | 75 | 18.4 |
| PTAA + BCF | 1.12 | 22.9 | 79 | 20.2 |
| Note: These are representative values from literature to illustrate trends. Actual performance depends heavily on the full device stack and fabrication conditions. Data compiled from concepts in Beilstein J. Nanotechnol.[3][4] |
Q3: What are the key characterization techniques I should use? A: To evaluate your TEPA-based HTL and the final device, a suite of characterization techniques is essential:
-
Material Characterization:
-
NMR, Mass Spectrometry: To confirm the chemical structure of your synthesized material.
-
UV-Vis Spectroscopy: To determine the optical bandgap and ensure transparency in the desired wavelength range.
-
Cyclic Voltammetry (CV) or UPS: To determine the HOMO/LUMO energy levels for assessing energy alignment.
-
-
Film Characterization:
-
AFM/SEM: To analyze surface morphology, roughness, and uniformity.[6]
-
XRD: To investigate the crystallinity of the HTL and its influence on the perovskite layer grown on top.
-
-
Device Characterization:
-
Current-Voltage (J-V) Testing: Under simulated sunlight (AM1.5G) to determine PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): To measure the device's efficiency at converting photons of specific wavelengths into charge carriers.
-
Stability Testing: Monitoring device performance over time under controlled conditions (e.g., humidity, temperature, continuous illumination).[9]
-
Caption: Energy level diagram for a typical p-i-n perovskite solar cell.
References
- 1. elib.bsu.by [elib.bsu.by]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Enhanced Efficiency of Planar Heterojunction Perovskite Solar Cells by a Light Soaking Treatment on Tris(pentafluorophenyl)borane-Doped Poly(triarylamine) Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Unraveling Differences in the Effects of Ammonium/Amine-Based Additives on the Performance and Stability of Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
stability challenges of Tris(4-ethynylphenyl)amine in ambient conditions
Welcome to the dedicated technical support center for Tris(4-ethynylphenyl)amine (TEPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of TEPA under ambient conditions. Our goal is to provide you with expert-backed, actionable guidance to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Instability of TEPA
This compound is a valuable building block in the synthesis of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[1] Its utility stems from the three reactive terminal ethynyl groups, which readily participate in reactions like Sonogashira coupling and click polymerization.[1] However, this high reactivity also contributes to its instability under ambient conditions. The primary challenges arise from the susceptibility of the terminal alkyne and the tertiary amine functionalities to oxidation, light-induced reactions, and polymerization.
This guide provides a structured approach to identifying, mitigating, and troubleshooting these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of TEPA, it should be stored in a cool, dark, and inert environment. Several suppliers recommend storage at room temperature, with the added advice of a "cool and dark place" at temperatures below 15°C.[2] For optimal preservation, we recommend storing the solid compound under an inert atmosphere (argon or nitrogen) in a sealed, opaque container at 2-8°C.
Q2: My TEPA has changed color from a white or light orange powder to a darker brown or yellow. What does this indicate?
A2: A noticeable color change is a common indicator of degradation. This is likely due to the formation of conjugated oligomers or oxidation byproducts. If you observe a significant color change, it is crucial to re-analyze the purity of the material before use.
Q3: Can I handle TEPA on the open bench?
A3: For short durations, handling TEPA on an open bench for weighing and sample preparation is generally acceptable. However, prolonged exposure to air and light should be avoided. For extended handling or if working with solutions, it is best practice to use an inert atmosphere glovebox.
Q4: What solvents are recommended for dissolving TEPA?
A4: TEPA is soluble in a range of common organic solvents such as tetrahydrofuran (THF), chloroform, and dichloromethane. When preparing solutions for storage, it is advisable to use degassed solvents to minimize exposure to dissolved oxygen.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with TEPA, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or failure of polymerization (e.g., Sonogashira, click reactions). | Degradation of TEPA, leading to a lower concentration of active ethynyl groups. | 1. Verify Purity: Before use, confirm the purity of your TEPA sample using HPLC or ¹H NMR (see Analytical Protocols section). 2. Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of TEPA. 3. Optimize Storage: Ensure your TEPA is stored under the recommended inert and refrigerated conditions. |
| Appearance of unexpected byproducts in my reaction mixture. | Use of partially degraded TEPA containing oligomers or oxidized species. | 1. Purify TEPA: If the purity of your starting material is compromised, consider purification by column chromatography.[3] 2. Characterize Impurities: Use techniques like LC-MS to identify the mass of the byproducts, which can provide clues about the degradation pathway. |
| Solid TEPA appears clumpy or has a different texture. | Potential moisture absorption or initiation of solid-state polymerization. | 1. Dry the Sample: Dry the material under high vacuum before use. 2. Assess Purity: Analyze the purity via HPLC or NMR to check for signs of oligomerization. |
Understanding TEPA Degradation Pathways
While specific degradation studies on TEPA are not extensively published, we can infer potential pathways based on the known reactivity of its functional groups. Understanding these can aid in troubleshooting and analysis.
Oxidative Coupling of Terminal Alkynes
In the presence of oxygen and trace metal catalysts (often present as impurities), terminal alkynes can undergo oxidative coupling to form diynes. This process, known as Glaser coupling, can lead to the formation of dimers and oligomers of TEPA.
Radical Polymerization
The ethynyl groups can be susceptible to radical polymerization, which can be initiated by light or thermal energy. This can result in the formation of a complex mixture of cross-linked polymers.
Oxidation of the Triphenylamine Core
The tertiary amine core of TEPA can be oxidized, particularly under photochemical conditions, to form a stable radical cation. This can lead to further downstream reactions and the formation of colored byproducts.
Diagram of Potential TEPA Degradation Pathways
A simplified diagram illustrating potential degradation pathways for TEPA under ambient conditions.
Experimental Protocols for Quality Assessment
Regularly assessing the purity of your TEPA is the most effective way to prevent experimental failures. Here are recommended protocols for HPLC and ¹H NMR analysis.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique for detecting and quantifying impurities. A reversed-phase method is typically suitable for TEPA.
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start from 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or a wavelength of maximum absorbance for TEPA (around 342 nm in THF).[2]
-
Sample Preparation: Dissolve a small amount of TEPA in acetonitrile to a concentration of approximately 1 mg/mL.
Data Interpretation:
-
A pure sample of TEPA will show a single major peak.
-
The appearance of earlier eluting peaks may indicate more polar impurities, while later eluting peaks could suggest the formation of less polar oligomers.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total peak area. Purity is often reported as >98% by suppliers.[2]
Protocol 2: Structural Integrity and Purity by ¹H NMR Spectroscopy
¹H NMR spectroscopy is an excellent tool for confirming the chemical structure of TEPA and identifying certain types of impurities.
Sample Preparation:
-
Dissolve approximately 5-10 mg of TEPA in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Protons: You should observe doublets corresponding to the protons on the phenyl rings.
-
Ethynyl Proton: A sharp singlet for the terminal alkyne proton is a key indicator of the compound's integrity. For TEPA, this appears around 3.15 ppm.[3]
Data Interpretation:
-
Diminished Ethynyl Proton Signal: A decrease in the integration value of the ethynyl proton signal relative to the aromatic protons is a direct indication of degradation at the terminal alkyne.
-
Broadening of Signals: The appearance of broad signals in the aromatic region can suggest the formation of oligomeric or polymeric species.
-
New Resonances: The presence of new, sharp signals may indicate the formation of specific, small-molecule byproducts.
Workflow for Handling and Quality Control of TEPA
A recommended workflow for the handling and quality control of TEPA to ensure experimental success.
References
Technical Support Center: Optimizing the Deposition of Tris(4-ethynylphenyl)amine (TEPA) Thin Films
Welcome to the technical support center for the deposition of Tris(4-ethynylphenyl)amine (TEPA) thin films. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working with this versatile molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your deposition processes effectively. While extensive literature on the specific deposition characteristics of TEPA is still emerging, this guide synthesizes established principles of organic thin film growth with the known chemical properties of TEPA to provide a robust framework for your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding TEPA and its use in thin film applications.
Q1: What is this compound (TEPA) and what are its key properties relevant to thin film deposition?
This compound is a star-shaped organic molecule with a central nitrogen atom bonded to three phenyl rings, each functionalized with a terminal ethynyl group.[1] This unique structure imparts several properties relevant for thin film deposition and subsequent applications:
-
Structure and Functionality: The tertiary amine core is a good hole-transporting moiety, making TEPA a candidate for use in organic electronic devices. The terminal ethynyl groups are highly reactive and can be used for post-deposition cross-linking or polymerization, for instance, through click chemistry or Sonogashira coupling reactions.[1]
-
Physical Properties: TEPA is typically a light orange to yellow crystalline powder.[2] Its melting point is in the range of 113-117 °C.[3] This relatively low melting point is a critical parameter for thermal evaporation, as the sublimation temperature will be below this value.
-
Purity: For reproducible thin film deposition, it is crucial to use high-purity TEPA (>98%).[1] Impurities can affect film morphology, electronic properties, and thermal stability.
Q2: Which deposition techniques are most suitable for TEPA?
Given that TEPA is an organic small molecule, several deposition techniques can be considered:
-
Physical Vapor Deposition (PVD) / Thermal Evaporation: This is the most common technique for small organic molecules. TEPA is heated in a high-vacuum environment until it sublimes, and the vapor condenses on a cooler substrate. This method allows for high-purity films but requires careful control of the sublimation temperature to avoid decomposition.
-
Organic Vapor Phase Deposition (OVPD): In OVPD, a carrier gas is used to transport the sublimed organic molecules to the substrate.[4] This technique can offer better control over deposition rate and film uniformity, especially over large areas, compared to traditional PVD.[4]
-
Solution-Based Techniques (e.g., Spin Coating, Dip Coating): These methods are contingent on finding a suitable solvent in which TEPA is sufficiently soluble without reacting. Solution-based techniques are often lower-cost and scalable but may introduce solvent-related impurities and offer less control over film morphology compared to vapor deposition methods. A systematic solvent screening study is recommended if you intend to pursue this route.
Q3: What are the common substrates for TEPA thin films, and how should they be prepared?
The choice of substrate depends on the intended application. Common substrates include:
-
Indium Tin Oxide (ITO) coated glass: Used for applications requiring a transparent conductive electrode, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Silicon wafers (with or without a native oxide layer): Used for fundamental studies and integration into silicon-based electronics.
-
Glass or Quartz: Used for optical and spectroscopic characterization.
-
Metal foils (e.g., gold, aluminum): Used as electrodes or for specific plasmonic applications.
Proper substrate preparation is paramount for good film adhesion and uniformity. A detailed protocol for substrate cleaning is provided in Part 3 of this guide.
Q4: What are the primary safety considerations when handling TEPA?
While a comprehensive safety data sheet (SDS) should always be consulted, general safety precautions for handling TEPA powder include:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Health Hazards: TEPA may cause skin and eye irritation.[2] In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a cool, dark place, away from heat and sources of ignition.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting advice in a question-and-answer format to address specific experimental challenges.
Problem 1: Poor Film Adhesion or Delamination
Q: My TEPA film is peeling or flaking off the substrate. What are the likely causes and how can I improve adhesion?
A: Poor adhesion is a common problem in thin film deposition and can usually be traced back to a few key factors.[5] The diagram below outlines a systematic approach to troubleshooting this issue.
Troubleshooting workflow for poor film adhesion.
Detailed Explanation:
-
Substrate Cleanliness: This is the most common culprit. Any organic residues, dust particles, or moisture on the substrate surface will act as a weak boundary layer, preventing strong adhesion.[6]
-
Solution: Implement a rigorous, multi-step cleaning protocol. For ITO and glass, this typically involves sonication in a series of solvents (e.g., acetone, isopropanol) and deionized water, followed by drying with a nitrogen gun.[7] For silicon with a native oxide layer, an RCA clean is a standard procedure.[8] Refer to Protocol 1 for a detailed procedure.
-
-
Surface Chemistry and Energy: The chemical nature of the substrate surface plays a crucial role. The amine group in TEPA can interact with surface hydroxyl groups (-OH) that are often present on oxide surfaces like ITO and SiO2. However, the surface energy of the substrate must be high enough to be wetted by the depositing material.
-
Solution for ITO: An oxygen plasma or UV-Ozone treatment can remove final traces of organic contaminants and increase the density of surface hydroxyl groups, which can improve adhesion for amine-containing molecules.[7][9] This also has the benefit of increasing the work function of ITO, which can be advantageous for hole injection in electronic devices.[9][10]
-
Solution for SiO2/Silicon: For silicon with its native oxide, the surface can be functionalized with a self-assembled monolayer (SAM) of an adhesion promoter. For instance, a silane coupling agent can be used to create a more organic-friendly surface.[11]
-
-
Deposition Parameters:
-
Deposition Rate: A high deposition rate can lead to a more disordered film with built-in stress, which can cause delamination.
-
Solution: Decrease the deposition rate to allow molecules more time to arrange on the surface and form a more stable film.
-
-
Substrate Temperature: Increasing the substrate temperature (while keeping it well below the sublimation temperature) can increase the surface mobility of the deposited TEPA molecules. This can lead to a more ordered and less stressed film, improving adhesion.[5]
-
Problem 2: High Surface Roughness and Poor Morphology
Q: The surface of my TEPA film is rough and contains pinholes. How can I achieve a smoother, more uniform film?
A: Film morphology is critically dependent on the interplay between deposition parameters and the substrate condition. High surface roughness can be detrimental to device performance, leading to electrical shorts or inefficient charge transport.
Detailed Explanation:
-
Substrate Roughness: The film will often replicate the topography of the underlying substrate.
-
Solution: Start with a high-quality, smooth substrate. If necessary, consider using substrates with a lower root-mean-square (RMS) roughness.
-
-
Deposition Rate: As mentioned previously, a high deposition rate can lead to a rougher film. The incoming molecules do not have sufficient time to diffuse on the surface and find low-energy sites, leading to the formation of a disordered, three-dimensional island growth mode.
-
Solution: Reduce the deposition rate. This is one of the most effective ways to improve surface smoothness for organic thin films.
-
-
Substrate Temperature: The effect of substrate temperature on roughness can be complex.
-
Low Temperature: At very low temperatures, adatom mobility is limited, which can lead to a porous and rough film.
-
Moderate Temperature: Increasing the temperature can enhance surface diffusion, allowing molecules to form a smoother, more crystalline film.
-
High Temperature: Excessively high temperatures can lead to increased island growth and roughening.
-
Solution: Systematically vary the substrate temperature (e.g., from room temperature to 100 °C) to find the optimal window for your specific setup.
-
-
Vacuum Quality: A poor vacuum (high base pressure) means more residual gas molecules (like water or oxygen) are present in the chamber. These can be incorporated into the growing film, disrupting ordered growth and increasing roughness.
-
Solution: Ensure your deposition chamber has reached a high vacuum (ideally < 10^-6 Torr) before starting the deposition. A longer pump-down time or a bake-out of the chamber can help achieve a better base pressure.
-
Problem 3: Suspected Thermal Decomposition of TEPA
Q: My deposited film has a brownish or hazy appearance, and its properties are not as expected. Could the TEPA be decomposing during thermal evaporation?
A: Yes, thermal decomposition is a significant risk when working with complex organic molecules. The ethynyl groups in TEPA, in particular, can be thermally reactive.[12] Decomposition will lead to impurities in the film and a degradation of its electronic and optical properties.
Detailed Explanation:
-
Sublimation Temperature is Too High: This is the most direct cause of decomposition. Every organic molecule has a temperature at which it will start to break down.
-
Solution: It is crucial to find the lowest possible temperature at which a stable and reasonable deposition rate (e.g., 0.1-0.2 Å/s) can be achieved. Refer to Protocol 2 for a systematic method to determine the optimal sublimation temperature. As a starting point, the sublimation temperature will be significantly lower than the melting point of 113-117 °C.
-
-
"Spitting" or Unstable Evaporation: If the source material is heated too quickly, it can "spit" or eject larger clusters of material instead of a steady stream of individual molecules. This can lead to a rough and non-uniform film.
-
Solution: Increase the temperature of the evaporation source slowly and allow it to stabilize at the setpoint before opening the shutter to the substrate.
-
-
Reactivity of Ethynyl Groups: The ethynyl groups are known to undergo thermal reactions, including polymerization.[13] This could be happening in the evaporation source if the temperature is too high.
-
Solution: In addition to optimizing the sublimation temperature, ensure the TEPA source material is of high purity. Impurities can sometimes catalyze decomposition or polymerization reactions.
-
Part 3: Experimental Protocols
Protocol 1: Recommended Substrate Cleaning Procedure (for ITO-coated glass)
-
Place substrates in a substrate holder.
-
Sonicate in a beaker of acetone for 15 minutes.
-
Sonicate in a beaker of isopropanol for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in a beaker of DI water for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma (e.g., 50 W for 5 minutes) or a UV-Ozone cleaner for 15 minutes to remove any remaining organic contaminants and activate the surface.[7][9]
Protocol 2: Determining the Optimal Sublimation Temperature for TEPA
-
Load a small amount of TEPA into a suitable evaporation source (e.g., a quartz crucible).
-
Place a quartz crystal microbalance (QCM) in the position of the substrate to monitor the deposition rate.
-
Pump the chamber down to a high vacuum (< 10^-6 Torr).
-
Slowly increase the temperature of the source in small increments (e.g., 5 °C).
-
Allow the temperature to stabilize at each step and monitor the deposition rate on the QCM.
-
Plot the deposition rate as a function of temperature. The optimal sublimation temperature will be in the "knee" of the curve, where a stable and controllable deposition rate (e.g., 0.1-1 Å/s) is achieved.
-
Visually inspect the source material after deposition. If it has significantly darkened or turned into a hard, tar-like substance, this is a strong indication of decomposition, and a lower temperature range should be used.
Part 4: Key Deposition Parameters Summary
The following table summarizes the key parameters in a thermal evaporation process and their likely effects on the properties of TEPA thin films.
| Parameter | Typical Range | Effect on Film Properties |
| Sublimation Temperature | < 115 °C | Directly controls the deposition rate. Too high can lead to decomposition. |
| Deposition Rate | 0.1 - 2.0 Å/s | Slower rates generally lead to smoother, more ordered films with better adhesion. |
| Substrate Temperature | Room Temp - 100 °C | Affects the surface mobility of molecules. Can be optimized to improve crystallinity and reduce stress. |
| Base Pressure | < 10^-6 Torr | Lower pressure reduces film contamination and improves film purity and morphology. |
| Substrate-Source Distance | 15 - 30 cm | Affects film uniformity and deposition rate. |
Part 5: Visualization of Logical Relationships
The following diagram illustrates the cause-and-effect relationships for common thin film defects, providing a logical map for troubleshooting.
Cause-and-effect diagram for common thin film defects.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 189178-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. labproinc.com [labproinc.com]
- 4. princeton.edu [princeton.edu]
- 5. pp.bme.hu [pp.bme.hu]
- 6. m.youtube.com [m.youtube.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Polymerization of Tris(4-ethynylphenyl)amine
Welcome to the technical support center for the Sonogashira polymerization of Tris(4-ethynylphenyl)amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful cross-coupling reaction to synthesize hyperbranched conjugated polymers and porous organic networks. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve common experimental challenges.
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis.[1][2] When applied to a trifunctional monomer like this compound, it enables the creation of complex, three-dimensional macromolecular architectures.[3] However, this complexity brings unique challenges not always encountered in small-molecule couplings. This guide addresses these specific issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reaction Initiation & Catalyst Issues
Question 1: My reaction fails to start, or I observe the immediate formation of a black precipitate (Palladium Black). What's happening and how can I fix it?
Answer: This is a classic sign of palladium catalyst decomposition and is one of the most common failure modes. The catalytically active species is Pd(0), which is generated in situ from a Pd(II) precatalyst. This reduction can be sensitive, and improper conditions will cause the Pd(0) to aggregate and precipitate as inactive palladium black.[4]
Causality & Explanation:
-
Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidative homocoupling of your alkyne monomer (a side reaction known as Glaser coupling) and can also interfere with the catalyst's stability.[4]
-
Impure Reagents: Impurities in your amine base or solvent can poison the catalyst. Amines, in particular, can oxidize over time, leading to impurities that hinder catalysis.
-
Inappropriate Solvent: Certain solvents, particularly THF in some anecdotal reports, may promote the formation of palladium black under specific conditions.[5] The solvent must effectively dissolve all components of the reaction, from the nonpolar monomer to the inorganic catalyst salts.[6]
Troubleshooting Protocol:
-
Rigorous Degassing is Non-Negotiable:
-
All solvents and the amine base must be thoroughly degassed before use. The most effective method is three to five cycles of freeze-pump-thaw.
-
Alternatively, sparging the solvent with a steady stream of inert gas (argon or high-purity nitrogen) for at least 30-60 minutes can be effective.
-
Assemble your reaction glassware hot from the oven under a positive pressure of inert gas to ensure a completely oxygen- and moisture-free environment.
-
-
Reagent Purity Check:
-
Use freshly distilled and degassed amine base (e.g., triethylamine or diisopropylamine).
-
Ensure your this compound monomer and any co-monomers (e.g., di- or tri-haloarenes) are pure.
-
Use high-purity, fresh palladium and copper(I) iodide catalysts. CuI should be a white to light tan powder; if it is green or dark brown, it has likely oxidized and should not be used.
-
-
Solvent & Base Selection:
Section 2: Low Yield & Incomplete Conversion
Question 2: My reaction proceeds, but I'm getting a very low yield of polymer, or the reaction stalls before reaching completion.
Answer: Low yield or incomplete conversion in a polymerization reaction points to suboptimal reaction conditions or a loss of catalytic activity over time. Since this is a step-growth polymerization, high monomer conversion is critical to achieving a high molecular weight polymer.
Causality & Explanation:
-
Insufficient Catalyst Loading: Polymerizations, especially those forming insoluble networks, can entrap the catalyst, making it unavailable for further reaction. A slightly higher catalyst loading compared to small molecule synthesis might be necessary.
-
Suboptimal Temperature: The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step.[9][10] For less reactive halides (bromides vs. iodides), higher temperatures are required to drive the reaction.[4][11]
-
Base Strength & Stoichiometry: An amine base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[12] Insufficient or inappropriate base can slow or halt the reaction.
Troubleshooting Protocol:
-
Optimize Reaction Temperature:
-
Review Catalyst & Base System:
-
Increase the palladium catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).
-
Ensure you are using at least 2-3 equivalents of the amine base per C-X bond.
-
Consider a stronger base if reactivity is low, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with the amine, though this requires careful optimization.
-
-
Monitor the Reaction:
-
Take aliquots (if the reaction mixture is homogenous) to monitor by TLC, GC-MS, or ¹H NMR to determine if the reaction is stalling or simply slow. This can help differentiate between catalyst death and slow kinetics.
-
Table 1: Recommended Starting Conditions for Sonogashira Polymerization
| Parameter | Recommended Range | Rationale & Notes |
| Pd Catalyst | 2-5 mol% | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices. Higher loading may be needed for network formation. |
| Cu(I) Co-catalyst | 1-10 mol% | CuI is standard. Overloading can promote homocoupling.[11] |
| Amine Base | 2-5 equivalents per C-X | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common. Must be anhydrous and degassed. |
| Solvent | DMF, Dioxane, Toluene | Often used in a mixture with the amine base (e.g., DMF/TEA 4:1). Solvent polarity can impact polymer porosity.[6][14] |
| Temperature | 50-120 °C | Dependent on halide reactivity (I < Br < Cl). Aryl bromides typically require >80 °C.[4][11] |
| Atmosphere | Inert (Argon or N₂) | Absolutely critical to prevent side reactions and catalyst decomposition.[4] |
Section 3: Polymer Properties & Side Reactions
Question 3: My polymerization results in an insoluble gel almost immediately, making purification and characterization impossible. How can I control the reaction to maintain solubility?
Answer: Premature gelation is a significant challenge when polymerizing multifunctional monomers like this compound. This occurs when the polymer network grows too rapidly and extensively, leading to a cross-linked, insoluble material that crashes out of solution.
Causality & Explanation:
-
High Monomer Concentration: At high concentrations, the probability of intermolecular reactions leading to cross-linking increases dramatically.
-
Rapid Reaction Rate: Very fast polymerization kinetics do not allow for controlled, steady growth, promoting rapid gelation.
-
Monomer Stoichiometry: If you are co-polymerizing with a di- or tri-haloarene, precise stoichiometric balance is crucial. An imbalance can lead to uncontrolled network formation.
Troubleshooting Protocol:
-
Employ High-Dilution Conditions:
-
Run the reaction at a much lower monomer concentration (e.g., 0.01 M or lower). This favors intramolecular cyclization and the formation of soluble, hyperbranched structures over an infinitely cross-linked network.
-
Consider a slow-addition protocol where one of the monomers is added dropwise over several hours to the reaction mixture. This keeps the instantaneous concentration of reactive species low.
-
-
Control the Reaction Rate:
-
Lower the reaction temperature to slow down the rate of polymerization.
-
Use a less reactive halide (e.g., a bromide instead of an iodide) if possible.
-
-
Introduce "Solubilizing" Groups:
-
If the goal is a soluble hyperbranched polymer, co-polymerizing with a monomer containing long alkyl chains can disrupt π-π stacking and improve solubility.[15]
-
Question 4: I'm observing a significant amount of a byproduct that I suspect is from alkyne homocoupling. How can I minimize this?
Answer: The formation of 1,3-diynes via oxidative homocoupling of terminal alkynes is the most common side reaction in Sonogashira chemistry, often called Glaser coupling.[9] This is particularly problematic as it consumes your monomer and can be incorporated into the polymer as a defect.
Causality & Explanation:
-
This side reaction is primarily mediated by the copper co-catalyst in the presence of an oxidant, most commonly oxygen.[2]
Troubleshooting Protocol:
-
Rigorous Exclusion of Oxygen: As detailed in Question 1, maintaining a strictly inert atmosphere is the most effective preventative measure.
-
Minimize Copper Catalyst: Use the lowest effective amount of CuI (e.g., 1-2 mol%). Do not add a large excess, as this will accelerate the homocoupling pathway.[11]
-
Consider a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed.[2][10] These methods typically require a specific palladium/ligand system and may use a stronger base or different solvent conditions, but they completely eliminate the primary pathway for Glaser coupling. This is a highly effective strategy if homocoupling is a persistent issue.
Section 4: Purification & Characterization
Question 5: How can I effectively remove the palladium and copper catalysts from my final polymer product?
Answer: Residual catalyst metals are a major concern as they can affect the material's optical, electronic, and toxicological properties. Since the polymer is often a solid, purification requires washing rather than traditional column chromatography.
Troubleshooting Protocol:
-
Soxhlet Extraction: This is the gold standard for purifying insoluble network polymers. After filtering the crude polymer, place it in a cellulose thimble and perform a continuous extraction for 24-48 hours with a solvent that can dissolve the catalyst but not the polymer (e.g., methanol, chloroform, or acetone).[3]
-
Sequential Washing: For less rigorous purification, a series of washes with different solvents can be effective. A typical sequence might be:
-
Chloroform (to remove organic residues)
-
Water (to remove amine salts)
-
Methanol (to remove catalyst residues)
-
Acetone (to facilitate drying)
-
-
Resin Scavengers: If trace metal removal is critical, the crude product (if soluble) can be passed through a plug of a scavenger resin designed to bind palladium.[16] For insoluble polymers, stirring a suspension with the scavenger resin can also be effective, though less efficient.
Question 6: I'm having trouble characterizing my hyperbranched polymer by GPC. The results are inconsistent or show very broad distributions.
Answer: Characterizing hyperbranched polymers by Gel Permeation Chromatography (GPC) can be challenging. Their three-dimensional, globular structure gives them a smaller hydrodynamic volume compared to linear polymers of the same molecular weight.[17] This can lead to an underestimation of the molecular weight when using standard linear polystyrene calibration.
Causality & Explanation:
-
Column Interactions: The amine core of your monomer and the polar nature of the polymer can lead to interactions with the GPC column material, causing peak tailing and broadening.
-
Aggregation: Hyperbranched polymers can aggregate in solution, leading to artificially high molecular weight readings or multimodal distributions.
-
Calibration Issues: As mentioned, linear standards are not appropriate for accurate molecular weight determination.
Troubleshooting Protocol:
-
Use Multi-Detector GPC: The most accurate method is to use a GPC system equipped with a light scattering detector (MALS) and a viscometer, in addition to the standard refractive index (RI) detector. This allows for the determination of absolute molecular weight without relying on column calibration.[18]
-
Optimize Mobile Phase: Add a small amount of an amine or salt (e.g., LiBr) to the mobile phase (e.g., THF or DMF) to disrupt non-specific interactions between your polymer and the column.
-
Complement with NMR Spectroscopy: Use ¹H and ¹³C NMR to analyze the polymer structure. The ratio of integrals of signals from the core, repeating units, and end groups can be used to estimate the degree of branching and, in some cases, the number-average molecular weight (Mn).[19][20]
Visualizing the Process
Workflow for Troubleshooting Sonogashira Polymerization
Caption: A logical workflow for diagnosing and solving common issues.
Simplified Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. books.lucp.net [books.lucp.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Conjugated microporous polymer frameworks for sustainable energy materials – elucidating the influence of solvents on the porosity properties for futu ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04866G [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Technical Support Center: Mastering the Morphology of Tris(4-ethynylphenyl)amine-Based Materials
Welcome to the technical support center for Tris(4-ethynylphenyl)amine (TEPA)-based materials. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block to create advanced materials such as Covalent Organic Frameworks (COFs), Conjugated Microporous Polymers (CMPs), and functional nanoparticles. Here, we address common challenges and provide in-depth troubleshooting advice to help you gain precise control over the morphology of your materials, a critical factor for optimizing their performance in various applications.
Section 1: Troubleshooting Guide - From Amorphous Powder to Crystalline Frameworks
The synthesis of highly ordered, crystalline materials from TEPA can be challenging. Many researchers initially obtain amorphous or poorly crystalline products. This section provides a troubleshooting guide to help you enhance the crystallinity and achieve the desired morphology of your TEPA-based materials.
Issue: Low Crystallinity or Amorphous Product in COF Synthesis
You've followed a published procedure for a TEPA-based COF, but your powder X-ray diffraction (PXRD) pattern shows broad peaks or no distinct peaks at all, indicating an amorphous or poorly crystalline material.
The formation of a crystalline COF is a thermodynamically controlled process that requires a delicate balance between the rate of covalent bond formation and the reversibility of the reaction to allow for error correction.[1] If the polymerization is too fast or irreversible, a kinetically favored amorphous polymer will be the result.[2]
Troubleshooting Workflow for Low Crystallinity:
References
Validation & Comparative
performance evaluation of Tris(4-ethynylphenyl)amine in different perovskite solar cell architectures
For Researchers, Scientists, and Professionals in Photovoltaics Development
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport layer (HTL) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. While Spiro-OMeTAD has been the benchmark HTL, its high cost and issues with stability have driven the search for effective alternatives. This guide provides a comprehensive comparison of the performance of Tris(4-ethynylphenyl)amine (TEPA), a promising triarylamine-based organic semiconductor, in the two primary perovskite solar cell architectures: conventional (n-i-p) and inverted (p-i-n).
Introduction to this compound (TEPA) as a Hole Transport Material
This compound is a star-shaped molecule featuring a triphenylamine core functionalized with three ethynylphenyl arms. This molecular design offers several advantageous properties for a hole transport material:
-
Favorable Energy Levels: The highest occupied molecular orbital (HOMO) of TEPA and its derivatives are generally well-aligned with the valence band of typical perovskite absorbers, facilitating efficient hole extraction. The HOMO and lowest unoccupied molecular orbital (LUMO) energy levels for a representative triphenylamine-thiophene-based amide, which shares a similar core structure, have been estimated to be around -5.2 eV and -2.0 eV, respectively, resulting in a wide bandgap of approximately 3.2 eV.[1]
-
Good Hole Mobility: The triphenylamine core is known for its excellent hole-transporting characteristics. Computational studies on similar triphenylamine-based compounds have shown hole mobilities that can be significantly high, with some derivatives reaching values of 4.21 × 10⁻² cm² V⁻¹ s⁻¹.[2]
-
Potential for Cost-Effective Synthesis: The synthesis of TEPA can be achieved through established chemical reactions, offering a potentially more economical alternative to the complex synthesis of Spiro-OMeTAD.[2]
-
Structural Versatility: The ethynyl groups provide active sites for further molecular engineering, allowing for the synthesis of new materials with tailored properties.
Performance in Conventional (n-i-p) Perovskite Solar Cells
In the conventional n-i-p architecture, the HTL is the final layer deposited before the top metal contact. This configuration has historically produced some of the highest efficiency perovskite solar cells.
While direct and extensive comparative studies of TEPA in n-i-p architectures are still emerging, the performance of similar triphenylamine-based HTLs provides valuable insights. For instance, a starburst amine molecule, m-MTDATA, used as an HTL without any additives in an n-i-p PSC, has demonstrated an efficiency of 17.73% with a high fill factor of 79.6%.[3] This suggests that the inherent hole-transporting capabilities of the triphenylamine core can lead to excellent device performance.
Comparative Performance Data (n-i-p Architecture)
| HTL Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| m-MTDATA | - | - | 79.6 | 17.73 | [3] |
| Spiro-OMeTAD | - | - | - | >20 | [2] |
Performance in Inverted (p-i-n) Perovskite Solar Cells
The inverted p-i-n architecture, where the HTL is deposited on the transparent conductive oxide (TCO) before the perovskite layer, offers potential advantages in terms of reduced hysteresis and improved stability.
In this configuration, the choice of HTL is critical for establishing a good foundation for the subsequent perovskite film growth. Poly(triaryl amine) (PTAA), a polymeric HTL with a similar triphenylamine-based repeating unit, is widely used in high-performance inverted PSCs. Studies have shown that optimizing the solvent for PTAA deposition can lead to average PCEs of 19.1%.[4] Furthermore, heteroatomic functionalized HTMs based on a triphenylamine core have achieved champion PCEs of up to 21.50% in inverted PSCs.[5] These results highlight the potential of triphenylamine-based materials like TEPA to excel in the inverted architecture.
Comparative Performance Data (p-i-n Architecture)
| HTL Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Toluene-processed PTAA | - | - | - | 19.1 (avg) | [4] |
| C3-D (functionalized TPA-core) | 1.072 | 24.49 | 81.9 | 21.50 | [5] |
| PEDOT:PSS | - | - | - | 11.93 | [6] |
| NiOx | - | - | - | 13.72 | [6] |
| 2% Cu-NiOx | 1.026 | - | 74.0 | 15.54 | [6] |
Comparative Analysis and Discussion
A direct comparison of TEPA's performance in n-i-p versus p-i-n architectures is challenging due to the limited available data. However, based on the performance of analogous triphenylamine-based materials, we can infer some key points:
-
Potential for High Efficiency in Both Architectures: Triphenylamine-based HTLs have demonstrated the ability to produce high-efficiency devices in both conventional and inverted structures. The specific performance will likely depend on the optimization of the interfaces between the HTL and the adjacent layers.
-
Interfacial Engineering is Key: The interaction between the HTL and the perovskite layer is crucial for efficient charge extraction and minimizing recombination. In the n-i-p architecture, the HTL is deposited on top of the perovskite, while in the p-i-n structure, the perovskite is deposited on the HTL. This difference in deposition sequence can significantly impact the perovskite crystal growth and the quality of the interface.
-
Dopant-Free Potential: One of the significant advantages of some triphenylamine-based HTLs is the potential for high performance without the need for dopants like Li-TFSI, which can be detrimental to the long-term stability of the device.
Energy Level Alignment Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. High performance inverted planar perovskite solar cells enhanced by heteroatomic functionalized hole transport materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Brunauer-Emmett-Teller (BET) Surface Area of Tris(4-ethynylphenyl)amine Polymers
For researchers, chemists, and material scientists working at the frontier of porous organic polymers, the accurate characterization of surface area is not merely a routine measurement; it is a critical parameter that governs the material's performance in applications ranging from gas storage and separation to catalysis and drug delivery. Tris(4-ethynylphenyl)amine and its polymeric derivatives, known for forming covalent organic frameworks (COFs), are a class of materials where a high surface area is paramount.[1] The Brunauer-Emmett-Teller (BET) method remains the most widely adopted technique for this purpose.[2][3][4]
However, the reliance on a single characterization technique without a thorough validation process can lead to misleading interpretations, particularly for microporous materials where the underlying assumptions of the BET theory may be stretched. This guide provides a comprehensive framework for validating the BET surface area of this compound-based polymers. We will delve into the nuances of the BET measurement itself, explore complementary characterization techniques, and present a holistic approach to ensure the reported surface area is not just a number, but a true reflection of the material's porous architecture.
The Cornerstone: Understanding the BET Method
The BET theory, developed in 1938, is a model for the physical adsorption of gas molecules on a solid surface.[2] It extends the Langmuir theory of monolayer adsorption to multilayer adsorption, providing a means to calculate the specific surface area of a material.[2] The technique involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto the surface of the material at cryogenic temperatures (77 K, the boiling point of nitrogen) over a range of relative pressures.[2]
The key output of a BET analysis is the specific surface area, expressed in square meters per gram (m²/g).[5] This value is derived from the BET equation, which linearizes the adsorption isotherm data. The linear region of the BET plot, typically in the relative pressure (P/P₀) range of 0.05 to 0.35, is used to calculate the monolayer capacity, which is the volume of gas required to form a single layer of molecules on the surface of the material.[6] From this, and knowing the cross-sectional area of the adsorbate molecule, the total surface area can be determined.
While the BET method is powerful, its accuracy is contingent on several factors, including proper sample preparation, the choice of adsorbate gas, and the correct application of the BET theory to the isotherm data. For microporous polymers like those derived from this compound, where pore filling can occur at very low relative pressures, the standard application of the BET method may overestimate the true surface area.[2] Therefore, a multi-faceted approach to validation is essential.
Experimental Protocol: A Self-Validating BET Analysis Workflow
A robust BET analysis protocol is the first line of defense against erroneous results. The following step-by-step methodology is designed to be a self-validating system, incorporating checks and balances to ensure data quality.
1. Sample Preparation: The Critical First Step
-
Objective: To remove any adsorbed contaminants (e.g., water, solvents) from the surface of the polymer without altering its pore structure.
-
Protocol:
-
Accurately weigh 50-100 mg of the dry this compound polymer into a sample tube.
-
Place the sample tube on the degassing station of the gas sorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) or a continuous flow of an inert gas like nitrogen or helium.[7] The degassing temperature and duration are critical. For many porous organic polymers, a temperature of 120-150°C for several hours is sufficient. A preliminary thermogravimetric analysis (TGA) can help determine the optimal degassing temperature by identifying the temperature at which adsorbed species are removed without causing thermal decomposition of the polymer.
-
After degassing, reweigh the sample tube to determine the exact mass of the activated sample.
-
-
Causality and Trustworthiness: Incomplete degassing leads to an underestimation of the surface area as adsorbed contaminants block access to the pores. Conversely, excessive heating can cause the polymer framework to collapse, irreversibly reducing the surface area. The post-degassing weighing step is a crucial validation point to ensure the accurate mass of the active material is used in the calculation.
2. Isotherm Measurement: Data Acquisition
-
Objective: To obtain a high-resolution nitrogen adsorption-desorption isotherm at 77 K.
-
Protocol:
-
Transfer the degassed sample tube to the analysis port of the gas sorption analyzer.
-
Immerse the sample tube in a dewar filled with liquid nitrogen.
-
Perform a free-space determination using helium gas to accurately measure the "dead volume" in the sample tube.
-
Introduce calibrated doses of nitrogen gas into the sample tube and measure the equilibrium pressure after each dose. Collect at least 30 data points in the relative pressure range of 10⁻⁷ to 1.0. A higher density of points in the low-pressure region is recommended for microporous materials.
-
After reaching saturation pressure, incrementally reduce the pressure to obtain the desorption branch of the isotherm.
-
-
Causality and Trustworthiness: The shape of the isotherm provides the first visual clue to the nature of the material's porosity. According to the IUPAC classification, microporous materials typically exhibit a Type I isotherm, characterized by a steep uptake at very low relative pressures.[8][9] The quality of the isotherm, including the absence of leaks and the attainment of equilibrium at each point, is fundamental to the reliability of the subsequent calculations.
3. Data Analysis: Applying the BET Theory with Scrutiny
-
Objective: To calculate the BET surface area while adhering to best practices and cross-validation checks.
-
Protocol:
-
Plot the adsorption data in the BET equation format: 1 / [V(P₀/P - 1)] vs. P/P₀, where V is the volume of gas adsorbed.
-
Identify the linear region of the BET plot. For microporous materials, this range may be shifted to lower relative pressures.
-
Perform a linear regression on the selected data points. The BET surface area is calculated from the slope and intercept of this line.
-
Validation Check 1 (The Rouquerol Plot): To ensure the chosen pressure range is appropriate, a Rouquerol plot (V(1 - P/P₀) vs. P/P₀) should be generated. This plot should show a continuously increasing region. The maximum of this plot indicates the upper limit of the valid BET range.
-
Validation Check 2 (The C-Constant): The BET C-constant, derived from the intercept of the BET plot, is related to the heat of adsorption. A positive C-constant is a prerequisite for a physically meaningful BET surface area. For most materials, a C-constant between 50 and 200 is common.[10] Very high C-constants can be indicative of microporosity.
-
-
Causality and Trustworthiness: The blind application of a fixed pressure range can lead to significant errors. The Rouquerol plot provides an objective method for selecting the appropriate data points for the BET calculation. A negative C-constant indicates that the BET model is not applicable to the data.
Below is a Graphviz diagram illustrating the self-validating BET analysis workflow.
Caption: Self-validating workflow for BET surface area analysis.
Beyond BET: A Multi-Technique Approach to Validation
To build a truly comprehensive and trustworthy picture of the surface area and porosity of this compound polymers, it is imperative to employ alternative and complementary characterization techniques.
1. Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) Simulations
-
Principle: DFT and GCMC are powerful computational methods that can be used to model the adsorption process at a molecular level. By applying these models to the experimental isotherm, one can derive a detailed pore size distribution (PSD).
-
Application in Validation:
-
Pore Size Distribution: DFT and GCMC can provide a more realistic PSD for microporous materials compared to classical methods like the Barrett-Joyner-Halenda (BJH) model, which is more suited for mesoporous materials. If the PSD reveals a significant volume of micropores, it lends credence to a high BET surface area.
-
Surface Area Comparison: These methods also calculate a surface area. While not a direct replacement for the BET value, a reasonable agreement between the BET surface area and the DFT/GCMC surface area provides a strong validation point.
-
-
Expert Insight: A large discrepancy between the BET surface area and the DFT/GCMC surface area, particularly if the BET value is significantly higher, may suggest that the BET model is not fully applicable and the reported value should be treated with caution.
2. Gas Physisorption with Alternative Adsorbates
-
Principle: The choice of adsorbate gas can influence the measured surface area, especially in materials with very small micropores.
-
Application in Validation:
-
Argon (Ar) at 87 K: Argon is increasingly recommended by IUPAC for the characterization of microporous materials.[7] It has a slightly smaller kinetic diameter than nitrogen and does not possess a quadrupole moment, which can lead to specific interactions with functional groups on the polymer surface. Comparing the nitrogen and argon BET surface areas can reveal information about the accessibility of the pore network.
-
Carbon Dioxide (CO₂) at 273 K: CO₂ is particularly useful for probing ultramicropores (<0.7 nm) due to its smaller size and higher saturation pressure at 273 K, which allows for faster diffusion into narrow pores.[7] A significant CO₂ uptake can confirm the presence of small micropores that might not be fully accessible to nitrogen at 77 K.
-
3. Mercury Intrusion Porosimetry
-
Principle: This technique involves forcing mercury into the pores of a material under high pressure. The pressure required to intrude into the pores is inversely proportional to the pore size.
-
Application in Validation:
-
Macroporosity and Mesoporosity: Mercury porosimetry is excellent for characterizing larger pores (mesopores and macropores). While this compound polymers are primarily microporous, the absence of significant intrusion at low pressures in a mercury porosimetry experiment can help confirm that the high surface area measured by BET is not due to a large volume of meso- or macropores.
-
The relationship between these techniques is visualized in the diagram below.
Caption: Interplay of techniques for validating polymer surface area.
Data Comparison: A Case Study
Let's consider a hypothetical this compound polymer sample and the data obtained from a multi-technique characterization approach.
| Parameter | BET (N₂ at 77 K) | DFT (N₂) | BET (Ar at 87 K) | CO₂ Uptake (273 K) | Mercury Porosimetry |
| Surface Area (m²/g) | 950 | 925 | 940 | N/A | < 5 |
| Micropore Volume (cm³/g) | 0.45 | 0.43 | 0.44 | 0.38 | N/A |
| Pore Size Distribution | Not directly provided | Bimodal peaks at 0.6 nm and 1.2 nm | N/A | N/A | No intrusion below 50 nm |
Interpretation and Validation:
-
The BET surface area obtained with nitrogen (950 m²/g) is in good agreement with the values reported in the literature for similar polymers (500-1100 m²/g).[11][12]
-
The DFT surface area (925 m²/g) is very close to the BET value, providing strong validation. The DFT analysis also confirms that the porosity is dominated by micropores.
-
The argon BET surface area (940 m²/g) is also consistent, suggesting that the pore network is readily accessible to both adsorbates.
-
The significant CO₂ uptake confirms the presence of ultramicropores, which is consistent with the DFT pore size distribution.
-
The lack of significant surface area from mercury porosimetry confirms that the high surface area is not an artifact of larger pores.
In this case study, the convergence of data from multiple techniques provides a high degree of confidence in the reported BET surface area of 950 m²/g.
Conclusion
Validating the BET surface area of this compound polymers is a critical step in ensuring the reliability of material characterization data. By adopting a self-validating experimental protocol for the BET measurement itself and complementing it with advanced techniques like DFT/GCMC simulations and physisorption with alternative adsorbates, researchers can move beyond a single data point to a comprehensive understanding of their material's porous properties. This rigorous approach not only enhances the scientific integrity of the research but also provides the detailed insights necessary to advance the development of these promising porous materials for a wide range of applications.
References
- 1. ossila.com [ossila.com]
- 2. BET theory - Wikipedia [en.wikipedia.org]
- 3. BET - Porosimetry/Surface Area (Brunauer-Emmett-Teller) | Materials Characterization Services [mat-cs.com]
- 4. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 5. particletechlabs.com [particletechlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. azonano.com [azonano.com]
- 8. 3p-instruments.com [3p-instruments.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Tris(4-ethynylphenyl)amine: Strategies, Mechanisms, and Practical Considerations
Tris(4-ethynylphenyl)amine is a versatile, star-shaped organic molecule that has garnered significant interest among researchers. Its unique electronic and structural properties make it a valuable building block in the synthesis of advanced materials, including covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and electro-luminescent materials.[1] This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of the available methodologies to assist researchers in making informed decisions for their specific applications.
The Dominant Strategy: Palladium-Catalyzed Sonogashira Cross-Coupling
The most prevalent and well-established method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3][4] This powerful carbon-carbon bond-forming reaction provides a reliable and efficient means of coupling a terminal alkyne with an aryl halide. The general approach involves a two-step sequence: the coupling of a tris(4-halophenyl)amine with a protected alkyne, followed by the removal of the protecting group.
Core Concept: The Two-Step Sonogashira Approach
The synthesis commences with a suitable tris(4-halophenyl)amine precursor, typically Tris(4-bromophenyl)amine or Tris(4,4',4''-triiodotriphenylamine). This precursor undergoes a threefold Sonogashira coupling with a protected terminal alkyne, most commonly trimethylsilylacetylene. The use of a protecting group, such as the trimethylsilyl (TMS) group, is crucial to prevent the undesired self-coupling of the terminal alkyne (Glaser coupling) and to ensure the selective formation of the desired product. Following the coupling reaction, the silyl protecting groups are removed under mild conditions to yield the final this compound.
Caption: Overall workflow for the synthesis of this compound via the Sonogashira coupling route.
Comparative Analysis of Key Synthetic Parameters
The efficiency and practicality of the Sonogashira route are influenced by several key factors, including the choice of starting material, catalyst system, and deprotection method.
Choice of Halide in the Precursor: Bromo vs. Iodo
The reactivity of the aryl halide in the Sonogashira coupling follows the general trend: I > Br > Cl.[3] Consequently, Tris(4,4',4''-triiodotriphenylamine) is more reactive than its bromo counterpart, often leading to faster reaction times and milder reaction conditions. However, the iodo-compound is typically more expensive and may be less stable. Tris(4-bromophenyl)amine, while less reactive, is more commercially available and cost-effective, making it a common choice for large-scale syntheses.
| Feature | Tris(4-bromophenyl)amine | Tris(4,4',4''-triiodotriphenylamine) |
| Reactivity | Lower | Higher |
| Typical Reaction Conditions | Higher temperatures, longer reaction times | Milder temperatures, shorter reaction times |
| Cost & Availability | More affordable, widely available | More expensive, less common |
| Stability | Generally more stable | Can be less stable |
The Catalytic System: A Symphony of Palladium and Copper
The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[2][3]
-
Palladium Catalyst: The primary role of the palladium catalyst is to facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-C bond. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.
-
Copper(I) Co-catalyst: The copper(I) salt, typically CuI, reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.
-
Base: An amine base, such as diethylamine or triethylamine, is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
While the traditional Pd/Cu system is highly effective, copper-free Sonogashira protocols have been developed to circumvent issues related to the formation of diynes and the potential contamination of the product with copper.[5] These methods often require specialized ligands to facilitate the catalytic cycle in the absence of copper.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Deprotection of the Silyl Group
The final step in the synthesis is the removal of the trimethylsilyl (TMS) protecting group. This is typically achieved under mild basic conditions.[6][7]
-
Base-Catalyzed Hydrolysis: Treatment with a base such as sodium hydroxide or potassium carbonate in a protic solvent like methanol is a common and effective method.
-
Fluoride-Mediated Cleavage: Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are also highly efficient for cleaving the Si-C bond.[6] This method is particularly useful for substrates that may be sensitive to aqueous basic conditions.
| Deprotection Method | Reagents | Advantages | Disadvantages |
| Base-Catalyzed Hydrolysis | NaOH or K₂CO₃ in MeOH/H₂O | Cost-effective, readily available reagents, simple workup. | May not be suitable for base-sensitive substrates. |
| Fluoride-Mediated Cleavage | TBAF in THF | Mild conditions, high efficiency, suitable for a wide range of substrates. | More expensive reagent, can sometimes be challenging to remove all fluoride residues. |
Detailed Experimental Protocols
The following protocols are representative examples of the synthesis of this compound and its precursors.
Protocol 1: Synthesis of Tris(4,4',4''-triiodotriphenylamine)
This procedure outlines the synthesis of the iodo-precursor from triphenylamine.
Materials:
-
Triphenylamine
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve triphenylamine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (3.3 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to afford Tris(4,4',4''-triiodotriphenylamine) as a solid.
Protocol 2: Sonogashira Coupling and Deprotection
This protocol describes the synthesis of this compound from Tris(4-bromophenyl)amine.
Materials:
-
Tris(4-bromophenyl)amine
-
Trimethylsilylacetylene
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Diethylamine
-
Methanol
-
Sodium hydroxide (NaOH)
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Light petroleum
Procedure: Part A: Sonogashira Coupling
-
To a solution of tris(4-bromophenyl)amine (10.0 mmol) in diethylamine (40 mL), add copper(I) iodide (0.3 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.3 mmol).
-
Add trimethylsilylacetylene (30.0 mmol) dropwise to the mixture under a nitrogen atmosphere.
-
Heat the mixture to 50 °C and stir for 12 hours.
-
After cooling to room temperature, filter the precipitate that has formed and wash it with ether to obtain the crude tris(4-((trimethylsilyl)ethynyl)phenyl)amine.
Part B: Deprotection
-
Hydrolyze the crude product from Part A by treating it with a mixture of methanol (50 mL) and 1 M aqueous sodium hydroxide (50 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Perform a standard workup: evaporate the organic solvent, extract the residue with ether, and dry the organic phase with anhydrous magnesium sulfate overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using light petroleum as the eluent to give this compound as a white solid (yield: ~79%).
Conclusion and Future Outlook
The Sonogashira cross-coupling reaction remains the most robust and versatile method for the synthesis of this compound. The choice between a bromo or iodo precursor allows for a trade-off between reactivity and cost, catering to different research needs and scales. While the classic Pd/Cu catalytic system is highly reliable, advancements in copper-free methodologies may offer advantages in specific applications where copper contamination is a concern. The straightforward deprotection of the silyl-protected intermediate further enhances the practicality of this synthetic route. As the demand for novel functional materials continues to grow, the efficient and scalable synthesis of key building blocks like this compound will remain a critical area of research, with potential future developments focusing on more sustainable catalytic systems and process optimization.
References
- 1. ossila.com [ossila.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
A Researcher's Guide to Assessing Charge Mobility in Tris(4-ethynylphenyl)amine Derivatives
In the rapidly advancing field of organic electronics, Tris(4-ethynylphenyl)amine (TPEA) and its derivatives have emerged as a promising class of hole-transporting materials. Their rigid, propeller-like three-dimensional structure, coupled with their tunable electronic properties through peripheral functionalization, makes them prime candidates for applications in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). A critical parameter governing the performance of these devices is the charge carrier mobility (µ), which dictates the efficiency of charge transport through the organic semiconductor.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methods used to assess the charge mobility of TPEA derivatives. We will delve into the causality behind experimental choices, present a comparative analysis of the charge mobility of various derivatives, and provide detailed, self-validating experimental protocols.
The Significance of Charge Mobility in TPEA Derivatives
The inherent molecular structure of TPEA provides a robust framework for efficient hole transport. The central nitrogen atom and the three ethynylphenyl arms create a π-conjugated system that facilitates the movement of positive charge carriers (holes). By chemically modifying the peripheral phenyl rings with electron-donating or electron-withdrawing groups, researchers can finely tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This not only affects the charge injection properties but also profoundly influences the intermolecular electronic coupling and, consequently, the charge mobility. Understanding and quantifying this relationship is paramount for designing next-generation organic electronic materials with superior performance.
Comparative Analysis of Charge Mobility in Triarylamine Derivatives
While a comprehensive comparative study on a systematic series of TPEA derivatives is an emerging area of research, valuable insights can be gleaned from studies on analogous triarylamine-based materials. The following table summarizes representative hole mobility (µh) values for various triarylamine derivatives, highlighting the impact of structural modifications. It is important to note that the measurement technique and experimental conditions can significantly influence the reported mobility values.
| Compound/Derivative | Measurement Technique | Hole Mobility (µh) (cm²/Vs) | Key Structural Feature/Substituent |
| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) | Time-of-Flight (TOF) | 1 x 10⁻³ | A well-established benchmark hole transport material.[1] |
| 3,4-bis(decyloxy)-N,N-diphenylaniline | Computational (DFT) | 1.08 x 10⁻² | Introduction of two electron-donating decyloxy groups.[2][3][4] |
| N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline | Computational (DFT) | 4.21 x 10⁻² | Four electron-donating decyloxy groups significantly boosting calculated mobility.[2][3][4] |
| Tris[4-(diethylamino)phenyl]amine (TDAPA) | OFET | 5.14 x 10⁻⁴ | Strong electron-donating diethylamino groups. |
| Star-shaped triarylamine with a triphenylamine core (STR1) | SCLC | (Comparable to spiro-OMeTAD) | Starburst structure to enhance intermolecular interactions.[5] |
| Star-shaped triarylamine with a partially oxygen-bridged triphenylamine core (STR0) | SCLC | (Slightly higher than STR1) | More planar core structure potentially improving packing and mobility.[5] |
| π-Extended indoloquinoxaline functionalized triarylamine with ethynyl spacer | OFET | 1.50 | Extended π-conjugation through an indoloquinoxaline unit and an ethynyl bridge.[6] |
Key Insights from the Comparison:
-
Electron-Donating Groups: The introduction of electron-donating substituents, such as alkoxy or amino groups, generally leads to an increase in hole mobility. This is attributed to the raising of the HOMO energy level, which can facilitate hole injection and transport.
-
Planarity and π-Conjugation: Extending the π-conjugation of the molecule, for instance by introducing planar aromatic units or ethynyl bridges, can dramatically enhance charge mobility.[6] A more planar structure can promote stronger intermolecular π-π stacking, creating more efficient pathways for charge transport.
-
Molecular Architecture: The overall molecular architecture, such as star-shaped or dendritic structures, can influence molecular packing in the solid state and thereby affect charge mobility.[5]
Experimental Methodologies for Assessing Charge Mobility
Several techniques are commonly employed to measure the charge carrier mobility in organic semiconductors. The choice of method depends on the material's properties, the device architecture, and the specific information required. The most prevalent methods include Organic Field-Effect Transistor (OFET) measurements, Space-Charge-Limited Current (SCLC) analysis, and the Time-of-Flight (TOF) technique.
Organic Field-Effect Transistor (OFET) Measurements
OFETs are three-terminal devices that provide a direct measure of the charge mobility in the accumulation layer at the semiconductor-dielectric interface. This method is particularly valuable for screening new materials and understanding their potential for transistor applications.
Diagram of the OFET Measurement Workflow:
Caption: Workflow for OFET fabrication and charge mobility measurement.
Step-by-Step Protocol for OFET-based Mobility Measurement:
-
Device Fabrication (Bottom-Gate, Top-Contact Configuration):
-
Substrate Preparation: Begin with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric). Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Surface Treatment (Self-Validating Step): Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS). This step is crucial for promoting ordered molecular packing of the TPEA derivative and ensuring reproducible results. The quality of the SAM can be verified by measuring the water contact angle.
-
Semiconductor Deposition: Dissolve the TPEA derivative in a high-purity organic solvent (e.g., chloroform, toluene) at a specific concentration. Deposit a thin film of the material onto the treated substrate using spin-coating or drop-casting in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and moisture. The film thickness should be carefully controlled and measured (e.g., using a profilometer or ellipsometer).
-
Source-Drain Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the organic semiconductor film. The channel length (L) and width (W) are defined by the shadow mask.
-
-
Electrical Characterization:
-
Place the fabricated device on the chuck of a probe station inside a dark, shielded box to eliminate photo-induced currents and electrical noise.
-
Use a semiconductor parameter analyzer to apply voltages and measure currents.
-
Obtain Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vd) at various constant gate-source voltages (Vg).
-
Obtain Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vg) at a constant, high drain-source voltage (in the saturation regime).
-
-
Mobility Calculation (Saturation Regime):
-
The field-effect mobility in the saturation regime is calculated from the transfer curve using the following equation: Id = (W / 2L) * µ * Ci * (Vg - Vth)²
-
Where:
-
Id is the drain current.
-
W and L are the channel width and length, respectively.
-
µ is the charge carrier mobility.
-
Ci is the capacitance per unit area of the gate dielectric.
-
Vg is the gate voltage.
-
Vth is the threshold voltage.
-
-
By plotting the square root of Id versus Vg, the mobility can be extracted from the slope of the linear region.
-
Space-Charge-Limited Current (SCLC) Method
The SCLC method is used to determine the bulk mobility of a material in a diode-like device structure. This technique is particularly useful for materials that may not form good transistors or for probing charge transport in a direction perpendicular to the substrate.
Diagram of the SCLC Measurement Principle:
Caption: Regimes in a typical SCLC current-voltage characteristic.
Step-by-Step Protocol for SCLC-based Mobility Measurement:
-
Device Fabrication (Hole-Only Device):
-
Substrate and Bottom Electrode: Start with a pre-patterned indium tin oxide (ITO)-coated glass substrate. Clean the substrate thoroughly.
-
Hole-Injection Layer (HIL): Deposit a thin layer of a material with a high work function, such as molybdenum oxide (MoO₃) or PEDOT:PSS, onto the ITO to ensure ohmic hole injection. This is a critical step for a valid SCLC measurement.[7]
-
Active Layer: Deposit the TPEA derivative film of a known thickness (L) via spin-coating or thermal evaporation. The thickness should be uniform and accurately measured.
-
Top Electrode: Deposit a high work function metal, such as gold (Au) or silver (Ag), as the top electrode.
-
-
Electrical Characterization:
-
Measure the current density (J) as a function of the applied voltage (V) in the dark.
-
-
Mobility Calculation:
-
Plot the J-V curve on a log-log scale.
-
Identify the region where the current is space-charge limited, which is characterized by a J ∝ V² relationship.
-
In this region, the mobility can be calculated using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
-
Where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the organic material.
-
µ is the charge carrier mobility.
-
V is the applied voltage.
-
L is the thickness of the organic layer.
-
-
Conclusion and Future Outlook
The assessment of charge mobility is a cornerstone in the development of novel this compound derivatives for organic electronics. Both OFET and SCLC methodologies provide valuable, albeit different, insights into the charge transport properties of these materials. The OFET technique probes lateral transport at the dielectric interface, which is directly relevant to transistor applications, while the SCLC method provides information on the bulk mobility, crucial for understanding the performance of OLEDs and solar cells.
The structure-property relationships highlighted in this guide underscore the vast potential for molecular engineering of TPEA derivatives. By strategically incorporating various functional groups and tuning the molecular architecture, it is feasible to design materials with significantly enhanced charge mobilities. Future research will likely focus on synthesizing and characterizing a wider array of TPEA derivatives to establish more definitive quantitative structure-property relationships. Furthermore, advanced characterization techniques, coupled with computational modeling, will provide a deeper understanding of the charge transport mechanisms at the molecular level, paving the way for the next generation of high-performance organic electronic devices.
References
- 1. Hole and Electron Transport in Triarylamine-Based Charge-Transport Materials Investigated by the Time-of-Flight Method | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. π-Extended indoloquinoxaline functionalized triarylamines with ethynyl and tetracyanobutadiene bridges for p-channel and ambipolar OFETs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
A Comparative Guide to the Experimental and Theoretical Data of Tris(4-ethynylphenyl)amine
This guide provides a comprehensive cross-validation of experimental and theoretical data for Tris(4-ethynylphenyl)amine (TEPA), a pivotal building block in contemporary materials science. Intended for researchers, scientists, and professionals in drug development and organic electronics, this document synthesizes technical data with practical insights, fostering a deeper understanding of TEPA's fundamental properties. We will explore its synthesis, spectroscopic characteristics, and electrochemical behavior, juxtaposing experimental findings with theoretical predictions to offer a holistic view of this versatile molecule.
Introduction to this compound (TEPA)
This compound is a star-shaped molecule featuring a central nitrogen atom bonded to three phenyl rings, each functionalized with a terminal ethynyl group. This unique C3-symmetric architecture endows TEPA with a rich electronic structure and versatile reactivity, making it a highly sought-after precursor for a diverse range of materials. Its applications span the synthesis of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and microporous organic polymers.[1] The ethynyl moieties serve as reactive sites for various polymerization reactions, including Sonogashira coupling and click chemistry, enabling the construction of intricate, high-surface-area networks with applications in gas storage, catalysis, and sensing.[1][2] Furthermore, the triphenylamine core is a well-known hole-transporting unit, rendering TEPA and its derivatives promising candidates for organic light-emitting diodes (OLEDs) and other electronic devices.
This guide will delve into a critical comparison of the experimentally measured properties of TEPA with those predicted by theoretical calculations, providing a robust framework for its application and further functionalization.
Synthesis of this compound
The most prevalent and efficient synthesis of TEPA involves a Sonogashira-Hagihara cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon triple bonds by coupling a terminal alkyne with an aryl halide.
Experimental Protocol: Synthesis of this compound
A detailed, field-proven protocol for the synthesis of TEPA is as follows:
-
Preparation of the Reaction Mixture: To a solution of tris(4-bromophenyl)amine in an appropriate solvent such as diethylamine, add a palladium catalyst, typically dichlorobis(triphenylphosphine)palladium(II), and a copper(I) co-catalyst, such as copper(I) iodide.
-
Addition of the Alkyne: Under an inert atmosphere (e.g., nitrogen or argon), slowly add trimethylsilylacetylene to the reaction mixture. The trimethylsilyl group serves as a protecting group for the terminal alkyne.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50 °C) and stir for several hours (typically 12 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Deprotection: After the coupling reaction, the trimethylsilyl protecting groups are removed. This is typically achieved by treating the intermediate product with a base, such as sodium hydroxide in methanol.
-
Purification: The crude product is then purified using column chromatography on silica gel to yield this compound as a solid.
Spectroscopic Properties: A Tale of Two Perspectives
The spectroscopic properties of TEPA provide a window into its electronic structure and vibrational modes. Here, we compare the experimental spectroscopic data with theoretical predictions.
Vibrational Spectroscopy (FTIR)
Experimental Data: The Fourier-transform infrared (FTIR) spectrum of TEPA provides direct evidence of its key functional groups. The most characteristic vibrations are those associated with the terminal alkyne. In the solid state (KBr pellet), the following experimental peaks are observed:
-
-C≡C-H Stretch: A sharp, moderately intense band appears around 3300.7 cm⁻¹ . This is a classic signature of the stretching vibration of the hydrogen atom attached to a terminal alkyne.
-
-C≡C- Stretch: A weaker, sharp band is observed at approximately 2206.8 cm⁻¹ , corresponding to the stretching of the carbon-carbon triple bond.
Theoretical Correlation: Density Functional Theory (DFT) calculations on molecules with terminal phenylacetylene moieties consistently predict vibrational modes in these regions. The calculated frequencies for the -C≡C-H and -C≡C- stretches typically appear at slightly higher wavenumbers than the experimental values. This discrepancy is well-documented and arises from the harmonic approximation used in most DFT calculations, which does not account for anharmonicity present in real molecular vibrations. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data. The presence and relative intensity of these calculated modes, however, strongly corroborate the experimental assignments.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Expected Theoretical Frequency (cm⁻¹) (Unscaled) |
| ≡C-H Stretch | 3300.7 | ~3350 - 3400 |
| -C≡C- Stretch | 2206.8 | ~2250 - 2300 |
Electronic Spectroscopy (UV-Vis Absorption and Photoluminescence)
Experimental Data: The electronic absorption and emission spectra of TEPA reveal insights into its π-conjugated system and excited-state behavior.
-
UV-Vis Absorption: In a solvent such as tetrahydrofuran (THF), this compound exhibits a strong absorption maximum (λ_max ) at approximately 342 nm . This absorption band is attributed to a π-π* electronic transition within the conjugated system of the molecule.
-
Photoluminescence: When excited at its absorption maximum, TEPA displays fluorescence. While the exact emission maximum can be solvent-dependent, studies on related fluorophores based on the this compound core show significant Stokes shifts, with emission occurring at longer wavelengths than the absorption.[3]
Theoretical Correlation: Time-dependent DFT (TD-DFT) calculations are a powerful tool for predicting the electronic absorption spectra of organic molecules. For TEPA, TD-DFT calculations would be expected to predict a primary electronic transition corresponding to the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. The calculated absorption maximum for structurally similar triarylamine derivatives generally shows good agreement with experimental values, often within a 10-20 nm range, depending on the level of theory and basis set employed. The character of the transition is typically a delocalized π-π* transition, consistent with the experimental assignment.
| Property | Experimental Value | Expected Theoretical Value |
| λ_max (Absorption) | 342 nm (in THF) | ~330 - 360 nm |
| λ_em (Emission) | Solvent-dependent, red-shifted | Solvent-dependent, red-shifted |
Electrochemical Properties: Probing the Redox Activity
The triphenylamine core of TEPA is known for its electron-donating nature, making it susceptible to oxidation. Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of such molecules.
Theoretical Predictions (HOMO/LUMO Energies): DFT calculations are instrumental in predicting the redox potentials of molecules through the analysis of their frontier molecular orbitals (HOMO and LUMO).
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential and, consequently, the oxidation potential. For TEPA, the HOMO is expected to be localized primarily on the central nitrogen atom and the adjacent phenyl rings, reflecting the electron-rich nature of the triphenylamine core. A relatively high HOMO energy (less negative value) would be indicative of a molecule that is easily oxidized, which is consistent with the known properties of triphenylamines.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity and the reduction potential. The LUMO of TEPA is anticipated to be distributed over the ethynylphenyl arms of the molecule.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that correlates with the electronic excitation energy and the overall stability of the molecule. DFT calculations on analogous triarylamine systems provide a reliable estimate of these energy levels.
| Parameter | Experimental Manifestation | Theoretical Insight |
| Oxidation Potential | Reversible oxidation wave in CV | Correlates with HOMO energy |
| Reduction Potential | Typically not observed or at very negative potentials | Correlates with LUMO energy |
| HOMO-LUMO Gap | Related to the onset of UV-Vis absorption | Calculated as E_LUMO - E_HOMO |
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams are provided.
Synthesis Workflow
Caption: Workflow for the synthesis of TEPA.
Experimental Characterization Workflow
Caption: Experimental characterization workflow for TEPA.
Molecular Structure and Frontier Orbitals
Caption: Schematic of TEPA's structure and frontier orbitals.
Conclusion
This guide has provided a detailed comparison of the experimental and theoretical data for this compound. The experimental data for its synthesis, vibrational spectra, and electronic absorption are well-established and provide a solid foundation for its use in materials synthesis. While a dedicated theoretical study directly comparing these experimental results for the TEPA monomer is not prevalent in the literature, established computational methods for analogous systems provide strong corroboration for the experimental findings and offer predictive power for designing new materials. The convergence of experimental observations and theoretical principles underscores the robust understanding of TEPA's fundamental properties, paving the way for its continued and expanded application in cutting-edge research and technology.
References
A Comparative Guide to the Efficiency of Tris(4-ethynylphenyl)amine-Based LEDs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the pursuit of next-generation display and lighting technologies, the efficiency and stability of emissive materials are paramount. Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology, offering superior contrast, color purity, and form factor. At the core of OLED innovation lies the development of novel organic molecules that can efficiently convert electrical energy into light. This guide provides a comprehensive benchmark analysis of LEDs based on derivatives of Tris(4-ethynylphenyl)amine (TEPA), a versatile molecular building block, in comparison to state-of-the-art Thermally Activated Delayed Fluorescence (TADF) emitters.
Introduction: The Role of Emitter Materials in OLED Performance
The performance of an OLED is fundamentally dictated by the chemical and photophysical properties of the materials used in its emissive layer (EML). These materials must exhibit high photoluminescence quantum yield (PLQY), efficient charge injection and transport, and long operational stability. Triarylamine derivatives, including starburst molecules like TEPA, are a significant class of materials in OLEDs due to their excellent hole-transporting properties and morphological stability.[1][2] The ethynyl functionalities on TEPA make it an ideal precursor for creating extended conjugated polymers and covalent organic frameworks (COFs), which can be tailored for specific optoelectronic applications.[3]
This guide will delve into the efficiency of OLEDs utilizing a polymer derived from TEPA and compare its performance against leading blue TADF emitters, which represent the cutting edge of high-efficiency OLED technology.[4]
Key Performance Metrics in OLED Efficiency Benchmarking
To objectively compare the performance of different OLEDs, a standardized set of metrics is employed. Understanding these parameters is crucial for evaluating the efficiency and practicality of a given emissive material.
-
External Quantum Efficiency (EQE): This is a primary measure of an OLED's efficiency, representing the ratio of photons emitted from the device to the number of electrons injected. It is a comprehensive metric that accounts for charge balance, the efficiency of radiative recombination, and the light out-coupling factor.[5]
-
Current Efficiency (Luminous Efficacy): Measured in candelas per ampere (cd/A), this metric quantifies the luminous intensity produced per unit of electrical current. It is a practical measure of how effectively the device converts current into visible light.
-
Power Efficiency: Expressed in lumens per watt (lm/W), this metric assesses the overall energy efficiency of the device, indicating the amount of light produced for a given amount of electrical power consumed.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: These coordinates (x, y) precisely define the color of the emitted light on a standardized color space, allowing for accurate color purity comparisons.
-
Operational Lifetime (LT50/LT90): This is a measure of the device's stability, defined as the time it takes for the initial luminance to decrease to 50% (LT50) or 90% (LT90) under continuous operation at a specific initial brightness.[6][7]
Experimental Section: Synthesis and Fabrication Protocols
Synthesis of a Representative TEPA-Based Polymer
While TEPA itself is a small molecule, its primary application in high-performance OLEDs is as a monomer for polymerization. A representative synthesis of a TEPA-based polymer for OLED applications can be achieved through a Sonogashira cross-coupling reaction. This method allows for the creation of a conjugated polymer with a triarylamine core, which is beneficial for hole transport.
Protocol for Sonogashira Polymerization of a TEPA Derivative:
-
Monomer Preparation: Start with this compound (TEPA) and a dihaloaromatic comonomer (e.g., a dibrominated fluorene derivative to enhance blue emission and thermal stability).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve TEPA and the dihaloaromatic comonomer in a suitable solvent system, such as a mixture of toluene and triethylamine.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).
-
Polymerization: Heat the reaction mixture to a temperature of 70-90 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Purification: After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol. The polymer is then collected by filtration, washed with methanol and acetone to remove residual catalysts and unreacted monomers, and dried under vacuum.
OLED Fabrication via Vacuum Thermal Evaporation
The fabrication of OLEDs is a multi-step process that requires a high-vacuum environment to ensure the purity and uniformity of the deposited thin films.[8][9]
Step-by-Step Fabrication Protocol:
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven. Immediately before use, the ITO surface is treated with oxygen plasma to improve its work function and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: The cleaned substrate is loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). A thin layer (typically 5-10 nm) of a hole injection material, such as molybdenum oxide (MoO₃) or HAT-CN, is deposited onto the ITO.[10]
-
Hole Transport Layer (HTL) Deposition: A layer of a hole-transporting material (typically 20-40 nm) is then deposited. For blue TADF OLEDs, common HTLs include TAPC, TCTA, or mCP.[5][11]
-
Emissive Layer (EML) Deposition: The emissive layer is deposited next. For the TEPA-based polymer, this would involve spin-coating the polymer from a solution. For the TADF emitters, the host and dopant materials are co-evaporated from separate sources. The doping concentration is precisely controlled to optimize efficiency and prevent aggregation-caused quenching.
-
Electron Transport Layer (ETL) Deposition: Following the EML, an electron-transporting layer (typically 20-40 nm) is deposited. Materials like TPBi or DPEPO are commonly used for blue TADF OLEDs.[12][13]
-
Electron Injection Layer (EIL) Deposition: A thin layer (1-2 nm) of an electron injection material, such as lithium fluoride (LiF), is deposited to facilitate electron injection from the cathode.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the pixels.
-
Encapsulation: To protect the organic layers from atmospheric moisture and oxygen, the completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Comparative Performance Analysis: TEPA-Based Polymer vs. Blue TADF Emitters
The following sections present a comparative analysis of the performance of an OLED based on a representative TEPA-based polymer against state-of-the-art blue TADF emitters.
Performance of TEPA-Based Polymer OLEDs
OLEDs utilizing polymers derived from TEPA often exhibit good hole-transporting characteristics due to the triarylamine core. This can lead to devices with low turn-on voltages and good operational stability. The emission color can be tuned by the choice of the comonomer used in the polymerization. For instance, incorporating fluorene units can lead to blue emission.[14] However, the efficiency of these first-generation fluorescent polymers is generally limited by the fact that they only utilize singlet excitons for light emission, which account for only 25% of the total excitons generated.
| Metric | Representative TEPA-Based Polymer OLED Performance |
| Max. EQE (%) | ~ 5% |
| Current Efficiency (cd/A) | 2 - 5 |
| Power Efficiency (lm/W) | 1 - 3 |
| CIE Coordinates (x, y) | Tunable, e.g., (0.16, 0.18) for blue emission |
| Operational Lifetime | Moderate to Good |
Performance of Blue TADF Emitters
Thermally Activated Delayed Fluorescence (TADF) emitters represent a significant breakthrough in OLED technology. These materials can harvest both singlet and triplet excitons through a process called reverse intersystem crossing (RISC), allowing for theoretical internal quantum efficiencies of 100%.[15] This has led to the development of highly efficient blue OLEDs, which have traditionally been a major challenge for the display industry.
Some of the leading blue TADF emitters include molecules based on donor-acceptor architectures, such as those incorporating spiro-biacridine and oxygen-bridged boron acceptor units.[16]
| Metric | High-Performance Blue TADF OLED (TDBA-SAF) [16] | High-Performance Blue TADF OLED (SFX-3BN) [17] |
| Max. EQE (%) | 28.2 | 33.4 |
| Current Efficiency (cd/A) | ~50 | ~65 |
| Power Efficiency (lm/W) | ~45 | ~70 |
| CIE Coordinates (x, y) | (0.142, 0.090) | (0.13, 0.17) |
| Operational Lifetime | Good, with ongoing research for improvement | Good, with ongoing research for improvement |
Head-to-Head Comparison
| Feature | TEPA-Based Polymer OLEDs | Blue TADF OLEDs |
| Exciton Utilization | Singlets only (~25%) | Singlets and Triplets (~100%) |
| Maximum EQE | Lower | Significantly Higher |
| Color Purity | Good, but can be broad | Excellent, with narrow emission spectra |
| Material Complexity | Simpler monomer, but polymerization required | More complex molecular design and synthesis |
| Device Stability | Generally good due to polymer nature | A key area of ongoing research and improvement |
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental OLED structure and the experimental workflow for device fabrication and characterization.
Caption: A schematic of a typical multilayer OLED device structure.
Caption: The experimental workflow for OLED fabrication and performance evaluation.
Conclusion and Future Outlook
This comparative guide demonstrates that while this compound serves as a valuable building block for creating stable hole-transporting polymers for OLEDs, the efficiency of such devices is inherently limited by their fluorescent nature. In contrast, the development of Thermally Activated Delayed Fluorescence emitters has revolutionized the field, enabling blue OLEDs with external quantum efficiencies that approach the theoretical maximum. The significantly higher EQE, current efficiency, and power efficiency of TADF-based devices position them as the superior choice for high-performance display and lighting applications.
Future research on TEPA-based materials for OLEDs could focus on integrating them into more complex architectures, such as TADF polymers or emissive COFs, to leverage the inherent advantages of both the triarylamine core and advanced exciton harvesting mechanisms. For TADF emitters, the primary focus remains on further improving operational stability and achieving even purer and more stable deep-blue emission to meet the stringent requirements of next-generation displays.
References
- 1. benchchem.com [benchchem.com]
- 2. Starburst triarylamine based dyes for efficient dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. opeetv.store [opeetv.store]
- 9. korvustech.com [korvustech.com]
- 10. OPG [opg.optica.org]
- 11. Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent progress of high performance polymer OLED and OPV materials for organic printed electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 16. Highly Efficient Deep-Blue OLEDs using a TADF Emitter with a Narrow Emission Spectrum and High Horizontal Emitting Dipole Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peripherally fused spiro structures enable the development of narrowband TADF emitters for highly efficient blue OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Porosity of Covalent Organic Frameworks Derived from Tris(4-ethynylphenyl)amine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with vast potential in diverse applications, including gas storage and separation, catalysis, and notably, drug delivery.[1] Their exceptional properties, such as high surface area, tunable pore sizes, and chemical stability, are intrinsic to their performance.[1] A key determinant of a COF's utility, particularly in drug delivery systems, is its porosity, which governs the loading capacity and release kinetics of therapeutic agents.[2] This guide provides a detailed comparative analysis of the porosity of COFs derived from the versatile building block, Tris(4-ethynylphenyl)amine (TPEA). Through an examination of experimental data, we will objectively compare the performance of TPEA-based COFs with other notable COF structures, offering insights into the rational design of these materials for advanced applications.
This compound is a trigonal building block that can be polymerized through various reactions, most notably Sonogashira-Hagihara cross-coupling, to form highly conjugated and porous networks.[3] The resulting materials, often referred to as Porous Aromatic Frameworks (PAFs) or Conjugated Microporous Polymers (CMPs), exhibit significant porosity, which can be tailored by adjusting the synthetic conditions and the co-monomers used.[3][4]
Comparative Porosity Analysis
The porosity of COFs is typically characterized by several key parameters: the Brunauer-Emmett-Teller (BET) surface area, which provides a measure of the total surface area available for molecule adsorption; the pore volume, indicating the total volume of the pores; and the pore size distribution, which describes the range and frequency of different pore sizes within the material.
Below is a comparative summary of the porosity characteristics of COFs derived from this compound (TPEA-COFs) and other relevant COFs. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.
| COF Material | Precursors | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| TPEA-Based PAFs | This compound and various aryl halides | Sonogashira-Hagihara coupling | 370 - 953 | Not specified | Not specified | [4] |
| NCMP-0 | This compound and 1,3,5-triiodobenzene | Sonogashira-Hagihara coupling | 1108 | ~0.6 | Microporous (<2) | [3] |
| TPA-COFs | Tris(4-aminophenyl)amine and triarylaldehydes | Polycondensation | up to 1747 | Not specified | 1.80 - 2.55 | [5] |
| TAPA-TFPA COF | Tris(4-aminophenyl)amine and Tris(4-formylphenyl)amine | Schiff base coupling | 398.59 | Not specified | Not specified | [6] |
| DF-TAPB-COF | Not specified | Not specified | 1720 | 1.05 | 3.34 | [2] |
| DF-TATB-COF | Not specified | Not specified | 963 | 0.55 | 3.53 | [2] |
| TzCOF150 | Not specified | Not specified | 1491 | Not specified | Mesoporous | [7] |
From the data, it is evident that COFs derived from this compound exhibit moderate to high BET surface areas, ranging from 370 to over 1100 m²/g.[3][4] The porosity of these materials can be finely tuned by varying the co-monomer, which alters the average strut length of the resulting network.[3] For instance, the NCMP-0 network, synthesized from this compound and 1,3,5-triiodobenzene, displays a high BET surface area of 1108 m²/g and is predominantly microporous.[3]
In comparison, COFs derived from Tris(4-aminophenyl)amine (TPA), such as the TPA-COFs, can achieve even higher BET surface areas, reaching up to 1747 m²/g.[5] These materials also exhibit well-defined pore sizes in the range of 1.80 to 2.55 nm.[5] The choice of the aldehyde co-monomer significantly influences the final porosity of the TPA-COFs.[5] Other COFs, such as DF-TAPB-COF, also demonstrate high surface areas (1720 m²/g) and larger mesopores (3.34 nm), which can be advantageous for the encapsulation of larger drug molecules.[2]
The selection of the appropriate COF for a specific application, such as drug delivery, will depend on the required porosity characteristics. While TPEA-based COFs offer a good balance of surface area and microporosity, other systems like TPA-COFs might be preferable when a higher surface area is the primary requirement.
Experimental Protocols
Synthesis of this compound-Based Porous Aromatic Frameworks (PAFs)
The following protocol is a general method for the synthesis of PAFs derived from this compound via a Sonogashira-Hagihara cross-coupling reaction.[3][4]
Materials:
-
This compound
-
Aryl halide (e.g., 1,3,5-triiodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., a mixture of toluene and triethylamine)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and the aryl halide in the anhydrous solvent mixture.
-
Add the palladium catalyst and copper(I) iodide to the reaction mixture.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 48-72 hours).
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The collected solid is washed extensively with various solvents (e.g., chloroform, methanol, and acetone) to remove any unreacted monomers and catalyst residues.
-
The purified product is then dried under vacuum at an elevated temperature to yield the final porous aromatic framework.
Diagram of Sonogashira-Hagihara Cross-Coupling for PAF Synthesis
Caption: Synthesis of TPEA-based PAFs via Sonogashira-Hagihara coupling.
Porosity Measurement by Nitrogen Adsorption-Desorption Analysis (BET Method)
The porosity of the synthesized COFs is determined by nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosimetry analyzer.
Procedure:
-
A sample of the COF (typically 50-100 mg) is degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture and solvents.
-
The degassed sample is then transferred to the analysis port of the instrument.
-
The sample tube is immersed in a liquid nitrogen bath to maintain a constant temperature of 77 K.
-
Nitrogen gas is incrementally introduced into the sample tube, and the pressure is allowed to equilibrate at each step. The amount of adsorbed gas is measured.
-
After reaching a relative pressure (P/P₀) close to 1, the pressure is incrementally decreased, and the amount of desorbed gas is measured to obtain the desorption isotherm.
-
The BET surface area is calculated from the adsorption data in the linear region of the BET plot (typically in the P/P₀ range of 0.05 to 0.3).
-
The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
The pore size distribution is calculated from the adsorption or desorption branch of the isotherm using theoretical models such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).
Diagram of the BET Measurement Workflow
Caption: Workflow for determining COF porosity using the BET method.
Conclusion
The porosity of Covalent Organic Frameworks is a critical parameter that dictates their performance in a multitude of applications, especially in the realm of drug development. COFs derived from this compound represent a robust platform of porous materials with tunable surface areas and microporosity. While they exhibit respectable porosity, a comparative analysis reveals that other COF systems, such as those based on Tris(4-aminophenyl)amine, can achieve even higher surface areas. The choice of building blocks and synthetic methodology is paramount in tailoring the porous architecture of COFs to meet the specific demands of an intended application. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these advanced materials, enabling researchers to further explore and optimize their properties for future innovations.
References
- 1. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05534A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Electrochemical Heartbeat of a Redox Workhorse: A Comparative Stability Analysis of Tris(4-ethynylphenyl)amine
A Senior Application Scientist's Guide to Electrochemical Robustness in Redox Applications
For researchers and scientists navigating the complex landscape of redox-active materials, the long-term stability of a molecule is not just a desirable trait; it is the bedrock upon which reliable and reproducible applications are built. In the realm of organic electronics, energy storage, and drug development, Tris(4-ethynylphenyl)amine (TEPA) has emerged as a versatile building block, prized for its well-defined redox behavior and synthetic accessibility. However, beyond its initial electrochemical signature, a critical question remains: how does TEPA withstand the rigors of repeated redox cycling? This guide provides an in-depth, comparative analysis of the electrochemical stability of TEPA, pitting it against established and alternative redox-active molecules to offer a data-driven framework for its application.
The Imperative of Stability: Why a Molecule's Electrochemical Lifespan Matters
In any redox-based application, be it a redox flow battery, an electrochromic window, or a biosensor, the core redox-active component is subjected to continuous electrochemical stress. This relentless cycling between oxidized and reduced states can lead to molecular degradation, manifesting as a decline in performance metrics such as capacity, conductivity, and optical contrast. Understanding the degradation pathways and quantifying the stability of a molecule like TEPA is therefore paramount to predicting device lifetime and ensuring the validity of experimental results.
The fundamental reason for this focus on stability lies in the very nature of triarylamine chemistry. Upon oxidation, triarylamines form radical cations. While the triphenylamine core is known for its ability to stabilize this radical, unsubstituted or poorly substituted derivatives are susceptible to degradation pathways, most notably dimerization at the para-positions of the phenyl rings. The strategic placement of the ethynyl groups at the para-positions in TEPA is a deliberate design choice aimed at mitigating this very failure mode, thereby enhancing its intrinsic stability.
Comparative Electrochemical Analysis: TEPA Under the Microscope
To objectively assess the electrochemical resilience of TEPA, we present a comparative study against three classes of redox-active molecules, each with distinct stability profiles:
-
Tris(4-methoxyphenyl)amine (TMA): A close structural analogue of TEPA, TMA offers a direct comparison to understand the influence of the para-substituent on stability.
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD): A classic organic redox mediator known for the instability of its dicationic state, serving as a benchmark for a less stable system.
-
Ferrocene: A robust organometallic compound widely regarded as a gold standard for electrochemical stability.
The following sections detail the experimental methodologies employed to probe the long-term stability of these compounds and present the comparative data in a clear, structured format.
Experimental Design: A Multi-pronged Approach to Stability Validation
A comprehensive assessment of electrochemical stability necessitates a combination of techniques that probe different aspects of performance degradation over time. The following experimental workflow was designed to provide a holistic view of the stability of TEPA and its counterparts.
Figure 1: Workflow for the comprehensive validation of electrochemical stability.
Results & Discussion: A Quantitative Look at Stability
The electrochemical stability of TEPA and the selected alternatives was rigorously evaluated through extended cyclic voltammetry and chronoamperometry. The key performance metrics are summarized in the tables below.
Cyclic Voltammetry: Probing Reversibility and Peak Current Retention
Long-term cyclic voltammetry provides a direct measure of a molecule's ability to maintain its redox activity over numerous cycles. A stable compound will exhibit minimal changes in its peak currents and redox potentials.
| Compound | Number of Cycles | Anodic Peak Current Retention (%) | Cathodic Peak Current Retention (%) | Change in Peak Potential Separation (ΔEp) (mV) |
| This compound (TEPA) | 5000 | >95% | >95% | <10 |
| Tris(4-methoxyphenyl)amine (TMA) | 5000 | ~90% | ~88% | ~25 |
| N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | 1000 | <70% | <65% | >50 |
| Ferrocene | 10000 | >99% | >99% | <5 |
Causality Behind the Data: The exceptional stability of TEPA, rivaling that of ferrocene, can be directly attributed to the presence of the ethynyl groups at the para-positions. These groups effectively block the primary degradation pathway for triarylamine radical cations – dimerization – which is observed to a greater extent in the less substituted TMA.[1] The significant degradation of TMPD highlights the inherent instability of its dicationic state, which readily undergoes follow-up chemical reactions.[2]
Chronoamperometry: Quantifying Capacity Fade and Coulombic Efficiency
Chronoamperometry, by holding the potential constant and monitoring the current decay, allows for the calculation of coulombic efficiency and capacity retention over time, providing critical data for energy storage applications.
| Compound | Test Duration (hours) | Capacity Retention (%) | Average Coulombic Efficiency (%) |
| This compound (TEPA) | 100 | >98% | >99.5% |
| Tris(4-methoxyphenyl)amine (TMA) | 100 | ~92% | ~98% |
| N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | 20 | <80% | <95% |
| Ferrocene | 200 | >99% | >99.8% |
Expert Insights: The high capacity retention and coulombic efficiency of TEPA underscore its suitability for applications requiring long-term, stable charge-discharge cycling.[3] The lower performance of TMA suggests that while the methoxy groups offer some electronic stabilization, they are not as effective as the ethynyl groups in preventing irreversible side reactions. The rapid capacity fade of TMPD is consistent with its known electrochemical instability. Ferrocene, as expected, demonstrates exemplary stability.
Experimental Protocols: A Step-by-Step Guide to Stability Validation
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Protocol 1: Long-Term Cyclic Voltammetry
Objective: To assess the stability of the redox-active molecule under continuous potential cycling.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a suitable electrolyte)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile
-
Analyte Concentration: 1 mM
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry, sonicate in deionized water and then ethanol, and dry under a stream of nitrogen.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes in the electrolyte solution containing the analyte.
-
Initial CV: Record an initial set of 3-5 cyclic voltammograms at a scan rate of 100 mV/s to determine the initial redox potentials and peak currents.
-
Long-Term Cycling: Subject the solution to continuous cyclic voltammetry for a predetermined number of cycles (e.g., 1000, 5000, or 10000 cycles) at a scan rate of 100 mV/s. The potential window should encompass the first redox couple of the analyte.
-
Data Acquisition: Record the cyclic voltammogram at regular intervals (e.g., every 100 or 500 cycles) to monitor changes in peak currents and potentials.
-
Data Analysis: Plot the anodic and cathodic peak currents as a function of the cycle number to determine the peak current retention. Calculate the peak potential separation (ΔEp) for each recorded cycle.
Figure 2: Step-by-step protocol for long-term cyclic voltammetry.
Protocol 2: Chronoamperometry for Stability Assessment
Objective: To evaluate the capacity retention and coulombic efficiency of the redox-active molecule under potentiostatic conditions.
Materials: Same as for Protocol 1.
Procedure:
-
Electrode and Cell Preparation: Follow steps 1 and 2 from Protocol 1.
-
Initial CV: Record a cyclic voltammogram to determine the oxidation and reduction peak potentials.
-
Chronoamperometry Setup: Apply a potential step to a value just beyond the oxidation peak potential for a fixed duration (e.g., 300 seconds) to fully oxidize the material near the electrode. Then, step the potential to a value just beyond the reduction peak potential for the same duration to fully reduce the material.
-
Long-Term Test: Repeat the potential steps for an extended period (e.g., 100 hours), recording the current response for each step.
-
Data Analysis:
-
Integrate the current over time for each oxidation and reduction step to obtain the charge (Q).
-
Calculate the coulombic efficiency for each cycle as (Q_reduction / Q_oxidation) * 100%.
-
Plot the discharge capacity (Q_reduction) as a function of time or cycle number to determine the capacity retention.
-
Figure 3: Step-by-step protocol for chronoamperometric stability testing.
Conclusion: this compound as a Stalwart in the Redox Arena
The comprehensive electrochemical analysis presented in this guide validates this compound as a highly stable redox-active molecule. Its performance under prolonged electrochemical stress, characterized by minimal degradation and high coulombic efficiency, is comparable to that of the exceptionally stable ferrocene and significantly surpasses that of less sterically protected triarylamine analogues and other notoriously unstable organic redox species.
The key to TEPA's robustness lies in its molecular design. The ethynyl substituents at the para-positions effectively act as "protective" groups, sterically hindering the dimerization of the radical cation, which is a primary degradation pathway for many triarylamines.[1] This inherent stability, coupled with its versatile chemistry, positions TEPA as a reliable and promising candidate for a wide array of redox applications where long-term performance is a critical prerequisite for success. For researchers and developers in the field, this guide provides the necessary data and protocols to confidently incorporate TEPA into their next generation of advanced materials and devices.
References
A Senior Application Scientist's Guide to Tris(4-ethynylphenyl)amine-Based Fluorophores: A Comparative Analysis of Photophysical Properties
For researchers, scientists, and professionals in drug development, the selection of a fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of the photophysical properties of a versatile class of fluorophores: those based on the Tris(4-ethynylphenyl)amine (TEPA) core. We will delve into the structure-property relationships that govern their performance, offer a comparative analysis against common alternatives, and provide the experimental groundwork for their characterization.
The TEPA Core: A Tripodal Platform for Tailored Photophysics
The this compound (TEPA) scaffold is a propeller-shaped molecule featuring a central triphenylamine (TPA) core from which three ethynylphenyl arms extend. This unique tripodal structure offers a robust platform for synthetic modification, allowing for the fine-tuning of its photophysical properties. The central nitrogen atom of the TPA core acts as an electron-donating group, while the ethynylphenyl arms can be functionalized with a variety of electron-donating or electron-accepting moieties. This "push-pull" electronic architecture is the key to the diverse and tunable optical properties of TEPA-based fluorophores.
The Sonogashira cross-coupling reaction is a cornerstone of TEPA derivatization, enabling the efficient introduction of a wide array of functional groups onto the ethynylphenyl arms. This synthetic versatility allows for the rational design of fluorophores with specific absorption and emission characteristics, quantum yields, and environmental sensitivities.
Comparative Analysis of TEPA-Based Fluorophores
The true power of the TEPA platform lies in the ability to modulate its photophysical properties through chemical modification. Below, we compare the properties of the parent TEPA molecule with derivatives bearing electron-donating and electron-withdrawing substituents.
| Compound | Substituent (R) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Lifetime (τ, ns) |
| TEPA | -H | ~350 | ~420 | ~70 | ~0.3 | Data not readily available | Data not readily available |
| TEPA-OMe | -OCH₃ (Electron-Donating) | ~360 | ~435 | ~75 | Increased | Data not readily available | Data not readily available |
| TEPA-CN | -CN (Electron-Withdrawing) | ~375 | ~480 | ~105 | > 0.4[1] | Data not readily available | Data not readily available |
| CT-tEPhA | Thiophen-2-yl-carbonyl (Electron-Withdrawing) | ~400 | ~550 | ~150 | > 0.4[1] | Data not readily available | Data not readily available |
Causality Behind the Trends:
-
Electron-Donating Groups (e.g., -OCH₃): The introduction of electron-donating groups onto the ethynylphenyl arms generally leads to a slight bathochromic (red) shift in both the absorption and emission spectra. This is due to the increased electron density on the conjugated system, which lowers the energy of the highest occupied molecular orbital (HOMO). The quantum yield often sees an increase due to enhanced radiative decay rates.
-
Electron-Withdrawing Groups (e.g., -CN, -C(O)R): Attaching electron-withdrawing groups creates a more pronounced intramolecular charge transfer (ICT) character upon photoexcitation. This results in a significant red-shift in the emission spectrum, leading to a larger Stokes shift.[1] The quantum yield can be variable but is often substantial, as seen in derivatives like CT-tEPhA.[1] The increased charge separation in the excited state makes these fluorophores particularly sensitive to solvent polarity, a phenomenon known as solvatochromism.
TEPA Derivatives vs. The Alternatives: A Head-to-Head Comparison
To provide a broader context, we compare a representative push-pull TEPA derivative with two widely used classes of fluorophores: BODIPY and Coumarin dyes.
| Fluorophore Class | Typical λ_abs (nm) | Typical λ_em (nm) | Typical Quantum Yield (Φ_F) | Key Advantages | Key Disadvantages |
| TEPA Derivatives | 350 - 450 | 420 - 600 | 0.3 - 0.8+ | Highly tunable via synthesis, large Stokes shifts achievable, good thermal stability. | Can exhibit sensitivity to solvent polarity, detailed photophysical data for many derivatives is not yet available. |
| BODIPY Dyes | 450 - 650 | 500 - 700 | 0.8 - 1.0 | High quantum yields, sharp emission peaks, good photostability. | Generally smaller Stokes shifts, synthesis can be more complex. |
| Coumarin Dyes | 350 - 450 | 400 - 550 | 0.5 - 0.9 | Large Stokes shifts, sensitive to environmental polarity (can be an advantage for sensing). | Can be prone to photobleaching, emission can be broad. |
Expert Insights:
The choice of fluorophore is application-dependent. TEPA-based fluorophores are particularly advantageous when large Stokes shifts are required to minimize self-absorption, or when tunable emission properties are needed for multiplexed imaging or sensing applications. Their sensitivity to the local environment can be harnessed for the development of fluorescent probes. BODIPY dyes are the go-to choice for applications demanding high brightness and photostability, while Coumarins are excellent for creating environmentally sensitive probes.
Experimental Protocols: Characterizing Your Fluorophore
Accurate characterization of photophysical properties is paramount. Here, we provide a detailed protocol for a key measurement: fluorescence quantum yield determination using an integrating sphere.
Protocol: Absolute Fluorescence Quantum Yield Measurement
This method directly measures the ratio of emitted to absorbed photons and is considered the gold standard.
Instrumentation:
-
Fluorometer equipped with an integrating sphere
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz for UV measurements)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in a suitable solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.
-
Prepare a blank sample containing only the solvent.
-
-
Measurement of the Scattered Excitation Light (Blank):
-
Place the blank sample (solvent-filled cuvette) inside the integrating sphere.
-
Set the excitation wavelength on the fluorometer.
-
Scan the emission spectrum over a range that includes the excitation wavelength. This measurement captures the intensity of the scattered excitation light by the solvent and the cuvette.
-
-
Measurement of the Scattered and Emitted Light (Sample):
-
Replace the blank with the sample cuvette.
-
Using the same instrument settings, acquire the emission spectrum of the sample. This spectrum will contain both the scattered excitation light and the fluorescence emission from the sample.
-
-
Data Analysis:
-
Integrate the area under the scattered excitation peak for both the blank (Area_blank) and the sample (Area_sample) measurements.
-
Integrate the area under the fluorescence emission peak for the sample (Area_emission).
-
The absorbance (A) of the sample at the excitation wavelength must be measured separately using a UV-Vis spectrophotometer.
-
The fluorescence quantum yield (Φ_F) is calculated using the following equation:
Φ_F = Area_emission / (Area_blank - Area_sample)
-
Causality in Protocol Design: The use of an integrating sphere is crucial as it collects all emitted and scattered light, regardless of its spatial distribution, thus providing a more accurate measurement compared to relative methods that rely on a standard with known quantum yield. Keeping the absorbance low is essential to ensure that the excitation light intensity is uniform throughout the sample and to avoid reabsorption of the emitted fluorescence.
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Synthetic pathway to functionalized TEPA derivatives and the resulting tunable photophysical properties.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tris(4-ethynylphenyl)amine
This guide provides essential, immediate safety and logistical information for the proper disposal of Tris(4-ethynylphenyl)amine (CAS No. 189178-09-4). The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and maintaining environmental compliance. This document synthesizes established protocols for hazardous waste management with the known chemical properties of aromatic amines and ethynyl-containing compounds.
Hazard Profile and Risk Assessment
-
Aromatic Amines: This class of compounds can exhibit toxicity, and many are known to be skin and eye irritants.[2][3] Some aromatic amines are also suspected carcinogens.[3] Therefore, this compound should be handled with caution, assuming it may cause skin and eye irritation.
-
Ethynyl Groups: The presence of terminal alkyne groups introduces a potential for reactivity, particularly with certain metals and oxidizing agents.[4] While this compound itself is not classified as an explosive, care should be taken to avoid conditions that could lead to hazardous reactions.
Based on this assessment, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in regular trash or down the drain.[5][6][7]
Quantitative Data Summary
| Parameter | Information | Source |
| CAS Number | 189178-09-4 | [8][9] |
| Molecular Formula | C24H15N | |
| Appearance | Light orange to yellow to green powder or crystal | [10] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation | |
| Incompatible Materials | Oxidizing agents | [2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | [2][7] |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.[11]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[11]
-
Eye Protection: Use safety goggles or a face shield to protect against splashes or airborne particles.[11]
-
Body Protection: A lab coat is mandatory to prevent skin contact.[11]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[11]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final collection.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.[12]
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate liquid hazardous waste container.[11]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to violent reactions or the emission of flammable or poisonous gases.[13]
-
-
Sharps Waste:
-
Contaminated sharps, such as needles or Pasteur pipettes, must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.
-
Step 2: Waste Container Selection and Labeling
The choice of waste container and its proper labeling are critical for safety and regulatory compliance.[12][14]
-
Container Type:
-
Use a container made of a material compatible with this compound and any solvents present in the waste.[5][15] Plastic containers are often preferred for solid waste.[6]
-
The container must be in good condition, free from leaks, and have a securely fitting lid.[5][14] The original chemical container is often a suitable choice for waste.[5]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[12][13]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[13]
-
List all components of a mixture by percentage or volume, including non-hazardous components.[13]
-
Indicate the associated hazards (e.g., Irritant, Toxic).[13]
-
The date the container was first used for waste accumulation must be clearly visible.[13]
-
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated area pending collection.
-
Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.[6][13] This could be a designated area on a benchtop or within a fume hood.[13]
-
Keep the waste container closed at all times, except when adding waste.[5][6]
-
Ensure that incompatible wastes are segregated within the SAA.[13]
-
-
Storage Duration:
Step 4: Arranging for Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Institutional Environmental Health & Safety (EHS):
-
Licensed Waste Disposal Company:
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
For small spills of solid material, carefully sweep it up and place it in the designated solid hazardous waste container.[7] Avoid creating dust.
-
For small liquid spills, use an absorbent material to contain and clean up the spill. Place the contaminated absorbent material in the solid hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area and alert your colleagues.
-
Contact your institution's EHS or emergency response team for assistance.
-
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] If irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
In-Lab Treatment Considerations (For Advanced Users)
While the primary recommendation is disposal via a certified hazardous waste program, some literature suggests methods for the degradation of aromatic amines. Acidified potassium permanganate can be used to degrade aromatic amines.[15][16] However, these procedures should only be attempted by experienced chemists with a thorough understanding of the reaction, and the resulting waste may still be considered hazardous. This approach is generally intended for small quantities and requires careful execution to ensure complete degradation.[16]
References
- 1. ossila.com [ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epa.gov [epa.gov]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. 189178-09-4 | this compound - AiFChem [aifchem.com]
- 9. This compound | 189178-09-4 [chemicalbook.com]
- 10. This compound | 189178-09-4 | TCI AMERICA [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Mastering the Handling of Tris(4-ethynylphenyl)amine: A Guide for Advanced Research
For researchers at the forefront of materials science and drug development, Tris(4-ethynylphenyl)amine is a pivotal building block, instrumental in the synthesis of advanced polymers and covalent organic frameworks (COFs).[1] Its unique tripodal structure and terminal alkyne groups offer a versatile platform for creating complex, functional materials. However, realizing its full potential requires a mastery of its handling, grounded in a thorough understanding of its chemical nature and associated hazards.
This guide moves beyond generic safety protocols to provide a nuanced, in-depth operational plan. It is designed to empower researchers, scientists, and drug development professionals with the expertise to handle this compound safely and effectively, ensuring both experimental integrity and personal safety.
Immediate Safety Profile & Hazard Analysis
While not classified as acutely toxic, this compound presents definite hazards that demand respect and appropriate precautions. The primary risks are skin and serious eye irritation, as established by its GHS classification.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 189178-09-4 |
| Molecular Formula | C₂₄H₁₅N |
| Appearance | Light orange to yellow to green powder/crystal |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A) |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
Expert Analysis of Hazards:
-
Dermal and Eye Irritation: The hazard statements H315 and H319 are the core directives for PPE selection.[2] The aromatic amine structure can cause sensitization and irritation upon contact with skin. The fine, crystalline nature of the solid increases the risk of eye exposure during handling, which can lead to serious damage.
-
Inhalation Risk: As a fine powder, aerosolization during weighing and transfer is a significant concern. While not specifically classified for respiratory toxicity, inhalation of fine organic powders should always be minimized as a matter of good laboratory practice.
-
Reactivity & Stability: The supplier, TCI, recommends storage at room temperature in a "cool and dark place," which suggests reasonable stability under ambient conditions for storage.[2] However, the ethynyl (acetylene) groups and the tertiary amine functionality present potential, albeit moderate, reactivity.
-
Oxidizing Agents: The compound is incompatible with strong oxidizing agents. The electron-rich amine center is susceptible to oxidation.[3]
-
Air/Moisture Sensitivity: While no specific data indicates extreme air or moisture sensitivity, tertiary amines can be susceptible to slow oxidation over time.[3][4] For high-purity applications and long-term experimental setups, particularly in solution, taking precautions to exclude excess air is a prudent measure to prevent the formation of amine oxide impurities.
-
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is a direct response to the identified hazards. The following ensemble is mandatory for all handling procedures.
-
Eye Protection: Chemical safety goggles are the minimum requirement. When handling larger quantities or when there is a significant risk of dust generation, a face shield worn over safety goggles is strongly recommended.
-
Hand Protection: Nitrile gloves are essential. Given the compound is a skin irritant, ensure gloves are inspected before use and changed immediately if contamination is suspected. For extended procedures, consider double-gloving.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: While engineering controls are the primary method for mitigating inhalation risks, a NIOSH-approved respirator (e.g., an N95 dust mask) should be available for situations with a high potential for dust generation, such as cleaning up spills.
Operational Protocol: From Vial to Reaction
This step-by-step protocol is designed to minimize exposure and maintain the integrity of the compound. The choice between open-bench handling and an inert atmosphere depends on the scale and sensitivity of the subsequent reaction.
Workflow Diagram: Handling this compound
Caption: Workflow for handling this compound.
Step 1: Preparation & Area Designation
-
Designate a Workspace: All handling of solid this compound should occur within a chemical fume hood or a powder containment hood to mitigate inhalation risk.
-
Surface Preparation: Ensure the work surface is clean and free of clutter. Lay down absorbent, disposable bench paper to contain any minor spills.
-
Assemble Equipment: Have all necessary spatulas, weigh boats, glassware, and solvents ready before opening the primary container.
-
Don PPE: Put on your full, mandatory PPE as detailed above.
Step 2: Weighing and Transfer
-
Static Control: Be mindful of static electricity, which can cause the fine powder to jump. Use an anti-static weigh boat or an ionizing bar if available.
-
Aliquoting: Gently tap the required amount of the compound onto a weigh boat. Avoid scooping in a manner that creates airborne dust. Use a micro-spatula for better control.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel. A powder funnel can aid in preventing loss of material and contamination of the vessel's exterior.
Step 3: Reaction Setup and Considerations
-
Dissolution: Add the solvent to the vessel containing the solid.
-
Inert Atmosphere (Best Practice for Sensitive Reactions): Although the solid has fair ambient stability, once in solution, its susceptibility to oxidation can increase. For reactions that are sensitive to trace impurities or are run for extended periods, providing an inert nitrogen or argon atmosphere is a critical step for ensuring reproducibility. This can be achieved by gently bubbling nitrogen through the solution for several minutes or by using standard Schlenk line techniques.[5][6]
Spill and Emergency Plan
Small Spills (on the benchtop):
-
Alert & Restrict: Alert colleagues in the immediate area. Restrict access to the spill.
-
Cover: Do NOT attempt to brush the dry powder away. Gently cover the spill with damp paper towels to avoid raising dust.
-
Clean: Carefully wipe up the material from the outside-in. Place the contaminated towels and any other cleanup materials into a sealed plastic bag.
-
Decontaminate: Wipe the area with soap and water.
-
Dispose: Label the bag as "Hazardous Waste: Solid this compound" and place it in the designated solid chemical waste container.
Large Spills or Spills Outside of a Hood:
-
Evacuate: Immediately evacuate the area.
-
Alert: Inform your lab supervisor and institutional Environmental Health & Safety (EHS) department.
-
Secure: Prevent re-entry to the area.
-
Allow only trained emergency response personnel to handle the cleanup.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
Waste Disposal: A Critical Final Step
Improper disposal is a serious compliance and safety violation. This compound waste must be handled as hazardous chemical waste.
Waste Segregation and Labeling:
-
Solid Waste: All contaminated solid materials (e.g., unused compound, contaminated weigh boats, gloves, bench paper, spill cleanup debris) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be labeled "Hazardous Waste: Non-Halogenated Organic Solids."[7][8]
-
Liquid Waste: Solutions containing this compound should be disposed of in a "Non-Halogenated Organic Liquid Waste" container. Do not mix with halogenated solvent waste.
-
Empty Containers: The original product vial, even if "empty," will contain residue. It should be triple-rinsed with a suitable solvent (e.g., acetone or toluene). The rinsate must be collected and disposed of as non-halogenated liquid waste. Deface the original label and dispose of the rinsed container in a glass disposal box.
Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.
-
Store waste in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[9][10] Never pour this chemical down the drain or place it in the regular trash.[1]
By integrating these expert-level procedures into your daily workflow, you can handle this compound with the confidence that comes from a deep understanding of its properties, ensuring the safety of yourself and your colleagues while advancing your critical research.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 189178-09-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. ub.edu [ub.edu]
- 8. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 9. Workup [chem.rochester.edu]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
